5-Chloro-2-hydroxybenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 52.3 mg/l at 25 °c (est)insoluble in waterpractically insoluble in watersoluble in alcohol, ethyl acetate, methyl ethyl ketone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33407. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWSZDODENFLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047894 | |
| Record name | (5-Chloro-2-hydroxyphenyl)phenylmethanone | |
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Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] | |
| Record name | Chlorohydroxy benzophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Insoluble in water, Practically insoluble in water, Soluble in alcohol, ethyl acetate, methyl ethyl ketone | |
| Record name | Chlorohydroxy benzophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals, Yellow powder | |
CAS No. |
85-19-8 | |
| Record name | Benzophenone 7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorohydroxy benzophenone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-hydroxybenzophenone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33407 | |
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| Record name | (5-Chloro-2-hydroxyphenyl)phenylmethanone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.447 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOPHENONE-7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ1YPA54D | |
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| Record name | Chlorohydroxy benzophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
95.3 °C, MP: 96-98 °C (205-208 °F) | |
| Record name | Chlorohydroxy benzophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzophenone
CAS Number: 85-19-8 IUPAC Name: (5-chloro-2-hydroxyphenyl)(phenyl)methanone
Introduction
5-Chloro-2-hydroxybenzophenone is an aromatic organic compound notable for its application as a UV absorber and its potential as a scaffold in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a pale yellow to brown solid at room temperature.[3] Its core structure consists of a benzophenone skeleton substituted with a chlorine atom and a hydroxyl group, which are crucial for its chemical and photophysical properties. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen contributes to its stability.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClO₂ | [3] |
| Molecular Weight | 232.66 g/mol | [5] |
| Melting Point | 96-98 °C | [3][5][6] |
| Boiling Point | 147-149 °C at 0.3 Torr | [3] |
| λmax | 430 nm (in acetonitrile) | [3][7] |
| CAS Number | 85-19-8 | [3] |
| EINECS Number | 201-592-5 | [3] |
Synthesis
A primary method for the synthesis of this compound is the Fries rearrangement of p-chlorophenyl benzoate.[3][7] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and can be performed with or without a solvent at elevated temperatures.[3][7] The reaction proceeds through an acylium ion intermediate that then electrophilically attacks the activated phenyl ring of the p-chlorophenoxy group, primarily at the ortho position relative to the hydroxyl group due to its directing effect.
Experimental Protocol: Fries Rearrangement (General)
-
Reactant Preparation: p-Chlorophenyl benzoate is mixed with a molar excess of anhydrous aluminum chloride. The reaction can be conducted without a solvent or in a high-boiling inert solvent like chlorobenzene.[3][7]
-
Reaction Conditions: The mixture is heated to temperatures ranging from 100°C to 180°C for a duration of 30 minutes to several hours.[3][7] The optimal temperature and time depend on the scale of the reaction and whether a solvent is used.
-
Work-up: After cooling, the reaction mixture is carefully quenched with dilute acid (e.g., hydrochloric acid) to decompose the aluminum chloride complex.
-
Purification: The crude product is then isolated, typically by filtration, and purified by recrystallization from a suitable solvent such as methanol or ethanol to yield this compound.[3]
Below is a DOT script representation of the synthesis pathway.
References
- 1. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-Hydroxy Benzophenone (CAS No: 85-19-8) - Kavya Pharma [kavyapharma.com]
- 3. This compound CAS#: 85-19-8 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 99 85-19-8 [sigmaaldrich.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. This compound CAS#: 85-19-8 [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 5-Chloro-2-hydroxybenzophenone, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This document details the core synthetic methodologies, including the Fries rearrangement and Friedel-Crafts acylation, presenting comparative quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid in the selection and optimization of the most suitable synthetic route.
Introduction
This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its synthesis is a critical step in the production of various biologically active compounds. The two most prominent and industrially relevant methods for its preparation are the Fries rearrangement of a phenolic ester and the Friedel-Crafts acylation of a substituted phenol. This guide will provide a detailed examination of these pathways, along with an exploration of alternative synthetic strategies.
Primary Synthesis Pathways
The two principal methods for synthesizing this compound are the Fries rearrangement of 4-chlorophenyl benzoate and the Friedel-Crafts acylation of 4-chlorophenol with benzoyl chloride.
Fries Rearrangement of 4-Chlorophenyl Benzoate
The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. This method is particularly effective for the synthesis of this compound, with the starting material, 4-chlorophenyl benzoate, being readily prepared from 4-chlorophenol and benzoyl chloride. The reaction typically yields a mixture of ortho and para isomers, with the ortho-isomer (this compound) often being the major product under specific conditions.
Caption: Fries Rearrangement of 4-Chlorophenyl Benzoate.
The yield of this compound via the Fries rearrangement of 4-chlorophenyl benzoate is highly dependent on the reaction conditions. A summary of reported yields under various conditions is presented below.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| AlCl₃ | None | 180 | 0.17 | 85 |
| AlCl₃ | None | 155-157 | 2 | 90 |
| AlCl₃ | None | 130-140 | 1 | 72 |
| AlCl₃ | None | 100-150 | 0.5-3 | 68 |
| AlCl₃ | Chlorobenzene | Reflux | 4 | 14 |
Materials:
-
4-Chlorophenyl benzoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene (optional, as solvent)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-chlorophenyl benzoate (1 equivalent).
-
If a solvent is used, add dry chlorobenzene.
-
Carefully add anhydrous aluminum chloride (1.1 equivalents) in portions to the stirred mixture. The reaction is exothermic.
-
Heat the reaction mixture to the desired temperature (e.g., 155-157 °C for solvent-free conditions) and maintain for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Friedel-Crafts Acylation of 4-Chlorophenol
The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. In this pathway, 4-chlorophenol is acylated with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. This reaction can also produce a mixture of ortho and para isomers. The hydroxyl group of the phenol is a strong ortho, para-director; however, the regioselectivity can be influenced by the reaction conditions.
A Technical Guide to the Spectroscopic Profile of 5-Chloro-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 5-Chloro-2-hydroxybenzophenone, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with data tables and experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below. The spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | ~11.5 - 12.5 | Singlet (broad) | - |
| Aromatic H | ~6.9 - 7.8 | Multiplet | - |
Note: Specific peak assignments for the aromatic region can be complex due to overlapping signals. 2D NMR techniques would be required for unambiguous assignment.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 200.7 |
| C-OH | 161.9 |
| C-Cl | 124.3 |
| Aromatic C | 118.8, 119.9, 129.5, 130.0, 133.0, 134.8, 137.6 |
| C (ipso to C=O) | 118.8 |
Data sourced from SpectraBase.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3200-3600 | O-H stretch (intramolecular H-bond) | Broad |
| ~3000-3100 | C-H stretch (aromatic) | Medium |
| ~1630-1680 | C=O stretch (ketone) | Strong |
| ~1450-1600 | C=C stretch (aromatic) | Medium-Strong |
| ~1000-1300 | C-O stretch | Medium |
| ~600-800 | C-Cl stretch | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to determine the concentration of a substance in solution.
UV-Vis Spectroscopic Data
The UV-Vis spectrum of this compound is typically recorded in methanol or ethanol.
| Solvent | λmax (nm) |
| Methanol | 260, 330 |
Data sourced from the NIST Chemistry WebBook.[2]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
General Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic analysis of a compound like this compound is outlined below.
Caption: General workflow for spectroscopic analysis of a chemical compound.
NMR Spectroscopy Protocol (Solution-State)
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the free induction decay (FID).
-
Process the FID using a Fourier transform to obtain the NMR spectrum.
-
Perform phase and baseline corrections.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Lower the ATR press to ensure firm and even contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Clean the ATR crystal and press thoroughly after the measurement.
-
UV-Vis Spectroscopy Protocol (Solution-State)
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol or ethanol).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Fill a clean quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and measure the baseline.
-
-
Data Acquisition:
-
Rinse the sample cuvette with the solution to be measured, then fill it approximately three-quarters full.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
References
Physical properties like melting point and solubility of 5-Chloro-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 5-Chloro-2-hydroxybenzophenone, a compound of interest in various chemical and pharmaceutical applications. The information is presented to support research and development activities, with a focus on melting point and solubility characteristics.
Core Physical Properties
This compound is a yellow crystalline solid that is nearly odorless[1]. It is stable under recommended storage conditions[1].
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Melting Point | 95.3 °C | [1] |
| 96-98 °C | [2][3][4] | |
| Water Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in alcohol, ethyl acetate, and methyl ethyl ketone. | [1] |
| Slightly soluble in chloroform and methanol. | [4] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the melting point and solubility of a chemical compound like this compound.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range[5].
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm[5][6].
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb[5][7]. This assembly is then placed in a heating bath (e.g., an oil bath in a Thiele tube or a calibrated melting point apparatus)[6][7].
-
Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution[5]. The heating rate should be reduced to 1-2°C per minute as the temperature approaches the expected melting point[6].
-
Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range[5].
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound, particularly for those with low solubility[8].
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a sealed container. The excess solid ensures that a saturated solution is formed[8].
-
Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: After equilibration, the mixture is allowed to stand, or it is centrifuged or filtered to separate the saturated solution from the excess undissolved solid.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-spectroscopy or High-Performance Liquid Chromatography (HPLC)[9]. The measured concentration represents the solubility of the compound in that solvent at that specific temperature.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.
Caption: Workflow for determining the melting point and solubility of this compound.
References
- 1. Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 85-19-8 [m.chemicalbook.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. This compound CAS#: 85-19-8 [amp.chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. employees.oneonta.edu [employees.oneonta.edu]
- 7. davjalandhar.com [davjalandhar.com]
- 8. scispace.com [scispace.com]
- 9. lifechemicals.com [lifechemicals.com]
Molecular weight and formula of 5-Chloro-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-hydroxybenzophenone, an organic compound with applications in chemical synthesis and potential biological activities. The document details its molecular characteristics and summarizes available information regarding its synthesis and biological context, with a focus on data relevant to research and development.
Core Molecular and Physical Properties
This compound, also known as Benzophenone-7, is a substituted benzophenone. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value |
| Molecular Formula | C₁₃H₉ClO₂ |
| Molecular Weight | 232.66 g/mol |
| CAS Number | 85-19-8 |
| Appearance | Yellow crystalline powder |
| Melting Point | 96-98 °C |
| Solubility | Insoluble in water |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)O |
| InChI Key | OMWSZDODENFLSV-UHFFFAOYSA-N |
Synthesis and Structural Analysis
While various methods exist for the synthesis of benzophenone derivatives, a common approach involves the Friedel-Crafts acylation. For instance, a related compound, 4-Chloro,4'-Hydroxybenzophenone, is synthesized through the reaction of phenol with p-chlorobenzoylchloride in the presence of a solid acid catalyst like K-10 clay supported iron chloride.[1] The reaction progress can be monitored by HPLC to optimize for yield.[1]
The precise molecular geometry of this compound has been elucidated through X-ray crystallography. The analysis reveals that the two aromatic rings are inclined at an angle of 57.02(3)°. The crystal structure is stabilized by an intramolecular O—H⋯O hydrogen bond, as well as C—H⋯O, C—H⋯π, and π–π interactions.[2] These structural details are crucial for understanding the molecule's reactivity and its potential interactions with biological targets.
Below is a logical workflow for a typical synthesis and characterization process for a benzophenone derivative, based on common laboratory practices.
Caption: Generalized workflow for the synthesis and characterization of benzophenone derivatives.
Potential Biological Activities and Applications
This compound is recognized as an intermediate in the synthesis of active pharmaceutical ingredients and dyes.[3] While comprehensive biological studies on this specific molecule are not abundant in publicly available literature, the broader class of benzophenones has been investigated for various biological effects. It is important to note that the following activities are associated with benzophenone derivatives and may not all be directly applicable to this compound without specific experimental validation.
Antimicrobial and Anti-inflammatory Potential
Derivatives of benzophenones have been explored for their antimicrobial and anti-inflammatory properties. For example, studies on other benzophenone derivatives have demonstrated their potential to inhibit inflammatory mediators.[4] Similarly, compounds containing a 5-chloro-2-hydroxybenzaldehyde scaffold, a structure closely related to the title compound, have been synthesized and evaluated for their in vitro activity against various bacteria and mycobacteria.[5]
The general mechanism of action for many antibacterial agents involves the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA replication.[6][7] A potential experimental workflow to screen for such activity is outlined below.
Caption: Experimental workflow for assessing the antibacterial potential of a test compound.
Endocrine Disruption
Certain UV filters, including some benzophenones, are under investigation as potential endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems in several ways, such as by mimicking natural hormones, blocking hormone receptors, or altering hormone production and metabolism.[8][9] The mechanisms of endocrine disruption are complex and can involve interactions with various nuclear and membrane-bound receptors.[9][10]
The diagram below illustrates the general mechanisms by which an endocrine disruptor might interfere with hormonal signaling.
Caption: Potential pathways of interference by endocrine-disrupting chemicals.
Experimental Protocols
Representative In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema
-
Objective: To evaluate the potential of a test compound to reduce acute inflammation in a mouse model.
-
Animal Model: Male Swiss mice (25-30 g).
-
Materials:
-
Test compound (this compound) dissolved in an appropriate vehicle (e.g., acetone).
-
Croton oil (irritant).
-
Dexamethasone (positive control).
-
Vehicle (negative control).
-
Micrometer caliper.
-
Ear punch.
-
-
Procedure:
-
Divide mice into groups (n=6-8 per group): Vehicle control, positive control (dexamethasone), and test compound groups at various doses.
-
Topically apply the vehicle, dexamethasone, or test compound solution to the inner surface of the right ear of each mouse.
-
After a predetermined time (e.g., 30 minutes), apply a solution of croton oil in the same vehicle to the same ear to induce inflammation.
-
After a set period (e.g., 4-6 hours), measure the thickness of both the right (treated) and left (untreated) ears using a micrometer caliper.
-
The edema is calculated as the difference in thickness between the right and left ears.
-
In some protocols, after measuring thickness, a standardized section of the ear is removed with an ear punch and weighed. The difference in weight between the right and left ear punches provides another measure of edema.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
-
Data Analysis: Use statistical methods such as ANOVA followed by a post-hoc test to determine the significance of the results.
Conclusion
This compound is a well-characterized compound with established physical and chemical properties. Its primary current application appears to be as a synthetic intermediate. While direct and extensive research into its specific biological activities is limited, the broader family of benzophenones presents intriguing possibilities in areas such as anti-inflammatory and antimicrobial research. However, the potential for endocrine-disrupting effects warrants careful consideration and further investigation. The protocols and workflows presented here serve as a guide for researchers and drug development professionals to explore the potential of this and related compounds. Future studies are necessary to fully elucidate the biological activity profile and any potential therapeutic applications of this compound.
References
- 1. ijraset.com [ijraset.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 85-19-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. environmentalhealth.ucdavis.edu [environmentalhealth.ucdavis.edu]
- 9. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of 5-Chloro-2-hydroxybenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the diverse biological activities associated with 5-Chloro-2-hydroxybenzophenone and its derivatives. The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of a chloro- and a hydroxy- group at the 5- and 2-positions, respectively, creates a unique chemical entity, this compound, which serves as a versatile starting point for the synthesis of novel therapeutic agents. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate further research and development in this promising area.
Antitumor and Antiproliferative Activity
Derivatives of 2-hydroxybenzophenone have demonstrated significant potential as antitumor agents[2][3]. The modification of the core structure has led to the development of compounds with potent cytotoxic effects against various cancer cell lines.
Quantitative Data: Antitumor Activity
The following table summarizes the inhibitory concentrations (IC₅₀) and growth inhibition (GI₅₀) values of various benzophenone and indole derivatives, highlighting their efficacy against different cancer cell lines.
| Compound/Derivative | Target Cancer Cell Line | Activity (µM) | Reference Compound | Activity (µM) | Citation |
| Polyhydroxybenzophenone 1 | Hepatocarcinoma SMMC-7721 | IC₅₀: ~3.86 | Cisplatin | - | [2] |
| Polyhydroxybenzophenone 2 | Hepatocarcinoma SMMC-7721 | IC₅₀: ~5.32 | Cisplatin | - | [2] |
| Benzophenone 3c | Hepatocarcinoma SMMC-7721 | IC₅₀: ~0.111 | Taxol | - | [3] |
| 5-Chloro-indole-2-carboxylate 3e | EGFR T790M | IC₅₀: 0.068 | Erlotinib | IC₅₀: 0.080 | [4] |
| Pyrido[3,4-b]indol-1-one 5f | EGFR T790M | IC₅₀: 0.0095 | Osimertinib | IC₅₀: 0.008 | [5] |
| Pyrido[3,4-b]indol-1-one 5g | EGFR T790M | IC₅₀: 0.0119 | Osimertinib | IC₅₀: 0.008 | [5] |
| Thiazolidinone 2h | NCI-60 Panel (Mean) | GI₅₀: 1.57 | - | - | [6] |
| Thiazolidinone 2h | NCI-60 Panel (Mean) | TGI: 13.3 | - | - | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., SMMC-7721 hepatocarcinoma cells) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent like DMSO to create stock solutions. A series of dilutions are prepared and added to the wells, with the final DMSO concentration kept below a non-toxic level (e.g., <0.1%). Control wells receive only the vehicle (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Apoptosis Pathway and Screening Workflow
Some derivatives exert their antitumor effect by inducing apoptosis, a form of programmed cell death. A key executioner in this process is Caspase-3[5].
The general workflow for identifying and evaluating potential drug candidates from the this compound scaffold is a multi-step process.
Antimicrobial Activity
Derivatives of this compound have been investigated for their efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as mycobacteria.[7][8]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for several derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | Activity | Reference Compound | Citation | | :--- | :--- | :--- | :--- |[7][8] | | 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MRSA & MSSA) | MIC: 15.62-31.25 µmol/L | - |[7][8] | | 4-(5-Chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | MIC: 1-4 µmol/L | - |[7][8] | | Chalcone Derivative 3m (pyridinyl containing) | S. aureus | Zone of Inhibition: 27.52 mm | Benzyl penicillin |[9] | | Chalcone Derivative 3m (pyridinyl containing) | B. subtilis | Zone of Inhibition: 28.85 mm | Benzyl penicillin |[9] | | 2,2′,4-Trihydroxybenzophenone | Various poultry pathogens | MIC: 62.5-250 µg/mL | - |[10] |
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to evaluate the antimicrobial activity of chemical agents.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension) is prepared from a fresh culture.
-
Plate Inoculation: The surface of the agar plate is uniformly swabbed with the microbial inoculum.
-
Well Creation: Sterile wells of a specific diameter (e.g., 8 mm) are punched into the agar.
-
Compound Application: A fixed volume (e.g., 50-100 µL) of the test compound, dissolved in a suitable solvent (like DMF or DMSO) at a specific concentration (e.g., 100 µg/mL), is added to each well[11][12].
-
Controls: A well containing only the solvent serves as a negative control, while a well with a standard antibiotic (e.g., Ciprofloxacin or Benzyl penicillin) serves as a positive control[9][11].
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The antimicrobial activity is determined by measuring the diameter (in mm) of the clear zone of inhibition around each well, where microbial growth has been prevented.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The results can be confirmed by adding a growth indicator like resazurin or by measuring absorbance.
Enzyme Inhibition
Certain derivatives have been identified as inhibitors of clinically relevant enzymes, suggesting their potential in treating metabolic disorders like diabetes or neurodegenerative diseases like Alzheimer's.
Quantitative Data: Enzyme Inhibition
| Compound/Derivative | Target Enzyme | Activity (IC₅₀ in µM) | Reference Compound | Citation |
| 5-Styryl-2-aminochalcone 3b | α-Glucosidase | 6.1 ± 0.24 | Acarbose | [13] |
| 5-Styryl-2-aminochalcone 3d | α-Glucosidase | 9.4 ± 0.50 | Acarbose | [13] |
| 5-Styryl-2-aminochalcone 3e | α-Glucosidase | 5.1 ± 0.61 | Acarbose | [13] |
| Azinane Triazole Derivative 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | - | [14] |
| Azinane Triazole Derivative 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | - | [14] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Reagent Preparation: Prepare a solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the enzyme solution to wells containing various concentrations of the test inhibitor (dissolved in DMSO and diluted with buffer).
-
Incubate the enzyme-inhibitor mixture at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
-
Measurement: The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product. The reaction is stopped by adding a basic solution (e.g., Na₂CO₃). The absorbance of the p-nitrophenol is measured at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the absorbance of the control well (without inhibitor). The IC₅₀ value is determined from a plot of inhibition percentage versus inhibitor concentration.
Visualization: Mechanism of α-Glucosidase Inhibition
Inhibiting α-glucosidase slows down carbohydrate digestion, leading to a more gradual increase in blood glucose levels after a meal.
Other Biological Activities
Beyond the major areas detailed above, derivatives of this compound have been explored for other therapeutic applications.
-
Antioxidant Activity: Several polyhydroxybenzophenone derivatives have shown potent antioxidant activity, with IC₅₀ values for radical scavenging even stronger than the standard antioxidant, trolox[2].
-
Skeletal Muscle Relaxant Activity: A series of 2-amino-5-chlorobenzophenone derivatives were synthesized and evaluated for skeletal muscle relaxant properties. All tested compounds showed significant activity, with the derivative bearing an o-toluidine substituent being the most potent[15][16].
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant capacity of a compound.
-
Reagent Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in methanol is prepared.
-
Assay Procedure: Different concentrations of the test compound are added to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for about 30 minutes.
-
Measurement: The DPPH radical has a deep violet color, which is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The change in color is measured as a decrease in absorbance at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of significant biological activities, including potent antitumor, antimicrobial, and enzyme-inhibitory effects. The quantitative data and detailed experimental protocols presented in this guide underscore the immense potential of these compounds. The structure-activity relationships derived from these studies offer a clear roadmap for medicinal chemists to design and synthesize next-generation derivatives with enhanced potency and selectivity. Further preclinical and clinical investigations are warranted to translate these promising laboratory findings into tangible therapeutic benefits.
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis, and antitumor and antioxidant activities of polyhydroxybenzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journaljpri.com [journaljpri.com]
- 10. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arabjchem.org [arabjchem.org]
- 16. researchgate.net [researchgate.net]
Photochemical and photophysical properties of 5-Chloro-2-hydroxybenzophenone
An In-Depth Technical Guide to the Photochemical and Photophysical Properties of 5-Chloro-2-hydroxybenzophenone
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known as Benzophenone-7, is a substituted benzophenone widely utilized for its ultraviolet (UV) absorbing properties. Its efficacy is deeply rooted in a sophisticated interplay of photophysical and photochemical processes that occur following the absorption of light. This technical guide provides a comprehensive exploration of these properties, designed for researchers, scientists, and professionals in drug development. We will delve into the molecule's structural attributes, its interaction with UV radiation, the critical deactivation pathways of its excited states—including the pivotal role of Excited-State Intramolecular Proton Transfer (ESIPT)—and its potential for photodegradation. This document synthesizes theoretical principles with practical experimental methodologies, offering both a deep mechanistic understanding and a guide for empirical investigation.
Molecular Profile and Ground-State Characteristics
This compound (CAS No: 85-19-8) is a pale yellow crystalline solid.[1] Its molecular structure is the foundation of its unique photochemical behavior. The molecule consists of a benzophenone core with a hydroxyl group at the 2-position and a chlorine atom at the 5-position of one phenyl ring.
A paramount feature of its ground-state conformation is the formation of a strong intramolecular hydrogen bond between the phenolic proton of the hydroxyl group and the oxygen of the adjacent carbonyl group.[2][] This hydrogen bond is crucial, as it pre-positions the molecule for the ultrafast excited-state dynamics that confer its photostability. The two aromatic rings are significantly twisted with respect to one another, with a reported inclination angle of 57.02°.[2]
| Property | Value | Source |
| Chemical Formula | C₁₃H₉ClO₂ | [1][4] |
| Molecular Weight | 232.66 g/mol | [4][5] |
| IUPAC Name | (5-chloro-2-hydroxyphenyl)(phenyl)methanone | [1] |
| Synonyms | Benzophenone-7, BP-7, 2-Benzoyl-4-chlorophenol | [1][4][6] |
| Appearance | Yellow crystalline powder | [1][5] |
| Melting Point | 96-98 °C | [5] |
| Solubility | Insoluble in water | [1] |
Photophysical Properties: The Interaction with Light
The photophysical behavior of a molecule dictates the non-reactive pathways by which it dissipates absorbed light energy. For a UV absorber like this compound, these processes are central to its function.
UV-Visible Absorption
The absorption of UV light is the initiating event. The electronic absorption spectrum of this compound is dominated by strong π→π* transitions within the aromatic systems and a weaker, lower-energy n→π* transition associated with the carbonyl group's non-bonding electrons.[7][8] The presence of the ortho-hydroxyl group causes a significant red-shift in the absorption spectrum compared to unsubstituted benzophenone, extending its absorption into the UVA range, which is critical for its role as a broad-spectrum UV filter. The NIST Chemistry WebBook provides spectral data showing strong absorption between 250 nm and 400 nm.[4]
| Spectral Feature | Wavelength Range (nm) | Transition Type |
| UVC/UVB Band | ~260 - 300 | π→π |
| UVA Band | ~300 - 380 | n→π and π→π* |
Excited State Deactivation Pathways
Upon absorbing a photon, the molecule is promoted to an electronically excited singlet state (S₁). From here, several competing deactivation pathways are available to return to the ground state (S₀). The efficiency of these pathways determines the molecule's photostability and function.
-
Internal Conversion (IC): A very fast, non-radiative process where the molecule relaxes to a lower electronic state of the same spin multiplicity.
-
Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity. Benzophenones are renowned for their highly efficient ISC from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[7] This triplet state is often the precursor for photochemical reactions and phosphorescence.
-
Fluorescence: Radiative decay from S₁ to S₀. In 2-hydroxybenzophenones, fluorescence is typically very weak or entirely quenched because alternative deactivation pathways, particularly ESIPT, are much faster.[7]
-
Phosphorescence: Radiative decay from the T₁ state to S₀. This process is much slower than fluorescence and is generally only observable at low temperatures in a rigid matrix (e.g., at 77 K), as collisions in solution typically quench the long-lived triplet state.[]
-
Excited-State Intramolecular Proton Transfer (ESIPT): This is the dominant deactivation pathway for 2-hydroxybenzophenones and the cornerstone of their photostability. This ultrafast, non-radiative process is discussed in detail in the photochemical section.[9]
References
- 1. Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. 2-Hydroxy-5-chlorobenzophenone [webbook.nist.gov]
- 5. This compound 99 85-19-8 [sigmaaldrich.com]
- 6. This compound (85-19-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzophenone-Based UV Absorbers: A Review of the Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-based compounds are a class of aromatic ketones widely utilized as ultraviolet (UV) absorbers in a vast array of applications, including sunscreens, personal care products, plastics, and industrial coatings.[1] Their primary function is to absorb harmful UV radiation, thereby protecting materials and human skin from photodegradation and damage.[2] The core mechanism of their UV-absorbing property lies in their chemical structure, which allows for the efficient absorption of UV energy and its dissipation as harmless heat.[3] This is achieved through an intramolecular hydrogen bond between a hydroxyl group and the ketone group, which upon absorbing UV radiation, undergoes thermal vibration, leading to the opening of a chelating ring and the release of energy as heat.[4][5][6]
Despite their efficacy as UV filters, concerns have been raised regarding their potential adverse effects on human health and the environment. Scientific literature has extensively documented their endocrine-disrupting activities, potential neurotoxicity, and environmental persistence.[7][8] This technical guide provides a comprehensive review of the scientific literature on benzophenone-based UV absorbers, focusing on their physicochemical properties, analytical determination, toxicological effects, and the experimental protocols used for their evaluation.
Physicochemical and Photostability Properties
The efficacy and potential for bioaccumulation and environmental fate of benzophenone derivatives are dictated by their physicochemical properties. Key parameters include molecular weight, melting point, octanol-water partition coefficient (logP or log Kow), and UV absorption maxima (λmax). A higher logP value generally indicates a greater potential for lipophilicity and bioaccumulation.[5] The photostability of these compounds is also a critical factor, as their degradation can lead to a loss of UV protection and the formation of potentially harmful byproducts.[9]
| Benzophenone Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (log Kow) | λmax (nm) |
| Benzophenone (BP) | 119-61-9 | C13H10O | 182.22 | 48.5 | 3.18 | 253, 345 |
| Benzophenone-1 (BP-1) | 131-56-6 | C13H10O3 | 214.22 | 143-146 | 3.84 | 288, 325 |
| Benzophenone-2 (BP-2) | 131-55-5 | C13H10O4 | 246.22 | 198-202 | 4.38 | 285, 350 |
| Benzophenone-3 (BP-3) | 131-57-7 | C14H12O3 | 228.24 | 62-64 | 3.79 | 288, 325 |
| Benzophenone-4 (BP-4) | 4065-45-6 | C14H12O6S | 308.31 | 145 | 0.88 | 285, 325 |
| Benzophenone-8 (BP-8) | 131-53-3 | C14H12O4 | 244.24 | 72-75 | 4.13 | 287, 328 |
Data compiled from various sources, including PubChem and scientific literature.
Analytical Determination of Benzophenones
The accurate quantification of benzophenone derivatives in various matrices, including cosmetics, environmental samples, and biological fluids, is crucial for exposure assessment and regulatory compliance. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common analytical techniques employed.[10][11] Sample preparation is a critical step to remove interfering substances and pre-concentrate the analytes. Solid-phase extraction (SPE) is a widely used technique for this purpose.[8]
Experimental Workflow for Benzophenone Analysis
Caption: A generalized workflow for the analysis of benzophenones.
Detailed Experimental Protocols
This protocol is adapted from established methods for the extraction of benzophenones from environmental water samples.[8][12]
Materials:
-
SPE cartridges (e.g., C18, 500 mg)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 3 with formic acid. Pass the sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained benzophenones with two 5 mL aliquots of a methanol:acetonitrile mixture (1:1, v/v).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis.
The following provides a general set of conditions for the analysis of benzophenones. Specific parameters may need to be optimized based on the instrument and target analytes.[13]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for hydroxylated benzophenones.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-MS/MS | Human Urine | 0.01 - 0.23 µg/L | - | 80.0 - 108 |
| GC-MS | River Water | 10 pg/mL | 50 pg/mL | 93.3 - 101.1 |
| SPE-HPLC-DAD | River Water | - | - | 80 - 86 |
| SPE-LC-MS/MS | Environmental Water | <1 - 32 ng/L (LOQ) | - | 83 - 105 |
Data compiled from multiple scientific sources.[13][14][15]
Toxicological Effects of Benzophenone-Based UV Absorbers
A significant body of research has focused on the potential toxicological effects of benzophenones, particularly their endocrine-disrupting properties. Several benzophenone derivatives have been shown to exhibit estrogenic and anti-androgenic activities.[16]
Endocrine Disruption
Hydroxylated benzophenones, in particular, have been demonstrated to possess estrogenic activity.[16] This is often assessed using in vitro assays such as the MCF-7 cell proliferation assay and in vivo assays like the uterotrophic assay in rats. The estrogenic activity is thought to be mediated through the binding to and activation of estrogen receptors (ERs), leading to the transcription of estrogen-responsive genes.[14]
Some benzophenones and their metabolites can also act as antagonists of the androgen receptor (AR), inhibiting the action of androgens like testosterone.[16] This anti-androgenic activity is evaluated using assays such as the Hershberger assay in rats. The mechanism involves competitive binding to the AR, preventing the binding of natural androgens and subsequent gene transcription.[4]
Signaling Pathways of Endocrine Disruption
Caption: Simplified signaling pathways of endocrine disruption by benzophenones.
Detailed Experimental Protocols for Toxicological Assessment
This protocol is a synthesized procedure based on common practices for assessing the estrogenic potential of chemicals using the MCF-7 human breast cancer cell line.[17][18]
Materials:
-
MCF-7 cells
-
DMEM/F12 medium (phenol red-free)
-
Charcoal-dextran stripped fetal bovine serum (sFBS)
-
17β-estradiol (E2) as a positive control
-
Test benzophenone compounds
-
96-well cell culture plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM/F12 supplemented with 10% FBS. For the assay, switch to phenol red-free DMEM/F12 with 5% sFBS for at least 72 hours to deplete endogenous hormones.
-
Cell Seeding: Seed the cells in 96-well plates at a density of approximately 4,000 cells per well in 100 µL of hormone-free medium and allow them to attach overnight.
-
Treatment: Replace the medium with fresh hormone-free medium containing various concentrations of the test benzophenone or E2. Include a vehicle control (e.g., ethanol or DMSO). Incubate for 6 days, changing the medium every 2 days.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and air dry. Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
This is a summary of the OECD Test Guideline 440 for the uterotrophic bioassay.
Principle: The assay is based on the increase in uterine weight (uterotrophic response) in immature or ovariectomized female rats upon exposure to estrogenic substances.
Procedure:
-
Animals: Use either immature female rats (e.g., 21 days old) or adult ovariectomized rats.
-
Dosing: Administer the test substance daily for three consecutive days by oral gavage or subcutaneous injection. Include a vehicle control and a positive control (e.g., ethinyl estradiol).
-
Necropsy: Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Uterine Weight: Weigh the uterus (wet weight). The uterus may also be blotted to obtain a blotted weight.
-
Data Analysis: Compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.
This is a summary of the OECD Test Guideline 441 for the Hershberger bioassay.
Principle: The assay evaluates the ability of a chemical to elicit androgenic or anti-androgenic effects by measuring the weight changes of five androgen-dependent tissues in castrated male rats.
Procedure:
-
Animals: Use peripubertal male rats, castrated at approximately 42 days of age.
-
Dosing:
-
Androgen Agonist Assay: Administer the test substance daily for 10 consecutive days. Include a vehicle control and a positive control (e.g., testosterone propionate).
-
Androgen Antagonist Assay: Co-administer the test substance with a reference androgen (e.g., testosterone propionate) for 10 consecutive days. Include a control group receiving only the reference androgen and a positive control group receiving the reference androgen and a known anti-androgen (e.g., flutamide).
-
-
Necropsy: Approximately 24 hours after the last dose, euthanize the animals and dissect the five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Tissue Weights: Weigh each tissue.
-
Data Analysis:
-
Agonist: A statistically significant increase in the weights of at least two of the five tissues compared to the vehicle control indicates androgenic activity.
-
Antagonist: A statistically significant decrease in the weights of at least two of the five tissues compared to the group receiving the reference androgen alone indicates anti-androgenic activity.
-
Toxicity Data Summary
| Benzophenone Derivative | Test Organism/System | Endpoint | Value |
| Benzophenone-1 (BP-1) | LNCaP cells (anti-androgenic) | EC50 | 12.89 µM |
| Chlorinated BP-1 (P1) | LNCaP cells (anti-androgenic) | EC50 | 6.13 µM |
| Chlorinated BP-1 (P2) | LNCaP cells (anti-androgenic) | EC50 | 9.30 µM |
| Benzophenone-1 (BP-1) | Balb/c 3T3 cells (phototoxicity) | - | Phototoxic under UVA+ |
| Benzophenone-3 (BP-3) | Balb/c 3T3 cells (phototoxicity) | - | Non-phototoxic under UVA+ |
| Benzophenone-4 (BP-4) | Balb/c 3T3 cells (phototoxicity) | - | Non-phototoxic under UVA+ |
Data compiled from various scientific sources.[10][19]
Conclusion
Benzophenone-based UV absorbers are effective at protecting against UV radiation, but their use is associated with potential health and environmental risks, primarily related to their endocrine-disrupting activities. This technical guide has provided a comprehensive overview of the current scientific literature, summarizing key data on their physicochemical properties, analytical determination, and toxicological effects. The detailed experimental protocols included herein offer a valuable resource for researchers and professionals involved in the safety assessment and development of these compounds. Continued research is necessary to fully understand the long-term consequences of exposure to benzophenones and to develop safer and more environmentally benign alternatives.
References
- 1. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor-Depen" by Sallie Schneider PhD and D Joseph Jerry [scholarlycommons.libraryinfo.bhs.org]
- 3. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. benchchem.com [benchchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of the UV-filter benzophenone-3 in aqueous solution using persulfate activated by heat, metal ions and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decidual Disrupting Effects of Low-Dose Benzophenone-Type UV Filters in Human Endometrial Stromal Cells via ER/PR/FOXO1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. library.dphen1.com [library.dphen1.com]
- 14. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor-Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure and Molecular Interactions of 5-Chloro-2-hydroxybenzophenone
This technical guide provides a comprehensive overview of the synthesis, crystal structure, and molecular interactions of 5-Chloro-2-hydroxybenzophenone, a compound of interest for researchers, scientists, and professionals in drug development. The information is compiled from crystallographic data and various chemical resources.
Physicochemical Properties
This compound, also known as Benzophenone-7, is a yellow, nearly odorless crystalline solid.[1] It is insoluble in water and stable under recommended storage conditions.[1] Its primary applications include use as a UV filter in sunscreens and for protecting radiation-sensitive surfaces.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | [1][4] |
| Molecular Weight | 232.66 g/mol | [1][4] |
| CAS Number | 85-19-8 | [1] |
| Melting Point | 95.3 °C - 98 °C | [1][3] |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | Insoluble in water | [1] |
Synthesis and Crystallization
The primary method for synthesizing this compound is through the Fries rearrangement of p-chlorophenyl benzoate.[3] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.
Experimental Protocol: Fries Rearrangement
A general procedure for the synthesis of a hydroxybenzophenone via Fries rearrangement is as follows:
-
Reaction Setup: To a solution of the corresponding phenyl benzoate (e.g., p-chlorophenyl benzoate) in a suitable solvent (or neat), a Lewis acid catalyst (e.g., aluminum chloride) is added.
-
Heating: The reaction mixture is heated. The temperature and duration can be varied to optimize the yield, with reported conditions ranging from 100°C to 180°C for times between 10 minutes and several hours.[3]
-
Quenching: After cooling, the reaction is quenched by carefully adding an acid, such as dilute HCl, typically in the presence of ice.[5]
-
Isolation: The resulting solid product is collected by filtration.
-
Purification and Crystallization: The crude product is then purified. For this compound, single crystals suitable for X-ray diffraction have been obtained by recrystallization from water.[6]
Crystal Structure and Molecular Geometry
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecule consists of a phenyl ring and a chlorohydroxy-substituted phenyl ring attached to a central carbonyl group.
A key feature of its molecular geometry is the significant twist between the two aromatic rings. The dihedral angle between the planes of the two rings is 57.02 (3)°.[6] This conformation is influenced by the presence of a strong intramolecular hydrogen bond.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Aromatic Rings) | 57.02 (3)°[6] |
(Note: Detailed crystallographic parameters such as unit cell dimensions and atomic coordinates are available from the Cambridge Crystallographic Data Centre under deposition number 224675.)[1]
Molecular Interactions
The crystal packing of this compound is stabilized by a network of intramolecular and intermolecular interactions. These interactions play a crucial role in the supramolecular assembly of the molecules in the solid state.[6]
Intramolecular Hydrogen Bonding
A prominent feature is a strong intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the carbonyl oxygen atom.[6] This interaction contributes to the planarity of the benzoyl moiety and influences the overall molecular conformation.
Intermolecular Interactions
The supramolecular structure is supported by a combination of weaker intermolecular forces:[6]
-
C—H⋯O Hydrogen Bonds: These interactions link adjacent molecules, contributing to the stability of the crystal lattice.
-
C—H⋯π Interactions: Hydrogen atoms from one molecule interact with the π-electron system of an aromatic ring of a neighboring molecule.
-
π–π Stacking Interactions: The aromatic rings of adjacent molecules engage in π–π stacking, with an interplanar distance of 3.702 (1) Å.[6]
| Interaction Type | Donor | Acceptor | Distance (Å) |
| Intramolecular H-Bond | O—H | O (carbonyl) | Data in source[6] |
| Intermolecular H-Bond | C—H | O (carbonyl) | Data in source[6] |
| C—H⋯π Interaction | C—H | Centroid of Ring | Data in source[6] |
| π–π Stacking | Centroid of Ring | Centroid of Ring | 3.702 (1)[6] |
(Note: Detailed geometric parameters for these interactions are provided in the primary publication by Cox and MacManus, 2003.)[6]
References
- 1. Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 85-19-8 [amp.chemicalbook.com]
- 3. This compound | 85-19-8 [chemicalbook.com]
- 4. 2-Hydroxy-5-chlorobenzophenone [webbook.nist.gov]
- 5. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 5-Chloro-2-hydroxybenzophenone as a UV Absorber in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-2-hydroxybenzophenone as a UV absorber for the stabilization of polymeric materials. Detailed protocols for its incorporation and performance evaluation are also presented to assist researchers in their laboratory work.
Application Notes
Introduction to this compound
This compound is a benzophenone-type ultraviolet (UV) light absorber used to protect polymers from degradation caused by exposure to UV radiation. Its chemical structure, featuring a substituted benzophenone, allows for the efficient absorption of harmful UV rays and their dissipation as harmless thermal energy. This mechanism prevents the initiation of photo-oxidative degradation pathways in the polymer matrix, thereby preserving the material's physical, mechanical, and aesthetic properties over time.
Chemical Structure:
Key Properties:
-
Appearance: Pale yellow to brown solid[1]
-
UV Absorption Range: Primarily in the UVA and UVB regions.
Mechanism of Action
The primary function of this compound is to absorb UV radiation in the 290-400 nm range. Upon absorption of a photon, the molecule is excited to a higher energy state. It then undergoes a rapid, reversible intramolecular proton transfer (enol-keto tautomerism), which allows for the dissipation of the absorbed energy as heat through vibrational relaxation. This process is highly efficient and allows the molecule to return to its ground state, ready to absorb another photon, without undergoing significant degradation itself. This photostability is crucial for providing long-term protection to the polymer.
Applications in Polymers
This compound is compatible with a wide range of polymers and is particularly effective in:
-
Polyolefins (Polyethylene - PE, Polypropylene - PP): Used in films, molded articles, and fibers to prevent discoloration, loss of tensile strength, and embrittlement.[4][5]
-
Polyvinyl Chloride (PVC): Incorporated into both rigid and flexible PVC formulations for applications such as window profiles, siding, and flooring to prevent yellowing and chalking.[5]
-
Polystyrene (PS) and its Copolymers (e.g., ABS): Helps to maintain clarity and prevent yellowing in these polymers.
-
Coatings and Adhesives: Provides UV protection to the binder and the substrate.
Synergistic Effects with Other Stabilizers
The performance of this compound can be significantly enhanced when used in combination with other types of light stabilizers, particularly Hindered Amine Light Stabilizers (HALS). While benzophenones act as UV absorbers (a passive "sunscreen" mechanism), HALS are radical scavengers that actively interrupt the degradation process once it has been initiated. This synergistic combination provides a more comprehensive and long-lasting protection against photodegradation.
Data Presentation
Table 1: UV-Vis Absorption Properties of this compound
| Wavelength (nm) | Molar Absorptivity (log ε) |
| ~250 | 4.1 |
| ~330 | 3.6 |
| 420 | 1.3 |
(Data sourced from NIST Chemistry WebBook)
Table 2: Performance of 2-Hydroxy-4-methoxybenzophenone in Low-Density Polyethylene (LDPE) Films
| Sample | Irradiation Time (days) | Carbonyl Index | Tensile Strength (MPa) | Elongation at Break (%) |
| LDPE (Control) | 0 | 0.02 | 12.5 | 350 |
| 30 | 0.15 | 10.2 | 280 | |
| 60 | 0.35 | 7.8 | 150 | |
| 90 | 0.60 | 5.1 | 50 | |
| LDPE + 0.1% Additive | 0 | 0.02 | 12.4 | 345 |
| 30 | 0.08 | 11.5 | 320 | |
| 60 | 0.18 | 10.1 | 250 | |
| 90 | 0.30 | 8.5 | 180 |
(Illustrative data based on trends observed in similar studies)[4][6]
Table 3: Performance of a Benzophenone UV Absorber in Polypropylene (PP) after Accelerated Weathering
| Sample | UV Exposure (hours) | Gloss Retention (%) at 60° | Color Change (ΔE*) |
| PP (Control) | 0 | 100 | 0 |
| 500 | 60 | 3.5 | |
| 1000 | 35 | 7.2 | |
| 2000 | 15 | 12.8 | |
| PP + 0.5% Additive | 0 | 100 | 0 |
| 500 | 95 | 0.8 | |
| 1000 | 88 | 1.5 | |
| 2000 | 75 | 3.1 |
(Illustrative data based on typical performance of benzophenone UV absorbers in PP)
Table 4: Performance of a Benzophenone UV Absorber in Rigid PVC after Accelerated Weathering
| Sample | UV Exposure (hours) | Yellowness Index | Impact Strength Retention (%) |
| PVC (Control) | 0 | 2.5 | 100 |
| 1000 | 15.8 | 75 | |
| 2000 | 28.3 | 50 | |
| 4000 | 45.1 | 25 | |
| PVC + 0.3% Additive | 0 | 2.6 | 100 |
| 1000 | 5.2 | 98 | |
| 2000 | 9.8 | 92 | |
| 4000 | 16.5 | 85 |
(Illustrative data based on typical performance of benzophenone UV absorbers in rigid PVC)
Experimental Protocols
Protocol 1: Incorporation of this compound into a Polymer Matrix via Melt Blending
This protocol is suitable for thermoplastic polymers such as polyethylene and polypropylene.
1. Materials and Equipment:
-
Polymer resin (e.g., PP pellets)
-
This compound powder
-
Internal mixer (e.g., Haake Rheomix) or twin-screw extruder
-
Compression molder
-
Drying oven
2. Procedure:
-
Dry the polymer resin in an oven at a temperature appropriate for the specific polymer to remove any residual moisture.
-
Pre-blend the polymer resin and this compound powder at the desired concentration (e.g., 0.1 - 1.0 wt%) in a sealed bag by manual shaking.
-
Set the temperature of the internal mixer or extruder to the processing temperature of the polymer (e.g., 180-200 °C for PP).
-
Add the pre-blended mixture to the mixer/extruder and compound for a sufficient time (e.g., 5-10 minutes at 60 rpm) to ensure homogeneous dispersion.
-
Collect the molten polymer blend and compression mold it into plaques of a desired thickness (e.g., 1-2 mm) for subsequent testing.
-
Allow the plaques to cool to room temperature.
Protocol 2: Preparation of Polymer Films with this compound via Solution Casting
This protocol is suitable for polymers that are soluble in a volatile solvent, such as PVC.
1. Materials and Equipment:
-
Polymer powder (e.g., PVC)
-
This compound
-
Suitable solvent (e.g., tetrahydrofuran - THF)
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and hot plate
-
Fume hood
-
Vacuum oven
2. Procedure:
-
In a fume hood, dissolve the polymer in the solvent to create a solution of a specific concentration (e.g., 5-10% w/v). Stir the mixture on a magnetic stirrer until the polymer is completely dissolved. Gentle heating may be applied if necessary.
-
Add the desired amount of this compound to the polymer solution and continue stirring until it is fully dissolved.
-
Pour a specific volume of the solution into a clean, level glass petri dish or onto a glass plate.
-
Cover the dish or plate with a watch glass, leaving a small opening to allow for slow evaporation of the solvent. This helps to form a uniform film.
-
Allow the solvent to evaporate completely in the fume hood at room temperature.
-
Once the film is formed, place it in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove any residual solvent.
-
Carefully peel the film from the glass substrate for testing.
Protocol 3: Evaluation of UV Stability by Accelerated Weathering
This protocol follows the general principles of ASTM G155 (Xenon-Arc) or ASTM D4329 (Fluorescent UV).
1. Equipment:
-
Xenon-arc or fluorescent UV accelerated weathering chamber
-
Specimen holders
2. Procedure:
-
Mount the prepared polymer plaques or films onto the specimen holders.
-
Program the weathering chamber with the desired test cycle. A common cycle for many polymers includes alternating periods of UV exposure and moisture (condensation or water spray) at a controlled temperature. For example:
-
UV Cycle: 8 hours of UV exposure at a black panel temperature of 60°C.
-
Condensation Cycle: 4 hours of condensation at a black panel temperature of 50°C.
-
-
Place the specimens in the chamber and start the exposure.
-
Periodically remove the specimens at predetermined time intervals (e.g., 0, 250, 500, 1000, 2000 hours) for evaluation.
Protocol 4: Assessment of Polymer Degradation
1. Color Measurement (Colorimetry):
-
Use a spectrophotometer or colorimeter to measure the CIE Lab* color values of the specimens before and after UV exposure.
-
Calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^0.5.
2. Gloss Measurement:
-
Use a gloss meter to measure the specular gloss of the specimen surface at a specified angle (commonly 20°, 60°, or 85°).
-
Calculate the percentage of gloss retention at each exposure interval relative to the initial gloss of the unexposed sample.
3. Chemical Changes (FTIR Spectroscopy):
-
Obtain the Fourier-transform infrared (FTIR) spectrum of the polymer surface using an attenuated total reflectance (ATR) accessory.
-
Monitor the formation of carbonyl groups (typically in the 1700-1750 cm⁻¹ region) as an indicator of photo-oxidation. The increase in the carbonyl peak area or height can be quantified as a carbonyl index.
References
Application Note: Synthesis of Novel 5-Chloro-2-hydroxybenzophenone Derivatives
An application note and detailed protocol for the synthesis of novel 5-Chloro-2-hydroxybenzophenone derivatives, designed for researchers, scientists, and professionals in drug development.
Introduction
This compound is a key structural motif found in various compounds with significant biological activities. Its derivatives are utilized as UV absorbers and are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][] The core structure, featuring a hydroxyl group ortho to the carbonyl bridge and a chlorine atom on the same ring, provides a versatile scaffold for creating novel derivatives. These derivatives have been explored for a range of pharmacological applications, including antimicrobial and antitubercular activities.[3][4] This document outlines detailed protocols for the synthesis of novel this compound derivatives, primarily through Friedel-Crafts acylation, and presents relevant quantitative data for synthesized compounds.
Experimental Protocols
Two primary methods for the synthesis of related derivatives are presented: the direct Friedel-Crafts acylation to build the benzophenone core and the Claisen-Schmidt condensation to produce chalcone analogues from a related starting material.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound derivatives by the acylation of a substituted phenol with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] This method is a cornerstone for preparing benzophenones.[6]
Materials and Reagents
-
4-Chlorophenol (or other substituted phenol)
-
Benzoyl chloride (or other substituted benzoyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry solvent (e.g., carbon tetrachloride, toluene, or ethylene dichloride)[6][7]
-
Hydrochloric acid (HCl), dilute solution
-
Sodium Hydroxide (NaOH), for work-up
-
Organic solvent for extraction (e.g., methylene chloride, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Deionized water
-
Ice
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
-
Thin-Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure
-
Reaction Setup: Assemble the three-neck flask with the condenser, dropping funnel, and a stopper. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[5] The setup should be under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Charging Reactants: To the flask, add the substituted phenol (1.0 eq.) and the dry solvent. Begin stirring the mixture.
-
Catalyst Addition: Cool the flask in an ice bath to 0-5°C. Carefully and portion-wise, add anhydrous aluminum chloride (1.2-1.5 eq.) to the stirred mixture. The addition is exothermic and should be done slowly to maintain the temperature.
-
Acylating Agent Addition: Dissolve the substituted benzoyl chloride (1.1 eq.) in a small amount of the dry solvent and place it in the dropping funnel.[5] Add the benzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10°C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently heated (e.g., 40-50°C) for several hours (typically 2-6 hours). Monitor the progress of the reaction using TLC.
-
Work-up: Once the reaction is complete, cool the flask back down in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., methylene chloride) two to three times.
-
Washing: Combine the organic extracts and wash sequentially with dilute NaOH solution (to remove unreacted phenol), dilute HCl solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Anhydrous aluminum chloride reacts violently with water and is corrosive. Handle with care.
-
Benzoyl chloride and its derivatives are often lachrymatory and corrosive.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 2: Synthesis of Chalcone Analogues from 5-Chloro-2-hydroxy Acetophenone
This protocol details the Claisen-Schmidt condensation for synthesizing chalcone derivatives, which are precursors or analogues that share a similar phenolic moiety.[4]
Materials and Reagents
-
5-Chloro-2-hydroxy acetophenone
-
Substituted aromatic or heteroaromatic aldehydes
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (conc.)
-
Deionized water
Procedure
-
Reactant Preparation: In a flask, dissolve 5-Chloro-2-hydroxy acetophenone (1.0 eq.) and the desired substituted aldehyde (1.0 eq.) in ethanol.[4]
-
Catalyst Addition: In a separate container, prepare a 50% alcoholic KOH solution. Add this solution dropwise to the stirred mixture of acetophenone and aldehyde.[4]
-
Reaction: Allow the reaction mixture to stir at room temperature for approximately 24 hours.[4] The formation of a precipitate may be observed.
-
Precipitation: After 24 hours, pour the reaction mixture into a beaker containing cold water and acidify it using a 1:1 solution of concentrated HCl and water. This will cause the chalcone product to precipitate.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any residual acid and salts, then allow it to air dry or dry in a desiccator.[4]
-
Purification: The crude chalcone can be purified by recrystallization from ethanol or chloroform.[4]
Data Presentation
The following tables summarize quantitative data for representative benzophenone and chalcone derivatives based on literature findings.
Table 1: Synthesis Yields of Benzophenone and Related Derivatives
| Compound Class | Starting Materials | Catalyst/Method | Reported Yield (%) | Reference |
| Benzophenone | Benzene, Carbon Tetrachloride | AlCl₃ / Friedel-Crafts | 80-89% | [6] |
| 2-Hydroxybenzophenone Derivative | Benzofuranone Derivative | Nickel Chloride | 90% | [8] |
| 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone | 4-hydroxy-3-methoxy-4'-methylbenzophenone | 65% aq. Nitric Acid | 80-87% | [9] |
| 2-Amino-5-chlorobenzophenone | p-chloronitrobenzene, Phenylacetonitrile | NaOH / Microwave | High Yield | [10] |
Table 2: Biological Activity of Related Derivatives
| Compound | Target Organism/Assay | Activity Metric | Value | Reference |
| (E)-1-(5′-Chloro-2′-hydroxyphenyl)-3-(4″-fluorophenyl)prop-2-ene-1-one | Mycobacterium tuberculosis | MIC | 14 µM | [4] |
| (E)-1-(5′-Chloro-2′-hydroxyphenyl)-3-(thien-2-yl)prop-2-ene-1-one | Mycobacterium tuberculosis | MIC | 14 µM | [4] |
| Pyrazinamide (Standard) | Mycobacterium tuberculosis | MIC | 25.34 µM | [4] |
| 4-Substituted Benzophenone Ether Derivative 1 | Leishmania major | IC₅₀ | 1.94 µg/mL | [11] |
| 4-Substituted Benzophenone Ether Derivative 5 | Leishmania major | IC₅₀ | 1.19 µg/mL | [11] |
| Pentamidine (Standard) | Leishmania major | IC₅₀ | 5.09 µg/mL | [11] |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis protocols described.
Caption: Workflow diagram for the synthesis of this compound derivatives via Friedel-Crafts acylation.
Caption: Workflow for the Claisen-Schmidt synthesis of chalcone analogues.
References
- 1. This compound | 85-19-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ijraset.com [ijraset.com]
- 8. CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds - Google Patents [patents.google.com]
- 9. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 10. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols: 5-Chloro-2-hydroxybenzophenone in Sunscreen and Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-hydroxybenzophenone, also known as Benzophenone-7, is a synthetic compound belonging to the benzophenone class of organic molecules.[1][2] It functions primarily as a UV absorber and photostabilizer in a variety of cosmetic and personal care products.[3][4] Its principal application lies in protecting product formulations, such as nail polishes, lotions, and hair products, from degradation due to exposure to ultraviolet radiation, thereby preserving their color, fragrance, and overall integrity.[4][5] While some benzophenone derivatives are utilized as active sunscreen agents to protect the skin, the use of this compound is more common for product protection.[5][6]
Recent assessments have raised concerns regarding the safety profile of some benzophenones, including potential endocrine-disrupting effects.[3][6][7] This document provides detailed application notes, experimental protocols for its evaluation, and a summary of available data to aid researchers and formulation scientists in its appropriate and safe use.
Physicochemical and UV Absorption Data
A summary of the key physicochemical and UV absorption properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| INCI Name | Benzophenone-7 | [2] |
| CAS Number | 85-19-8 | [1][8][9] |
| Molecular Formula | C₁₃H₉ClO₂ | [1][2] |
| Molecular Weight | 232.66 g/mol | [1][8][9] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Melting Point | 96-98 °C | [9] |
| UV Absorption Maximum (λmax) | Approximately 340-350 nm (Estimated from spectrum) | [10] |
| Molar Extinction Coefficient (ε) | Log(ε) at λmax ≈ 4.2 (Estimated from spectrum) | [10] |
| Optimal Absorption Range | 320-380 nm | [2] |
Application in Cosmetic Formulations
This compound is primarily incorporated into cosmetic products to prevent photodegradation. Its mechanism of action involves the absorption of UV radiation and its dissipation as heat, thus shielding other light-sensitive ingredients in the formulation.[4]
Key Applications:
-
Nail Polishes and Enamels: It is widely used to maintain the color stability of nail polishes, preventing fading or discoloration upon exposure to sunlight.[4][5]
-
Fragrance Preservation: It helps in preserving the integrity of fragrances in perfumes, lotions, and other scented products.[4]
-
Color Protection in Other Cosmetics: It can be used in foundations, hair dyes, and other colored cosmetic products to protect the pigments from UV-induced fading.
-
Sunscreen Formulations: While less common than other benzophenones like Oxybenzone (Benzophenone-3), it can be used in sunscreens, often in combination with other UV filters, to contribute to broad-spectrum UV protection and to stabilize other active ingredients.[5]
Experimental Protocols
Protocol for Determination of UV Absorption Spectrum
This protocol outlines the procedure for determining the UV absorption spectrum of this compound in a suitable solvent.
Materials:
-
This compound (analytical grade)
-
Ethanol or other suitable UV-transparent solvent
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 100 µg/mL.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 20 µg/mL.
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan a wavelength range of 200-450 nm.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each dilution in a quartz cuvette.
-
-
Data Analysis:
-
Plot absorbance versus wavelength for each concentration to obtain the UV absorption spectra.
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λmax.
-
Protocol for In Vitro SPF and UVA Protection Factor (UVAPF) Determination
This protocol is based on the principles outlined by COLIPA and ISO guidelines for the in vitro assessment of sunscreen efficacy.
Materials:
-
Sunscreen formulation containing this compound
-
Polymethylmethacrylate (PMMA) plates with a roughened surface
-
Automated spreading robot or finger cot for manual application
-
UV-Vis spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output
Procedure:
-
Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) evenly onto the surface of the PMMA plates.[1] An automated spreading robot is recommended for reproducibility.[4][7]
-
Drying: Allow the sunscreen film to dry and equilibrate under controlled temperature and humidity for a specified period.
-
Initial UV Transmittance Measurement: Measure the initial UV transmittance of the sunscreen-coated plate at multiple points across the surface from 290 to 400 nm using the spectrophotometer.[3][5]
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose is often calculated based on the initial UVA protection factor.[3]
-
Post-Irradiation UV Transmittance Measurement: After irradiation, repeat the UV transmittance measurement as in step 3.
-
Calculation:
-
The in vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVAPF) are calculated from the pre- and post-irradiation transmittance data using standardized equations that factor in the erythemal action spectrum and the solar spectrum.[1][3]
-
The critical wavelength, which indicates the breadth of UV protection, is also determined from the absorbance spectrum.[5]
-
Protocol for Photostability Assessment of a Cosmetic Formulation
This protocol follows the principles of the ICH Q1B guideline for photostability testing.
Materials:
-
Cosmetic formulation containing this compound in its final packaging
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (combination of cool white fluorescent and near-UV lamps)[6][11]
-
Control samples protected from light (e.g., wrapped in aluminum foil)
-
Analytical method for quantifying this compound (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Place samples of the cosmetic formulation in their intended transparent or semi-transparent packaging inside the photostability chamber. Prepare parallel control samples wrapped in aluminum foil to shield them from light.
-
Exposure: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11]
-
Sample Analysis: At specified time points during the exposure, withdraw samples (both exposed and control) and analyze the concentration of this compound using a validated analytical method like HPLC-UV. Also, evaluate physical properties such as color, odor, and viscosity.
-
Data Analysis: Compare the concentration of this compound and the physical properties of the exposed samples to the control samples to determine the extent of photodegradation.
Visualizations
UV Absorption and Energy Dissipation Mechanism
Caption: UV absorption and energy dissipation by this compound.
Experimental Workflow for In Vitro SPF Determination
Caption: Workflow for the in vitro determination of SPF and UVAPF.
Formulation Considerations Logic Diagram
Caption: Logic diagram for formulation considerations with this compound.
Safety and Regulatory Considerations
The safety of benzophenones in cosmetics has been a subject of review and debate. While the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that several benzophenones are safe for use in cosmetics at specified concentrations, concerns have been raised by other bodies regarding their potential for endocrine disruption.[3][7][12][13]
-
European Union's Scientific Committee on Consumer Safety (SCCS): The SCCS has issued opinions on several benzophenones, often recommending revised, lower maximum concentrations due to safety concerns, particularly for Benzophenone-3 (Oxybenzone).[14][15] An SCCS opinion on Benzophenone-1 concluded it is not safe for use in cosmetic products due to genotoxicity concerns and endocrine-disrupting properties.[16] A specific, recent SCCS opinion on Benzophenone-7 was not prominently found in the search results, and researchers should consult the latest SCCS publications.
-
Hazard Classification: this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][8][9][11] Appropriate personal protective equipment should be used during handling.[8][9]
Given the evolving regulatory landscape and safety concerns, it is imperative for researchers and formulators to consult the most current regulatory guidelines and conduct a thorough safety assessment for their specific product and its intended use.
Conclusion
This compound is an effective UV absorber and photostabilizer for cosmetic formulations. Its primary role is to protect the product itself from degradation, thereby enhancing shelf life and maintaining aesthetic qualities. While it has a history of use in the cosmetics industry, the ongoing scrutiny of the safety of benzophenones necessitates a careful and well-documented approach to its use. The experimental protocols provided in this document offer a framework for evaluating its efficacy and stability in formulations. Researchers and drug development professionals must remain vigilant of the latest scientific findings and regulatory updates concerning this and other benzophenone derivatives to ensure the development of safe and effective consumer products.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. specialchem.com [specialchem.com]
- 5. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. alsglobal.com [alsglobal.com]
- 8. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydroxy-5-chlorobenzophenone [webbook.nist.gov]
- 11. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 12. cir-safety.org [cir-safety.org]
- 13. cir-safety.org [cir-safety.org]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. health.ec.europa.eu [health.ec.europa.eu]
- 16. SCCS Issued Final Opinion on Benzophenone - 1 - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]
Application Notes and Protocols for Studying the Photostability of 5-Chloro-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the photostability of 5-Chloro-2-hydroxybenzophenone, a common UV filter. The protocols outlined below describe a detailed experimental setup for assessing its degradation under controlled UV irradiation, utilizing established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Introduction
This compound is a benzophenone-derived ultraviolet (UV) light absorber used in various applications, including sunscreens and personal care products, to protect against the damaging effects of solar radiation.[1] Its efficacy and safety are intrinsically linked to its photostability; photodegradation can lead to a loss of UV protection and the formation of potentially harmful byproducts. Therefore, a thorough understanding of its behavior upon UV exposure is critical for formulation development and regulatory assessment.
While specific photodegradation quantum yield and kinetic data for this compound are not extensively available in public literature, studies on similar benzophenone-type UV filters indicate that photodegradation often follows pseudo-first-order kinetics. The degradation pathways of related chlorophenols suggest that processes such as dechlorination and oxidation are likely mechanisms of degradation.
Key Analytical Techniques
The primary methods for quantifying the photostability of this compound are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
-
UV-Visible Spectrophotometry: This technique is used to measure the change in the absorbance spectrum of the compound before and after UV exposure. A decrease in absorbance at the characteristic wavelength indicates degradation. The UV absorption spectrum of this compound shows a maximum absorption in the range of 320-380 nm.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the parent compound from its photodegradation products. This allows for a more precise determination of the degradation kinetics and the identification of byproducts.
Experimental Protocols
The following protocols provide a framework for conducting a comprehensive photostability study of this compound.
Protocol 1: Sample Preparation and UV Irradiation
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a solvent mixture representative of a final formulation) at a known concentration (e.g., 100 µg/mL).
-
Sample Aliquoting: Transfer a defined volume of the stock solution into quartz cuvettes or onto a suitable substrate like a quartz plate to form a thin film.
-
Control Sample: Prepare a "dark" control sample by wrapping a cuvette or plate with the sample solution in aluminum foil to protect it from light.
-
UV Irradiation: Expose the samples to a controlled UV light source. A solar simulator or a lamp with a spectral output relevant to the intended application (e.g., UVA and UVB) should be used. The irradiance level should be monitored and controlled. Irradiate the samples for specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Collection: At each time point, retrieve one irradiated sample and the corresponding dark control.
Protocol 2: Analysis by UV-Visible Spectrophotometry
-
Spectral Measurement: Measure the UV-Visible absorption spectrum of each collected sample (including the t=0 and dark controls) over a relevant wavelength range (e.g., 250-450 nm).
-
Data Analysis: Record the absorbance at the wavelength of maximum absorption (λmax) for this compound.
-
Calculation of Degradation: Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Absorbance_t / Absorbance_t0) * 100 where Absorbance_t is the absorbance at time t and Absorbance_t0 is the initial absorbance.
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A suitable gradient or isocratic mixture of solvents, such as acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of this compound.
-
Injection Volume: 20 µL.
-
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a standard curve of peak area versus concentration.
-
Sample Analysis: Inject the irradiated and dark control samples from each time point into the HPLC system.
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound in the chromatograms.
-
Use the standard curve to determine the concentration of the compound in each sample.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of photodegradation products.
-
Data Presentation
Quantitative data from the photostability studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Photodegradation of this compound as Monitored by UV-Visible Spectrophotometry (Example Data)
| Irradiation Time (hours) | Absorbance at λmax | % Remaining (Spectrophotometry) |
| 0 | 1.000 | 100.0 |
| 1 | 0.950 | 95.0 |
| 2 | 0.880 | 88.0 |
| 4 | 0.750 | 75.0 |
| 8 | 0.550 | 55.0 |
| 24 | 0.200 | 20.0 |
| 24 (Dark Control) | 0.995 | 99.5 |
Table 2: Photodegradation of this compound as Monitored by HPLC (Example Data)
| Irradiation Time (hours) | Concentration (µg/mL) | % Remaining (HPLC) |
| 0 | 100.0 | 100.0 |
| 1 | 94.5 | 94.5 |
| 2 | 87.2 | 87.2 |
| 4 | 73.8 | 73.8 |
| 8 | 54.1 | 54.1 |
| 24 | 18.9 | 18.9 |
| 24 (Dark Control) | 99.8 | 99.8 |
Visualizations
Diagrams illustrating the experimental workflow and potential chemical pathways can aid in understanding the process.
Caption: Experimental workflow for photostability testing.
Caption: Proposed photodegradation pathway.
References
Application Notes and Protocols for the Quantification of 5-Chloro-2-hydroxybenzophenone using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-Chloro-2-hydroxybenzophenone, a compound relevant in pharmaceutical and chemical research, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to deliver accurate, precise, and reliable quantification.
High-Performance Liquid Chromatography (HPLC) Method
This section details a robust HPLC-UV method for the quantification of this compound.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: A flow rate of 1.0 mL/min is typically employed.
-
Column Temperature: Maintained at 30 °C.
-
Detection Wavelength: UV detection at 285 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range. The solution should be sonicated to ensure complete dissolution and filtered through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.
Quantitative Data Summary (HPLC)
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from blank or placebo |
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a sensitive and selective GC-MS method for the quantification of this compound.
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A nonpolar or mid-polarity capillary column, such as a 5% phenyl methyl silicone column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound should be determined from its mass spectrum (e.g., m/z 232, 234, 197).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent such as methanol or acetone.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Perform a liquid-liquid extraction if the sample matrix is complex. For example, acidify an aqueous sample, extract with ethyl acetate, and then evaporate the organic layer to dryness.
-
Reconstitute the residue in a known volume of the solvent used for the standards.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
3. Method Validation Parameters:
The GC-MS method should be validated for linearity, LOD, LOQ, accuracy, precision, and specificity.
Quantitative Data Summary (GC-MS)
| Parameter | Result |
| **Linearity (R²) ** | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Specificity | High, based on retention time and mass fragmentation pattern |
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
5-Chloro-2-hydroxybenzophenone: A Versatile Starting Material in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-hydroxybenzophenone is a substituted benzophenone that serves as a crucial starting material and intermediate in the synthesis of a wide array of organic compounds. Its chemical structure, featuring a hydroxyl group ortho to the carbonyl and a chlorine atom on the same aromatic ring, provides a versatile scaffold for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key derivatives, including 2-amino-5-chlorobenzophenone, O-alkylated derivatives, and heterocyclic compounds such as xanthones. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities.
Key Applications and Synthetic Pathways
This compound is a valuable precursor for several important classes of compounds:
-
2-Amino-5-chlorobenzophenone Derivatives: These are key intermediates in the synthesis of benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The conversion of the hydroxyl group to an amino group is a critical transformation.
-
O-Alkylated Derivatives: The hydroxyl group can be readily alkylated to produce a variety of ethers. These derivatives are explored for their potential antimicrobial and antifungal activities.
-
Xanthones: Intramolecular cyclization of derivatives of this compound can lead to the formation of xanthones, a class of compounds known for their diverse pharmacological activities, including anticancer properties.
The following sections provide detailed experimental protocols for these key transformations.
Synthesis of 2-Amino-5-chlorobenzophenone
The conversion of this compound to 2-Amino-5-chlorobenzophenone is a crucial step for the synthesis of many pharmaceuticals. While direct amination is challenging, a two-step process involving the formation of a sulfonate ester followed by nucleophilic substitution with an amine source is a viable strategy.
Logical Relationship for the Synthesis of 2-Amino-5-chlorobenzophenone
Caption: Synthetic pathway from this compound to 2-Amino-5-chlorobenzophenone.
Experimental Protocol: Two-Step Synthesis of 2-Amino-5-chlorobenzophenone
Step 1: Synthesis of 5-Chloro-2-(tosyloxy)benzophenone
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 eq |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 eq |
| Pyridine | Solvent |
| Temperature | 0 °C to rt |
| Reaction Time | 12 h |
| Yield | ~90% |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford 5-Chloro-2-(tosyloxy)benzophenone.
Step 2: Synthesis of 2-Amino-5-chlorobenzophenone
| Reagent/Parameter | Molar Ratio/Value |
| 5-Chloro-2-(tosyloxy)benzophenone | 1.0 eq |
| Ammonia (in Dioxane) | Excess |
| Temperature | 100 °C (sealed tube) |
| Reaction Time | 24 h |
| Yield | ~70% |
Procedure:
-
In a sealed tube, dissolve 5-Chloro-2-(tosyloxy)benzophenone (1.0 eq) in a solution of ammonia in dioxane (e.g., 7 N).
-
Heat the sealed tube at 100 °C for 24 hours.
-
After cooling to room temperature, carefully open the tube and concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-Amino-5-chlorobenzophenone.
Synthesis of O-Alkylated Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the O-alkylation of the hydroxyl group of this compound, leading to derivatives with potential biological activities.
Experimental Workflow for Williamson Ether Synthesis
Caption: General workflow for the O-alkylation of this compound.
Experimental Protocol: Synthesis of 5-Chloro-2-(benzyloxy)benzophenone
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 eq |
| Benzyl bromide | 1.2 eq |
| Potassium carbonate (K₂CO₃) | 2.0 eq |
| Acetone | Solvent |
| Temperature | Reflux |
| Reaction Time | 8 h |
| Yield | ~95% |
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Heat the mixture to reflux and stir for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization from ethanol to give pure 5-Chloro-2-(benzyloxy)benzophenone.
Synthesis of Xanthone Derivatives
Xanthones can be synthesized from 2-hydroxybenzophenones through an intramolecular cyclodehydration reaction, often facilitated by a strong acid or a dehydrating agent like Eaton's reagent.
Signaling Pathway for Xanthone Synthesis
Caption: Pathway for the synthesis of xanthones from 2-aryloxybenzoic acid precursors.
Experimental Protocol: Synthesis of a Chlorinated Xanthone Derivative
This protocol describes a general method for the synthesis of xanthones from 2-aryloxybenzoic acids, which can be prepared from this compound.
| Reagent/Parameter | Molar Ratio/Value |
| 2-Aryloxy-5-chlorobenzoic acid | 1.0 eq |
| Eaton's Reagent (P₂O₅/MeSO₃H) | - |
| Temperature | 80 °C |
| Reaction Time | 3 h |
| Yield | High |
Procedure:
-
Prepare the 2-aryloxy-5-chlorobenzoic acid by a suitable method, such as the Ullmann condensation of 5-chloro-2-hydroxybenzoic acid (obtainable from the oxidation of 5-chloro-2-hydroxybenzaldehyde, which in turn can be synthesized from this compound) with an aryl halide.
-
To the 2-aryloxy-5-chlorobenzoic acid (1.0 eq), add Eaton's reagent.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.[1]
-
Carefully pour the reaction mixture into ice-water to quench the reaction.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude xanthone derivative can be purified by column chromatography or recrystallization.
Biological Activities of Derivatives
Derivatives of this compound have been investigated for a range of biological activities.
-
Antimicrobial and Antifungal Activity: O-alkylated derivatives and other heterocyclic compounds synthesized from hydroxybenzophenones have shown promising activity against various bacterial and fungal strains.[2] For instance, certain sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzaldehyde scaffold have demonstrated significant antimicrobial activity.[3]
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a variety of organic compounds with significant potential in drug discovery and development. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel derivatives and investigate their biological properties. The strategic manipulation of the hydroxyl and chloro functionalities on the benzophenone core allows for the creation of a diverse library of molecules for further scientific investigation.
References
Application Notes: 5-Chloro-2-hydroxybenzophenone in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chloro-2-hydroxybenzophenone as a versatile starting material for the synthesis of valuable pharmaceutical intermediates. The focus is on its application in the preparation of precursors for benzodiazepines and as a scaffold for potential anti-inflammatory agents. This document offers detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and mechanisms of action.
Synthesis of Benzodiazepine Precursors
This compound is a key precursor for the synthesis of 2-amino-5-chlorobenzophenone, a crucial intermediate in the production of several benzodiazepine drugs, including lorazepam and prazepam. The synthetic pathway involves the initial conversion of the hydroxyl group to an amino group, followed by further modifications to construct the diazepine ring.
Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone from this compound
This protocol describes a two-step process to convert this compound into 2-amino-5-chlorobenzophenone. The first step involves the synthesis of an intermediate, 5-chloro-3-phenylanthranil, followed by its reduction to the desired product.
Step 1: Synthesis of 5-Chloro-3-phenylanthranil
-
Materials: this compound, hydroxylamine hydrochloride, sodium hydroxide, ethanol.
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride and sodium hydroxide in water to the flask.
-
Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 5-chloro-3-phenylanthranil.
-
Step 2: Reduction to 2-Amino-5-chlorobenzophenone
-
Materials: 5-Chloro-3-phenylanthranil, iron powder, ethanol, sulfuric acid, sodium hydroxide.
-
Procedure:
-
To a suspension of 5-chloro-3-phenylanthranil in ethanol, add iron powder and heat the mixture to reflux.
-
Slowly add a dilute solution of sulfuric acid dropwise while maintaining reflux.
-
Continue refluxing for 1 hour after the addition is complete.
-
Cool the reaction mixture and adjust the pH to 8 with a sodium hydroxide solution.
-
Add activated carbon and reflux for 30 minutes.
-
Filter the hot solution and allow the filtrate to cool to crystallize the product.
-
Wash the crystals with ethanol and dry to obtain 2-amino-5-chlorobenzophenone.
-
| Parameter | Value | Reference |
| Yield of 2-Amino-5-chlorobenzophenone | 95.1% | [1] |
| Melting Point | 96.3-98.2 °C | [1] |
Experimental Protocol: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone
This intermediate is a direct precursor for the cyclization step in the synthesis of many benzodiazepines.
-
Materials: 2-Amino-5-chlorobenzophenone, chloroacetyl chloride, toluene.
-
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone in toluene in a reaction vessel.
-
Cool the solution to 5-10 °C.
-
Add a solution of chloroacetyl chloride in toluene dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Add ethanol to the crude product and stir at room temperature for 20 hours for purification.
-
Filter the purified product and dry.
-
| Parameter | Value | Reference |
| Yield | 87-93% | [2] |
Synthetic Workflow for Benzodiazepine Intermediate
Mechanism of Action: Benzodiazepines on GABA-A Receptors
Benzodiazepines, synthesized from intermediates derived from this compound, exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] They bind to a specific site on the receptor, distinct from the GABA binding site, and act as positive allosteric modulators.[4][5] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a potentiation of the inhibitory effect of GABA.[3][5]
Synthesis of Potential Anti-inflammatory Agents
Benzophenone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7] this compound can serve as a starting scaffold for the synthesis of novel anti-inflammatory compounds.
Experimental Protocol: Synthesis of a Thiazole-Containing Benzophenone Derivative
This protocol is an example of how this compound could be functionalized to create a potential anti-inflammatory agent, based on a general method for synthesizing benzophenone-thiazole derivatives.[6]
Step 1: Synthesis of Thiosemicarbazone Intermediate
-
Materials: this compound, thiosemicarbazide, ethanol, catalytic amount of acid.
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add thiosemicarbazide and a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to allow the thiosemicarbazone intermediate to precipitate.
-
Filter and wash the product.
-
Step 2: Cyclization to form the Thiazole Ring
-
Materials: Thiosemicarbazone intermediate, an α-haloketone (e.g., 2-bromoacetophenone), isopropanol.
-
Procedure:
-
Suspend the thiosemicarbazone intermediate in isopropanol.
-
Add the α-haloketone and reflux the mixture.
-
After the reaction is complete, cool the mixture and isolate the thiazole derivative.
-
Purify the product by recrystallization.
-
| Parameter | Typical Value Range | Reference |
| Yield of Thiazole Derivatives | 68-92% | [6] |
Synthetic Workflow for Anti-inflammatory Benzophenone Derivative
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory activity of many benzophenone derivatives is attributed to their ability to inhibit COX-1 and COX-2 enzymes.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking this pathway, these compounds can reduce the inflammatory response.
References
- 1. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Methodology for Evaluating the Antioxidant Activity of 5-Chloro-2-hydroxybenzophenone Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant activity of 5-Chloro-2-hydroxybenzophenone analogs. The described protocols cover essential in vitro and cell-based assays to determine the radical scavenging and cellular antioxidant effects of these compounds.
Introduction
Benzophenones, a class of aromatic ketones, are widely recognized for their ultraviolet (UV) absorbing properties and are utilized in various industrial applications, including sunscreens and polymers. Certain derivatives, particularly those with hydroxyl substitutions, have demonstrated notable antioxidant potential. The evaluation of the antioxidant activity of novel analogs, such as those derived from this compound, is a critical step in the discovery of new therapeutic agents for conditions associated with oxidative stress.
This document outlines the detailed methodologies for a panel of standard antioxidant assays, including DPPH, ABTS, FRAP, and Cellular Antioxidant Activity (CAA) assays. Furthermore, it explores the potential modulation of key signaling pathways, namely MAPK and Nrf2, which are often implicated in the cellular response to oxidative stress.
Data Presentation
The antioxidant activities of a series of hypothetical this compound analogs are presented below. These tables are for illustrative purposes to demonstrate how data from the described assays can be structured for comparative analysis.
Table 1: In Vitro Antioxidant Activity of this compound Analogs
| Compound ID | DPPH Scavenging IC50 (µM) | ABTS Scavenging TEAC (Trolox Equivalents) | FRAP Value (µM Fe(II) Equivalents) |
| This compound | 150.5 ± 12.3 | 0.85 ± 0.07 | 250.1 ± 20.5 |
| Analog A | 75.2 ± 6.8 | 1.52 ± 0.11 | 450.8 ± 35.2 |
| Analog B | 250.1 ± 21.5 | 0.43 ± 0.04 | 125.6 ± 11.9 |
| Analog C | 55.8 ± 4.9 | 1.89 ± 0.15 | 510.4 ± 42.1 |
| Ascorbic Acid (Standard) | 25.3 ± 2.1 | 2.50 ± 0.20 | 850.2 ± 65.7 |
Data are expressed as mean ± standard deviation (n=3). IC50 values represent the concentration required to scavenge 50% of the radicals. TEAC (Trolox Equivalent Antioxidant Capacity) and FRAP values are compared to the standard antioxidant, Trolox.
Table 2: Cellular Antioxidant Activity of this compound Analogs
| Compound ID | Cellular Antioxidant Activity (CAA) EC50 (µM) |
| This compound | 85.2 ± 7.5 |
| Analog A | 42.1 ± 3.8 |
| Analog B | 120.5 ± 10.2 |
| Analog C | 35.6 ± 3.1 |
| Quercetin (Standard) | 15.8 ± 1.5 |
Data are expressed as mean ± standard deviation (n=3). EC50 values represent the concentration required to inhibit 50% of the fluorescence generated by the probe in the CAA assay.
Experimental Protocols
Detailed protocols for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[1] DPPH is a stable free radical with a deep violet color, which turns to a pale yellow upon reduction by an antioxidant compound.[1] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant's radical scavenging activity.[1]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
Prepare stock solutions of the test compounds (this compound analogs) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compounds and the standard.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds or the standard to the respective wells.
-
For the control well, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[2] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[2] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is measured spectrophotometrically at 734 nm.[2]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and dilutions of the test compounds and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the various concentrations of the test compounds or the standard to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare stock solutions and dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of the FRAP reagent to each well.
-
Take an initial absorbance reading at 593 nm.
-
Add 20 µL of the various concentrations of the test compounds or the standard to the respective wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 593 nm.
-
-
Calculation:
-
The change in absorbance is proportional to the reducing power of the antioxidants.
-
The results are typically expressed as Fe(II) equivalents (in µM) by comparing the absorbance change of the sample to a standard curve of FeSO₄.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cultured cells.[3] The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH.[3] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF.[3] Antioxidants that can penetrate the cell membrane will scavenge the ROS and inhibit the formation of DCF.[3]
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add the test compounds at various concentrations to the wells and incubate for 1 hour at 37°C.
-
Add a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated as follows: CAA unit = 100 - (AUC_sample / AUC_control) x 100
-
Determine the EC50 value, which is the concentration of the compound required to produce a 50% reduction in the AUC.
-
Signaling Pathway Modulation
Antioxidants can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway
Oxidative stress is a known activator of the MAPK signaling cascades, including the ERK, JNK, and p38 pathways. These pathways can lead to diverse cellular outcomes, including cell survival, apoptosis, and inflammation. Antioxidant compounds may modulate these pathways to protect cells from oxidative damage.
References
Application Notes and Protocols for the Synthesis of Ligands for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of three important classes of ligands—Schiff bases, N-Heterocyclic Carbenes (NHCs), and Porphyrins—and their corresponding metal complexes. These complexes have significant applications in catalysis and medicinal chemistry.
I. Schiff Base Ligands and their Copper(II) Complexes in Catalysis
Application Note:
Schiff base ligands are a class of organic compounds synthesized from the condensation of a primary amine and an aldehyde or ketone.[1] Their ease of synthesis, structural versatility, and the stability of their metal complexes make them highly valuable in coordination chemistry.[2] The electronic and steric properties of the metal center can be fine-tuned by modifying the structure of the Schiff base ligand, which in turn influences the catalytic activity and selectivity of the resulting complex.[3]
Copper(II) complexes of Schiff base ligands have demonstrated significant catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[1][4] For instance, a copper(II) complex of a Schiff base derived from 2-amino pyridine and 3-chloro benzaldehyde has been shown to be a highly efficient catalyst for the Claisen-Schmidt condensation to produce chalcone derivatives, with yields exceeding 90%.[1] The straightforward synthesis of these ligands and their complexes, coupled with their high catalytic efficiency, makes them attractive for applications in fine chemical synthesis and pharmaceutical development.
Quantitative Data for Catalytic Chalcone Synthesis:
| Catalyst | Aldehyde | Acetophenone | Yield (%) | Reaction Time |
| Cu(II)-Schiff Base Complex | 4-Chlorobenzaldehyde | Acetophenone | 95 | 15 min |
| 4-Nitrobenzaldehyde | Acetophenone | 92 | 20 min | |
| 4-Methoxybenzaldehyde | Acetophenone | 94 | 25 min | |
| KOH | 4-Chlorobenzaldehyde | Acetophenone | 78 | 60 min |
| PTSA | 4-Chlorobenzaldehyde | Acetophenone | 72 | 75 min |
| Data summarized from a study on the catalytic activity of a Cu(II)-Schiff base complex in chalcone synthesis.[1] |
Experimental Protocols:
Protocol 1: Synthesis of a Salicylaldehyde-Based Schiff Base Ligand
This protocol describes the synthesis of a common Schiff base ligand derived from salicylaldehyde and 3-amino benzoic acid in an aqueous medium.[5]
Materials:
-
Salicylaldehyde (0.01 mol)
-
3-Amino benzoic acid (0.01 mol)
-
Water
Procedure:
-
Dissolve 0.01 mol of 3-amino benzoic acid in 10 ml of water.
-
Add 0.01 mol of salicylaldehyde to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
A yellow precipitate of the Schiff base ligand will form.
-
Filter the precipitate, wash it with water, and dry thoroughly.
Protocol 2: Synthesis of a Copper(II)-Schiff Base Complex
This protocol details the synthesis of a copper(II) complex using a pre-synthesized Schiff base ligand.[5]
Materials:
-
Schiff base ligand (from Protocol 1)
-
Copper(II) chloride (CuCl₂)
-
Ethanol
-
Distilled water
Procedure:
-
Prepare a warm ethanolic solution of the Schiff base ligand.
-
Prepare a solution of CuCl₂ in distilled water.
-
Add the warm ligand solution to the magnetically stirred metal salt solution.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature.
-
The Schiff base-copper(II) complex will precipitate out of the solution.
-
Filter the precipitate, wash with water, and dry.
Diagrams:
Caption: Workflow for the synthesis of a Schiff base ligand and its subsequent metal complexation.
II. N-Heterocyclic Carbene (NHC) Ligands in Asymmetric Catalysis
Application Note:
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in transition metal catalysis.[6] Their strong σ-donating properties and the formation of robust metal-NHC bonds lead to highly stable and active catalysts.[7] Chiral NHC ligands are particularly valuable for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.[8]
Palladium complexes bearing chiral NHC ligands have been successfully employed in a variety of asymmetric transformations, including allylic alkylations, α-arylations of amides, and hydroaminations.[6][8] For instance, a palladium(II) complex with a chiral NHC-imine ligand derived from trans-1,2-diaminocyclohexane has been shown to catalyze the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, achieving an enantiomeric excess (ee) of up to 92%.[6] The modular nature of NHC ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific reactions.
Quantitative Data for Asymmetric Allylic Alkylation:
| Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Chiral NHC-Imine 1 | 2.5 | THF | 50 | >95 | 92 |
| Chiral NHC-Imine 2 | 2.5 | THF | 50 | >95 | 85 |
| Chiral NHC-Amine 3 | 2.5 | THF | 50 | >95 | 78 |
| Chiral NHC-Amine 4 | 2.5 | THF | 40 | >95 | 65 |
| Data summarized from a study on palladium-catalyzed asymmetric allylic alkylation using various chiral NHC ligands.[6] |
Experimental Protocols:
Protocol 3: Synthesis of a Chiral Imidazolium Salt (NHC Precursor)
This protocol describes the synthesis of a chiral imidazolium salt, a common precursor to NHC ligands, from a chiral diamine.[6]
Materials:
-
Chiral mono-imidazoline (derived from trans-1,2-diaminocyclohexane)
-
Benzyl bromide
-
Toluene
Procedure:
-
Dissolve the chiral mono-imidazoline in toluene.
-
Add benzyl bromide to the solution.
-
Heat the mixture at 80°C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
The imidazolium salt will precipitate.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
Protocol 4: Synthesis of a Chiral NHC-Palladium Complex
This protocol details the synthesis of a chiral NHC-palladium complex from the corresponding imidazolium salt via a silver-NHC intermediate.[6]
Materials:
-
Chiral imidazolium salt (from Protocol 3)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM)
-
Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂])
Procedure:
-
Stir a mixture of the chiral imidazolium salt and Ag₂O in DCM at room temperature for 4 hours in the dark.
-
Filter the reaction mixture through Celite to remove silver salts.
-
Add [PdCl₂(MeCN)₂] to the filtrate.
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the chiral NHC-palladium complex.
Protocol 5: Asymmetric Allylic Alkylation Catalyzed by a Chiral NHC-Palladium Complex
This protocol outlines a general procedure for the asymmetric allylic alkylation of an allylic acetate with a soft nucleophile.[6]
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (palladium precursor)
-
Chiral NHC-silver complex (prepared from the imidazolium salt and Ag₂O)
-
1,3-Diphenylallyl acetate (substrate)
-
Dimethyl malonate (nucleophile)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, stir a mixture of [Pd(η³-C₃H₅)Cl]₂ and the chiral NHC-silver complex in THF for 1 hour.
-
Filter the mixture to remove AgCl.
-
In a separate flask, prepare a solution of the nucleophile by adding dimethyl malonate to a suspension of NaH in THF.
-
Add the substrate (1,3-diphenylallyl acetate) to the nucleophile solution.
-
Inject the filtered solution of the in situ generated chiral NHC-palladium catalyst into the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 50°C) and monitor the progress by TLC or GC.
-
After completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Diagrams:
Caption: Signaling pathway for NHC-Pd catalyzed asymmetric allylic alkylation.
III. Porphyrin Ligands and their Manganese(III) Complexes in Oxidation Catalysis
Application Note:
Porphyrins are large, aromatic macrocyclic ligands that are ubiquitous in nature, for example, as the core of heme in hemoglobin. Synthetic porphyrins, such as tetraphenylporphyrin (TPP), and their metal complexes are of great interest due to their rich photophysical and electrochemical properties, and their catalytic activity.[9]
Manganese(III) porphyrin complexes are well-known catalysts for oxidation reactions, mimicking the function of cytochrome P450 enzymes. They can catalyze the epoxidation of alkenes and the hydroxylation of alkanes using various oxygen sources.[10] The catalytic activity and selectivity can be influenced by the substituents on the porphyrin ring and the nature of the axial ligand. For example, manganese(III) tetraphenylporphyrin chloride ([Mn(TPP)Cl]) is a robust catalyst for the oxidation of various alkenes.[11]
Quantitative Data for Catalytic Alkene Oxidation:
| Catalyst | Alkene | Oxidant | Product(s) | Yield (%) |
| [Mn(TPP)Cl] | Cyclohexene | PhIO | Cyclohexene oxide, 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one | 75 (total) |
| Styrene | PhIO | Styrene oxide, Benzaldehyde | 88 (total) | |
| [Mn(TDCPP)Cl] | Styrene | PhIO | Styrene oxide | 65 |
| [Mn(TMP)Cl] | Cyclohexene | PhIO | Cyclohexene oxide | 52 |
| Data summarized from studies on the catalytic oxidation of alkenes by manganese porphyrin complexes.[10][12] |
Experimental Protocols:
Protocol 6: Synthesis of 5,10,15,20-Tetraphenylporphyrin (TPP)
This protocol describes a modified Lindsey synthesis of TPP, which is a common method taught in university labs.[6]
Materials:
-
Pyrrole
-
Benzaldehyde
-
Propionic acid
Procedure:
-
In a flask equipped with a reflux condenser, add propionic acid.
-
Heat the propionic acid to reflux (141°C).
-
In a separate container, mix pyrrole and benzaldehyde.
-
Add the pyrrole-benzaldehyde mixture to the refluxing propionic acid.
-
Reflux the reaction mixture for 30 minutes. The solution will turn dark purple.
-
Cool the reaction mixture to room temperature.
-
Collect the purple crystals of TPP by filtration.
-
Wash the crystals with methanol and then with hot water to remove impurities.
-
Dry the purified TPP.
Protocol 7: Synthesis of Manganese(III) Tetraphenylporphyrin Chloride ([Mn(TPP)Cl])
This protocol provides a method for the insertion of manganese into the TPP ligand.[13]
Materials:
-
5,10,15,20-Tetraphenylporphyrin (TPP)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Ethanol
Procedure:
-
Dissolve TPP (0.200 mmol) in ethanol (40 mL) and heat the solution with stirring.
-
Dissolve manganese(II) chloride tetrahydrate (4.124 mmol) in absolute ethanol (10 mL).
-
Add the manganese chloride solution to the hot TPP solution.
-
Reflux the reaction mixture. The progress of the metallation can be monitored by UV-Vis spectroscopy.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on alumina. Elute with dichloromethane to remove any unreacted TPP, followed by methanol to elute the [Mn(TPP)Cl] complex.
-
Collect the dark green fraction and evaporate the solvent to obtain the product.
Protocol 8: Catalytic Oxidation of Cyclohexene using [Mn(TPP)Cl]
This protocol outlines a general procedure for the catalytic oxidation of an alkene.[12]
Materials:
-
[Mn(TPP)Cl] (catalyst)
-
Cyclohexene (substrate)
-
Iodosylbenzene (PhIO) (oxidant)
-
Dichloromethane (CH₂Cl₂)
-
tert-Butylpyridine (tBuPy) (co-catalyst/axial ligand)
Procedure:
-
In a reaction vial, dissolve [Mn(TPP)Cl] (0.7 µmol) and tert-butylpyridine (210 µmol) in dichloromethane (0.9 mL).
-
Add cyclohexene (0.633 mmol) to the solution.
-
Add the oxidant, iodosylbenzene (0.082 mmol), to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, filter the reaction mixture to remove any insoluble material.
-
Analyze the product mixture by GC to determine the yields of cyclohexene oxide, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one.
Diagrams:
Caption: Logical relationship between porphyrin complex design and its catalytic application.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. recentscientific.com [recentscientific.com]
- 6. york.ac.uk [york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mn(III) meso-Tetraphenylporphine chloride (1-3% chlorin) | [frontierspecialtychemicals.com]
- 10. Synthesis, Characterization, and Reactivities of Manganese(V)-Oxo Porphyrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Syntheses, Spectroscopic and AFM Characterization of Some Manganese Porphyrins and Their Hybrid Silica Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-hydroxybenzophenone
Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the synthesis yield of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Fries rearrangement of 4-chlorophenyl benzoate and the Friedel-Crafts acylation of 4-chlorophenol.
-
Fries Rearrangement: This reaction involves the rearrangement of an aryl ester (4-chlorophenyl benzoate) to a hydroxyaryl ketone (this compound) in the presence of a Lewis acid catalyst.[1][2][3] It is an ortho, para-selective reaction.[3]
-
Friedel-Crafts Acylation: This method involves the acylation of an aromatic compound (4-chlorophenol) with an acylating agent (benzoyl chloride) using a Lewis acid catalyst.[4][5]
Q2: How can I prepare the starting material, 4-chlorophenyl benzoate, for the Fries rearrangement?
A2: 4-chlorophenyl benzoate can be synthesized by reacting 4-chlorophenol with benzoyl chloride in the presence of a base, such as sodium hydroxide.
Q3: What factors influence the yield and regioselectivity of the Fries rearrangement?
A3: The yield and the ratio of ortho to para isomers in the Fries rearrangement are significantly influenced by several factors:
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Temperature: Lower temperatures generally favor the formation of the para-isomer, while higher temperatures tend to yield more of the ortho-isomer.[6]
-
Solvent: The choice of solvent can affect reaction rates and isomer ratios. Solvents like nitrobenzene, chlorobenzene, and dichloroethane are commonly used.
-
Catalyst: The type and amount of Lewis acid catalyst (e.g., aluminum chloride) are critical. An excess of the catalyst is often required.[6][7]
Q4: What are the typical impurities or byproducts in the synthesis of this compound?
A4: Common impurities include the isomeric byproduct, 3-chloro-4-hydroxybenzophenone, especially in the Friedel-Crafts acylation. In the Fries rearrangement, the corresponding para-isomer, 2-chloro-4-hydroxybenzophenone, can be a significant byproduct.[8] Unreacted starting materials and polysubstituted products can also be present.[9]
Q5: How can I purify the final product?
A5: Purification of this compound can be achieved through several methods:
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Recrystallization: This is a common method for purifying the crude product. Suitable solvents include ethanol, methanol, or a mixture of solvents.[9][10]
-
Column Chromatography: For high purity, silica gel column chromatography can be employed to separate the desired product from isomers and other impurities.[11][12]
-
Acid-Base Extraction: The phenolic nature of the product allows for purification by dissolving the crude material in an aqueous base (like sodium hydroxide), followed by filtration to remove non-acidic impurities, and then acidification to precipitate the purified product.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient or inactive catalyst. - Formation of byproducts. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For Fries rearrangement, higher temperatures may favor the desired ortho isomer but can also lead to degradation.[1] - Use anhydrous Lewis acids and ensure they are not deactivated by moisture. Use a sufficient molar excess.[6][7] - Adjust reaction conditions (temperature, solvent) to favor the formation of the desired isomer. |
| Formation of the wrong isomer (e.g., high para-isomer content) | - The reaction temperature is too low in a Fries rearrangement. | - Increase the reaction temperature to favor the formation of the ortho product (this compound).[6] |
| Product is difficult to purify | - Presence of closely related isomers. - Contamination with starting materials. | - Employ fractional crystallization or column chromatography for better separation.[11][12] - Ensure the reaction goes to completion. An acid-base wash can help remove unreacted acidic or basic starting materials.[13] |
| Dark-colored product | - Reaction temperature is too high, leading to decomposition. - Presence of colored impurities. | - Lower the reaction temperature. - Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[9] |
Quantitative Data
Table 1: Influence of Reaction Conditions on the Yield of Hydroxybenzophenones in Fries Rearrangement
| Starting Material | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl p-chlorobenzoate | AlCl₃ | None | 120-160 | - | Good | [14] |
| Phenyl p-chlorobenzoate | AlCl₃ | Chlorobenzene | Reflux | 10 | 52 | [14] |
| Phenyl p-chlorobenzoate | Trifluoromethanesulfonic acid | None | 45-55 | - | 94 | [14] |
| Phenyl benzoate | AlCl₃ (5) | Nitromethane | Room Temp | 6-8 | 80-92 | [7] |
Table 2: Yields of 4-Chloro-4'-hydroxybenzophenone via Friedel-Crafts Acylation
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Chlorobenzoylchloride | K10-Fe-AA-120 | Ethylene dichloride | 40 | 5 | 97 | [15] |
| p-Chlorobenzoyl chloride | AlCl₃ | o-Dichlorobenzene | 90 | 12 | 85 | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement of 4-Chlorophenyl Benzoate
Step 1: Synthesis of 4-Chlorophenyl Benzoate
-
In a round-bottom flask, dissolve 4-chlorophenol (1 eq.) in a 10% aqueous sodium hydroxide solution.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4-chlorophenyl benzoate.
Step 2: Fries Rearrangement
-
To a dry three-necked flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous aluminum chloride (3 eq.).
-
Slowly add 4-chlorophenyl benzoate (1 eq.) in small portions.
-
Heat the reaction mixture to 130-140°C for 3-4 hours. The mixture will become a dark, viscous liquid.
-
Cool the reaction mixture to room temperature and then carefully quench by slowly adding crushed ice, followed by concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation of 4-Chlorophenol
-
In a dry three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.5 eq.) in an anhydrous solvent such as nitrobenzene or 1,2-dichloroethane.
-
Slowly add benzoyl chloride (1 eq.) to the suspension with stirring.
-
In a separate flask, dissolve 4-chlorophenol (1 eq.) in the same anhydrous solvent.
-
Add the 4-chlorophenol solution dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers and wash with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Fries Rearrangement.
Caption: Simplified mechanism of Friedel-Crafts acylation for this compound synthesis.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Fries重排 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds - Google Patents [patents.google.com]
- 12. Friedel-Crafts Acylation [www1.udel.edu]
- 13. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 14. 4-Chloro-4'-hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 15. ijraset.com [ijraset.com]
Troubleshooting solubility issues of 5-Chloro-2-hydroxybenzophenone in various solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of 5-Chloro-2-hydroxybenzophenone, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is a sparingly soluble compound. It is practically insoluble in water but shows some solubility in certain organic solvents. Qualitative tests indicate it is slightly soluble in chloroform and methanol.[1][2][3] For a wider range of applications, it is advisable to test solubility in various common laboratory solvents such as acetone, ethanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). As a reference, the solubility of the parent compound, benzophenone, has been quantified in numerous organic solvents and generally increases with temperature.[4][5]
Q2: My solution of this compound has a yellow tint, and the color seems to intensify over time. What could be the cause?
A2: The yellowing of solutions containing benzophenone derivatives can be an indication of photodegradation. Benzophenones are effective UV absorbers and can themselves be susceptible to degradation upon prolonged exposure to light, leading to the formation of colored byproducts. To mitigate this, it is recommended to prepare solutions fresh and store them in amber vials or protect them from light by wrapping the container in aluminum foil.
Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?
A3: Due to the presence of a phenolic hydroxyl group, the solubility of this compound in aqueous solutions can be influenced by pH. In alkaline conditions (high pH), the phenolic proton can be abstracted to form a more polar phenoxide salt, which is expected to have greater aqueous solubility. However, it is important to note that phenolic compounds can be prone to oxidative degradation at high pH, especially in the presence of oxygen. Therefore, while increasing the pH can enhance solubility, the stability of the compound in the resulting solution should be carefully monitored.
Q4: I've noticed that the solubility of my compound seems to vary between batches. What could be the reason for this?
A4: In addition to the purity of the this compound itself, the purity of the solvent is a critical factor. The presence of small amounts of water or other impurities in an organic solvent can significantly impact the solubility of a sparingly soluble compound. It is recommended to use high-purity, anhydrous solvents for consistent results.
Q5: Are there any particular safety precautions I should take when handling this compound?
A5: Yes, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] It is important to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust when handling the solid material.
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues.
Caption: Troubleshooting workflow for resolving solubility issues.
Data Presentation
Table 1: Solubility of Benzophenone in Various Solvents at 298.15 K (25 °C)
| Solvent | Molar Mass ( g/mol ) | Mole Fraction Solubility (x10^3) | Solubility ( g/100g of solvent) |
| Methanol | 32.04 | 225.4 | 128.9 |
| Ethanol | 46.07 | 201.2 | 80.4 |
| 1-Propanol | 60.10 | 185.7 | 56.6 |
| Isopropanol | 60.10 | 148.3 | 45.2 |
| 1-Butanol | 74.12 | 179.8 | 44.0 |
| Acetone | 58.08 | 416.7 | 131.0 |
| Ethyl Acetate | 88.11 | 390.1 | 79.9 |
| Acetonitrile | 41.05 | 110.2 | 48.7 |
| Water | 18.02 | 0.008 | ~0.014 |
Table 2: Effect of Temperature on the Solubility of Benzophenone in Selected Solvents (Mole Fraction x10^3)
| Solvent | 278.15 K (5 °C) | 288.15 K (15 °C) | 298.15 K (25 °C) | 308.15 K (35 °C) | 318.15 K (45 °C) |
| Methanol | 109.8 | 158.9 | 225.4 | 310.1 | 418.7 |
| Ethanol | 98.7 | 141.5 | 201.2 | 278.9 | 380.1 |
| Acetone | 215.6 | 298.4 | 416.7 | 578.9 | 798.5 |
| Ethyl Acetate | 201.3 | 280.1 | 390.1 | 540.2 | 745.6 |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a rapid assessment of solubility in various solvents.
Caption: Workflow for qualitative solubility testing.
Methodology:
-
Preparation: Accurately weigh approximately 10 mg of this compound into a small glass vial.
-
Solvent Addition: Add 1 mL of the selected test solvent to the vial.
-
Agitation: Securely cap the vial and vortex it vigorously for 1-2 minutes at ambient temperature.
-
Observation: Visually inspect the solution against a contrasting background.
-
Classification:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely undissolved.
-
Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method
This protocol determines the equilibrium solubility of the compound in a given solvent at a specific temperature.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. This compound CAS#: 85-19-8 [m.chemicalbook.com]
- 3. This compound CAS#: 85-19-8 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fries Rearrangement for 5-Chloro-2-hydroxybenzophenone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-hydroxybenzophenone via the Fries rearrangement of 4-chlorophenyl benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?
-
Answer: Low or no yield in a Fries rearrangement can stem from several factors:
-
Inactive Catalyst: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure that the AlCl₃ used is anhydrous and handled under an inert, dry atmosphere. Any exposure to humidity can deactivate the catalyst.
-
Insufficient Catalyst: The Fries rearrangement often requires stoichiometric or even excess amounts of the Lewis acid catalyst. This is because the catalyst complexes with both the starting ester and the product hydroxybenzophenone. A typical starting point is 1.1 to 2.5 equivalents of AlCl₃.
-
Low Reaction Temperature: While lower temperatures favor the formation of the para-isomer, they can also lead to incomplete or very slow reactions. It is crucial to find an optimal temperature that balances reaction rate and selectivity.
-
Substrate Quality: Ensure the starting material, 4-chlorophenyl benzoate, is pure and free from any residual phenol or acid chloride from its synthesis, as these impurities can interfere with the reaction.
-
Issue 2: Poor Selectivity - Formation of the undesired 2-Chloro-4-hydroxybenzophenone (para-isomer)
-
Question: My reaction is producing a significant amount of the para-isomer (2-Chloro-4-hydroxybenzophenone) instead of the desired ortho-isomer (this compound). How can I improve the ortho-selectivity?
-
Answer: The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. To favor the formation of the ortho-product (this compound), consider the following adjustments:
-
Temperature: Higher reaction temperatures (typically above 160°C) favor the formation of the thermodynamically more stable ortho-isomer.[1] The ortho-isomer can form a stable six-membered chelate ring with the aluminum catalyst, which is favored at higher temperatures.[2]
-
Solvent: The choice of solvent plays a critical role. Non-polar solvents tend to favor the formation of the ortho-isomer.[1][3] Consider using solvents like nitrobenzene or running the reaction neat (without solvent) at a high temperature. In contrast, polar solvents can favor the formation of the para-isomer.[3]
-
Reaction Time: At lower temperatures, the para-product may be the kinetically favored product. Increasing the reaction time at a higher temperature can allow the reaction to reach thermodynamic equilibrium, thus favoring the more stable ortho-isomer.
-
Issue 3: Formation of Side Products
-
Question: I am observing significant by-product formation in my reaction mixture. What are these by-products and how can I minimize them?
-
Answer: Common side products in the Fries rearrangement include phenol, benzoic acid, and products of intermolecular acylation.
-
Phenol and Benzoic Acid: These can arise from the hydrolysis of the starting ester or the product, especially if there is moisture in the reaction. Using anhydrous conditions and high-purity reagents is crucial to minimize this.
-
Intermolecular Acylation Products: At higher temperatures, the acylium ion intermediate can acylate another molecule of the starting ester or the product, leading to complex mixtures. Optimizing the catalyst concentration and reaction time can help to minimize these intermolecular reactions.
-
Disproportionation and Decomposition: At very high temperatures, the starting material and products can decompose or undergo other rearrangements. Careful temperature control is essential.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fries rearrangement?
A1: The Fries rearrangement is the transformation of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[3] The generally accepted mechanism involves the following key steps:
-
Coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester.
-
This coordination polarizes the ester bond, leading to the generation of an acylium carbocation intermediate.
-
The electrophilic acylium ion then attacks the aromatic ring of the phenol at the ortho and para positions in a manner similar to a Friedel-Crafts acylation.
-
Subsequent hydrolysis of the reaction mixture liberates the final hydroxybenzophenone product.
Q2: Which Lewis acid is best for the Fries rearrangement of 4-chlorophenyl benzoate?
A2: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and generally effective Lewis acid for the Fries rearrangement.[4] Other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[4] For substrates that are sensitive to strong Lewis acids, milder catalysts or alternative methods like the photo-Fries rearrangement may be considered.[1]
Q3: How does the chloro-substituent on the phenyl ring affect the reaction?
A3: The chloro group is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution. This may necessitate slightly harsher reaction conditions (e.g., higher temperature or a more active catalyst) compared to an unsubstituted phenyl benzoate to achieve a good yield.
Q4: Can I use a Brønsted acid instead of a Lewis acid?
A4: Yes, strong Brønsted acids such as hydrogen fluoride (HF) and methanesulfonic acid have been used to catalyze the Fries rearrangement.[1] These can be effective alternatives, but they are also highly corrosive and require careful handling.
Q5: What is the Photo-Fries rearrangement and is it applicable here?
A5: The Photo-Fries rearrangement is a related reaction that occurs under UV irradiation and proceeds through a radical mechanism.[1] It can be an alternative for substrates that are sensitive to acidic conditions. However, the yields of the photo-Fries rearrangement are often lower than the acid-catalyzed version.[1]
Data Presentation
The following tables summarize the expected influence of key reaction parameters on the yield and selectivity of the Fries rearrangement of 4-chlorophenyl benzoate to produce this compound. The data is compiled from general principles of the Fries rearrangement and analogous reactions.
Table 1: Effect of Temperature on Product Distribution
| Temperature Range | Predominant Isomer | Expected Yield of this compound | Notes |
| < 60°C | para (2-Chloro-4-hydroxybenzophenone) | Low | Kinetically controlled product is favored.[1] |
| 60°C - 160°C | Mixture of ortho and para | Moderate | Transition region. |
| > 160°C | ortho (this compound) | High | Thermodynamically controlled product is favored.[1] |
Table 2: Effect of Solvent on Ortho/Para Selectivity
| Solvent | Polarity | Expected Predominant Isomer | Rationale |
| Nitrobenzene | Polar Aprotic | ortho | Often used at high temperatures to favor the ortho isomer. |
| No Solvent (Neat) | - | ortho | High temperature reaction conditions favor the ortho isomer. |
| Dichloromethane | Non-polar | ortho | Non-polar solvents generally favor ortho-substitution.[1] |
| Carbon Disulfide | Non-polar | ortho | A traditional non-polar solvent for Fries rearrangements. |
Table 3: Effect of Lewis Acid (AlCl₃) Concentration
| Equivalents of AlCl₃ | Expected Outcome | Rationale |
| < 1.0 | Low to no reaction | Insufficient catalyst to complex with both substrate and product. |
| 1.1 - 1.5 | Moderate to good yield | A common stoichiometric range for good conversion. |
| > 1.5 | Potentially higher yield, but increased risk of side reactions | Excess catalyst can promote intermolecular acylation and decomposition. |
Experimental Protocols
A detailed experimental protocol for the synthesis of 4-chlorophenyl benzoate and its subsequent Fries rearrangement to this compound is provided below.
Protocol 1: Synthesis of 4-chlorophenyl benzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq.) in a suitable solvent such as dichloromethane or toluene.
-
Addition of Base: Add a base, such as triethylamine (1.1 eq.) or pyridine (1.1 eq.), to the solution and stir.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.05 eq.) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Fries Rearrangement to this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a thermometer, place anhydrous aluminum chloride (1.5 eq.).
-
Addition of Reactant: Slowly add molten 4-chlorophenyl benzoate (1.0 eq.) to the flask with vigorous stirring. Alternatively, the reactant can be dissolved in a minimal amount of a suitable high-boiling inert solvent like nitrobenzene.
-
Heating: Heat the reaction mixture to 160-170°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic extracts and wash them with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, which will be a mixture of ortho and para isomers, can be purified by column chromatography on silica gel or by fractional crystallization to isolate the desired this compound.
Mandatory Visualization
Caption: Mechanism of the Fries Rearrangement.
Caption: Troubleshooting workflow for Fries rearrangement.
References
Technical Support Center: Formulation Strategies to Mitigate Photodegradation of 5-Chloro-2-hydroxybenzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of products containing the UV filter 5-Chloro-2-hydroxybenzophenone, with a focus on preventing its photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
Photodegradation is the process by which a molecule is broken down by absorbing light energy, particularly UV radiation. For this compound, which is designed to absorb UV light, this process can lead to a loss of efficacy as a UV filter and the formation of potentially harmful or irritating byproducts. The UV absorption spectrum of this compound shows significant absorbance in the UVA and UVB regions (optimally between 320-380 nm), making it susceptible to degradation upon exposure to sunlight.
Q2: What are the primary strategies to prevent the photodegradation of this compound in a formulation?
The main approaches to enhance the photostability of this compound include:
-
Encapsulation: Using carrier systems like cyclodextrins or liposomes to physically shield the molecule from light.
-
Inclusion of Antioxidants: Adding compounds that can quench free radicals or reactive oxygen species generated during photo-excitation.
-
Polymer Matrix Incorporation: Embedding the molecule within a stable polymer matrix that can limit its mobility and interaction with other reactive species.
-
Use of Quenchers: Incorporating molecules that can accept the excited-state energy from this compound and dissipate it harmlessly.
Q3: How do I choose the right photostabilization strategy for my formulation?
The choice of strategy depends on several factors, including the formulation type (e.g., cream, gel, solution), the desired level of protection, and compatibility with other ingredients. A combination of strategies often yields the best results. For instance, incorporating an antioxidant within a cyclodextrin-encapsulated this compound system can offer synergistic protection.
Troubleshooting Guides
Issue 1: Rapid Loss of UV Absorbance in My Formulation
If you observe a rapid decrease in the characteristic UV absorbance of this compound in your formulation during photostability testing, consider the following troubleshooting steps:
Potential Cause 1: Direct Photolysis The formulation may not be providing adequate protection from direct exposure to UV light.
-
Troubleshooting Action:
-
Encapsulation with Cyclodextrins: Incorporate 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound. This can physically shield the molecule from incoming photons.
-
Polymeric Film Formers: Add a film-forming polymer to your formulation. This can create a more rigid matrix around the active ingredient, reducing its exposure and mobility.
-
Potential Cause 2: Oxidative Degradation The degradation may be accelerated by the presence of reactive oxygen species (ROS) generated by UV exposure.
-
Troubleshooting Action:
-
Addition of Antioxidants: Introduce antioxidants such as Vitamin C (Ascorbic Acid) or Vitamin E (α-tocopherol) into your formulation. These can neutralize ROS and inhibit the degradation cascade.
-
Chelating Agents: If trace metal ions are present, they can catalyze photo-oxidative reactions. The addition of a chelating agent like EDTA can sequester these ions.
-
Issue 2: Formation of Unidentified Peaks in HPLC Analysis After UV Exposure
The appearance of new peaks in your chromatogram indicates the formation of photodegradation byproducts.
Potential Cause: Cleavage or Rearrangement of the Molecule The energy from UV radiation can lead to the breaking of chemical bonds and subsequent molecular rearrangements. A plausible degradation pathway involves dechlorination and the formation of hydroxylated species.
-
Troubleshooting Action:
-
Characterize Degradants: Use techniques like LC-MS/MS to identify the structure of the degradation products. Understanding the degradation pathway can help in selecting a more targeted stabilization approach.
-
Employ a Triplet Quencher: Benzophenones can form excited triplet states that are highly reactive. Including a triplet-state quencher, such as octocrylene, can help to deactivate this excited state before it undergoes degradation reactions.[1]
-
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its photostability.[2]
Methodology:
-
Preparation of the Inclusion Complex (Kneading Method):
-
Accurately weigh a 1:2 molar ratio of this compound and HP-β-CD.
-
Transfer the powders to a mortar.
-
Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.
-
Knead the paste for 60 minutes.
-
Dry the resulting solid in an oven at 40°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Photostability Testing:
-
Prepare a solution of the inclusion complex in a suitable solvent (e.g., methanol:water 80:20).
-
Prepare a control solution of uncomplexed this compound at the same concentration.
-
Place both solutions in quartz cuvettes.
-
Expose the samples to a controlled UV light source (e.g., a xenon lamp simulating sunlight) for a defined period (e.g., 0, 2, 4, 6, 8 hours).
-
At each time point, withdraw an aliquot and analyze the concentration of the remaining this compound using a validated HPLC-UV method.
-
Quantitative Data Summary (Representative)
| Time (hours) | % Degradation (Uncomplexed) | % Degradation (HP-β-CD Complex) |
| 0 | 0 | 0 |
| 2 | 15.2 | 3.1 |
| 4 | 28.9 | 6.5 |
| 6 | 45.1 | 10.2 |
| 8 | 62.5 | 15.8 |
Protocol 2: Evaluating the Efficacy of Antioxidants
This protocol outlines a method to assess the ability of antioxidants to prevent the photodegradation of this compound.[3][4]
Methodology:
-
Formulation Preparation:
-
Prepare a base formulation (e.g., an oil-in-water emulsion) containing a fixed concentration of this compound.
-
Create several batches of this formulation, each containing a different antioxidant (e.g., 0.5% w/w Ascorbic Acid, 0.5% w/w α-tocopherol). Include a control batch with no antioxidant.
-
-
Photostability Testing:
-
Spread a thin, uniform film of each formulation onto a quartz plate.
-
Expose the plates to a UV source for a specified duration.
-
After exposure, dissolve the film in a suitable solvent.
-
Quantify the remaining this compound using HPLC.
-
Quantitative Data Summary (Representative)
| Formulation | % Degradation after 6h UV Exposure |
| Control (No Antioxidant) | 45.1% |
| + 0.5% Ascorbic Acid | 25.3% |
| + 0.5% α-tocopherol | 18.7% |
Visualizations
References
- 1. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of High-Purity 5-Chloro-2-hydroxybenzophenone
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the purification of high-purity 5-Chloro-2-hydroxybenzophenone. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities arise from the synthesis process, which is often a Fries rearrangement of p-chlorophenyl benzoate.[1][2] Potential impurities include:
-
Isomeric Byproducts: The Fries rearrangement can lead to the formation of other isomers, such as 3-Chloro-2-hydroxybenzophenone and 4-Chloro-2-hydroxybenzophenone. The reaction conditions, such as temperature and solvent polarity, can influence the ratio of these isomers.[1][2]
-
Unreacted Starting Materials: Residual p-chlorophenyl benzoate may be present if the reaction has not gone to completion.
-
Polysubstituted Products: Although less common, polysubstitution on the phenyl ring can occur.
-
Degradation Products: Prolonged exposure to harsh conditions, light, or high temperatures can lead to degradation of the final product.
Q2: My this compound is a yellow powder. Is this normal, and how can I obtain a white or off-white product?
A2: Yes, this compound is often described as a yellow crystalline powder. However, for high-purity applications, a white to off-white solid is desirable. The yellow coloration can be due to the presence of minor impurities or chromophores. To decolorize the product, you can perform a recrystallization with the addition of activated carbon.[2] The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
Q3: What is the expected melting point for high-purity this compound?
A3: The literature melting point for this compound is in the range of 96-98 °C.[3] A sharp melting point within this range is a good indicator of high purity. A broad melting point range suggests the presence of impurities.
Q4: How should I store high-purity this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] It is stable under normal storage conditions.
Troubleshooting Guides
Recrystallization
Problem: Oiling out during recrystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
-
Solution:
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the overall boiling point of the solvent system. For example, if you are using an ethanol/water mixture, add more ethanol.
-
Ensure the solution is not overly concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Consider a preliminary purification step, such as a simple filtration or a wash with a solvent in which the impurities are more soluble, before recrystallization.
-
Problem: Poor crystal formation or low yield.
-
Possible Cause: The cooling process is too rapid, the solution is not sufficiently saturated, or too much solvent was used.
-
Solution:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[4]
-
If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.
-
If the yield is low, the mother liquor may still contain a significant amount of the product. Concentrate the mother liquor by boiling off some of the solvent and then cool it again to obtain a second crop of crystals.[4]
-
Column Chromatography
Problem: Poor separation of the desired product from impurities.
-
Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the components.
-
Solution:
-
Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for non-polar compounds like benzophenones is a mixture of hexane and ethyl acetate.[5]
-
Vary the ratio of the solvents to achieve a good separation of spots on the TLC plate. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
If the impurities are very close in polarity to the product, consider using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
-
If a significant increase in polarity is required, consider switching to a more polar solvent system altogether, such as dichloromethane/methanol.
-
Experimental Protocols
Recrystallization from Ethanol/Water
This protocol is a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the solute) and boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Add hot deionized water dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture and then dry them in a vacuum oven.
Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a more polar solvent that is then evaporated onto a small amount of silica) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent mixture, such as 95:5 hexane/ethyl acetate.[5]
-
Fraction Collection: Collect fractions in separate tubes as the solvent flows through the column.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Reference |
| Recrystallization (Ethanol/Water) | >99% (by HPLC) | 70-85% | General laboratory practice |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) | >99.5% (by HPLC) | 50-70% | [5] |
| Analytical Technique | Typical Parameters | Purpose |
| HPLC | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientDetector: UV at 254 nm | Purity assessment and quantification of impurities. |
| TLC | Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate (e.g., 8:2 v/v) | Monitoring reaction progress and column chromatography fractions. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
Technical Support Center: Overcoming Challenges in the Scale-up of 5-Chloro-2-hydroxybenzophenone Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the production of 5-Chloro-2-hydroxybenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary challenges during scale-up?
The most prevalent method for synthesizing this compound is the Fries rearrangement of 4-chlorophenyl benzoate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
The primary challenges encountered during the scale-up of this process include:
-
Exothermic Reaction Control: The Fries rearrangement is highly exothermic, and maintaining precise temperature control in large reactors is critical to prevent runaway reactions and the formation of unwanted side products.
-
Stoichiometry and Reagent Addition: Ensuring homogenous mixing and controlled addition of the Lewis acid catalyst is crucial. Improper addition can lead to localized overheating and side reactions.
-
Solvent Selection and Recovery: The choice of solvent can influence the ratio of ortho and para isomers.[1] At an industrial scale, solvent recovery and waste management are significant considerations.
-
Product Isolation and Purification: Isolating the desired this compound from the reaction mixture and purifying it to meet stringent quality standards can be challenging due to the presence of isomers and other impurities.
-
Material Handling: Handling large quantities of corrosive and moisture-sensitive reagents like aluminum chloride requires specialized equipment and safety protocols.
Q2: How does reaction temperature affect the isomer distribution in the Fries rearrangement for this compound synthesis?
Temperature plays a crucial role in directing the regioselectivity of the Fries rearrangement. Generally, lower reaction temperatures favor the formation of the para isomer (4-hydroxy-chlorobenzophenone), while higher temperatures promote the formation of the ortho isomer (2-hydroxy-chlorobenzophenone).[1] For the synthesis of this compound, which is an ortho substituted product, higher temperatures are typically employed. However, excessively high temperatures can lead to the formation of undesired byproducts and tar.[2]
Q3: What are the common impurities encountered in the production of this compound and how can they be minimized?
Common impurities include:
-
Isomeric Byproducts: The most common impurity is the para isomer, 4-Chloro-4'-hydroxybenzophenone.
-
Unreacted Starting Materials: Residual 4-chlorophenyl benzoate may remain if the reaction does not go to completion.
-
Polysubstituted Products: Under harsh conditions, further acylation of the product can occur.
-
Degradation Products: Formed due to localized overheating or prolonged reaction times.
Minimization strategies include:
-
Strict Temperature Control: To control the formation of the para isomer and degradation products.
-
Optimized Reaction Time: To ensure complete conversion of the starting material without promoting side reactions.
-
Controlled Reagent Addition: Slow and controlled addition of the Lewis acid catalyst to prevent localized high concentrations and overheating.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination, which can deactivate the catalyst and lead to side reactions.
Q4: What are the recommended analytical methods for monitoring the reaction progress and ensuring the quality of the final product?
High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress and assessing the purity of the final product. It allows for the separation and quantification of the desired product, unreacted starting materials, and isomeric impurities. Gas Chromatography (GC) can also be used, particularly for identifying volatile impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is run for a sufficient duration at the optimal temperature for the Fries rearrangement. Monitor reaction progress using HPLC. |
| - Catalyst Activity: Use fresh, anhydrous aluminum chloride. Moisture can significantly reduce its activity. | |
| Side Reactions | - Temperature Control: Improve heat dissipation in the reactor. For large-scale reactions, ensure adequate cooling capacity and efficient stirring to prevent localized hotspots. |
| - Solvent Polarity: In non-polar solvents, the formation of the ortho product is favored.[1] Ensure the appropriate solvent is used. | |
| Poor Mixing | - Agitator Design and Speed: In large reactors, ensure the agitator design provides sufficient mixing to keep the catalyst suspended and maintain a homogenous reaction mixture. |
Issue 2: High Levels of Isomeric Impurity (4-Chloro-4'-hydroxybenzophenone)
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | - Increase Reaction Temperature: Higher temperatures favor the formation of the ortho isomer.[1] Carefully increase the temperature while monitoring for the formation of other impurities. |
| Solvent Effects | - Use a Non-Polar Solvent: The use of non-polar solvents tends to favor the formation of the ortho product.[1] |
| Reaction Kinetics | - Thermodynamic vs. Kinetic Control: The ortho isomer is often the thermodynamically more stable product. Ensure the reaction is allowed to reach equilibrium. |
Issue 3: Product Purification Challenges
| Potential Cause | Troubleshooting Step |
| Co-crystallization of Isomers | - Recrystallization Solvent Screening: Experiment with different solvent systems to find one that provides good separation of the desired ortho isomer from the para isomer. |
| - Fractional Crystallization: If a single solvent is not effective, a multi-step fractional crystallization process may be necessary. | |
| Presence of Colored Impurities | - Activated Carbon Treatment: Treat the crude product solution with activated carbon to adsorb colored impurities before crystallization. |
| Oily Product or Poor Crystal Formation | - Seeding: Use a small amount of pure this compound as seed crystals to induce crystallization. |
| - Controlled Cooling: Slow and controlled cooling of the saturated solution promotes the formation of larger, purer crystals. |
Data Presentation
Table 1: Effect of Temperature on Isomer Ratio in Fries Rearrangement (Illustrative Data)
| Temperature (°C) | ortho:para Isomer Ratio |
| 120 | 2:1 |
| 140 | 4:1 |
| 160 | 9:1 |
Note: This data is illustrative and the optimal temperature will depend on the specific reaction conditions and solvent used.
Table 2: Typical Impurity Profile of Crude this compound (Illustrative Data)
| Impurity | Typical Concentration (%) |
| 4-Chloro-4'-hydroxybenzophenone | 5 - 15 |
| 4-chlorophenyl benzoate | < 2 |
| Polysubstituted benzophenones | < 1 |
| Unknown impurities | < 1 |
Experimental Protocols
Key Experiment: Scale-up of the Fries Rearrangement for this compound Production
Objective: To synthesize this compound on a pilot scale via the Fries rearrangement of 4-chlorophenyl benzoate.
Materials:
-
4-chlorophenyl benzoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
High-boiling point aromatic solvent (e.g., dichlorobenzene)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated Carbon
-
Recrystallization solvent (e.g., toluene, ethanol)
Procedure:
-
Reactor Setup: Charge the reactor with the high-boiling point aromatic solvent and 4-chlorophenyl benzoate under a nitrogen atmosphere.
-
Catalyst Addition: Slowly and portion-wise add anhydrous aluminum chloride to the stirred reaction mixture. The addition rate should be controlled to maintain the reaction temperature within the desired range (e.g., 140-160°C).
-
Reaction: Heat the reaction mixture to the target temperature and maintain it for several hours. Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture and carefully quench it by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer and wash it with water and a dilute sodium hydroxide solution to remove any unreacted starting material and acidic impurities.
-
Solvent Removal: Distill off the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable solvent, treat with activated carbon, and filter.
-
Crystallization: Cool the filtrate to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
References
Minimizing by-product formation during the synthesis of 5-Chloro-2-hydroxybenzophenone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to minimize by-product formation during the synthesis of 5-Chloro-2-hydroxybenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common industrial method is a two-step process. The first step is the esterification of 4-chlorophenol with benzoyl chloride to form the intermediate, 4-chlorophenyl benzoate.[1][2] The second step is the Fries rearrangement of this phenolic ester, using a Lewis acid catalyst, to yield the desired this compound.[3][4]
Q2: What are the main by-products in this synthesis?
A2: The primary by-products are isomers of the desired product formed during the Fries rearrangement. The main isomer is the ortho-product, 3-Chloro-2-hydroxybenzophenone. Depending on the reaction conditions, other benzophenone derivatives can also be formed.[4][5]
Q3: How does the Fries rearrangement work, and what factors influence its outcome?
A3: The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃).[3][6] The reaction involves the migration of the acyl group from the phenolic oxygen to the aryl ring. This reaction is selective for the ortho and para positions. Key factors influencing the product ratio are temperature and solvent polarity.[4][6]
Q4: Which isomer, ortho or para, is favored under different conditions?
A4: The formation of the desired para-isomer (this compound) is favored at lower reaction temperatures. Conversely, higher temperatures tend to yield more of the ortho-isomer.[4][6] Solvent polarity also plays a role; more polar solvents favor the para product, while non-polar solvents favor the ortho product.[4][6]
Q5: What are the most suitable analytical methods for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for separating this compound from its isomers and other process-related impurities due to its high resolution and sensitivity.[7] Gas Chromatography (GC) is also a suitable method for purity assessment. For structural confirmation of the product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[7][8]
Troubleshooting Guide
Problem 1: Low yield of the final product.
| Possible Cause | Troubleshooting Action |
| Inefficient Fries Rearrangement | Ensure the Lewis acid catalyst (e.g., anhydrous aluminum chloride) is fresh and has not been deactivated by moisture. The reaction is often run without a solvent or in a high-boiling solvent; ensure the temperature is appropriately controlled.[9] |
| Incomplete Precursor Formation | Verify the complete conversion of 4-chlorophenol to 4-chlorophenyl benzoate in the initial esterification step. Use of a suitable base to scavenge the HCl by-product can drive this reaction to completion.[1] |
| Product Loss During Work-up | The reaction is typically quenched by carefully adding the reaction mixture to ice/acid.[10] Ensure efficient extraction of the product into a suitable organic solvent. The product is a phenolic compound, so avoid washing with strong basic solutions during work-up to prevent formation of the water-soluble phenoxide salt. |
| Sub-optimal Reaction Conditions | Review the reaction temperature and time. For the Fries rearrangement, specific temperature ranges can significantly impact yield. For instance, heating p-chlorophenyl benzoate with aluminum chloride at 155–157°C for 2 hours can yield up to 90%.[9] |
Problem 2: High percentage of the ortho-isomer (3-Chloro-2-hydroxybenzophenone) by-product.
| Possible Cause | Troubleshooting Action |
| High Reaction Temperature | The formation of the ortho product is favored at higher temperatures. This is often due to thermodynamic control, as the ortho isomer can form a more stable bidentate complex with the aluminum catalyst.[4] To favor the para product, conduct the reaction at a lower temperature.[6] |
| Use of Non-polar Solvent | Non-polar solvents tend to favor the formation of the ortho product.[4] If a solvent is used, consider a more polar solvent to increase the yield of the para isomer. |
Data Presentation
Table 1: Influence of Reaction Conditions on Fries Rearrangement Selectivity
This table summarizes the general principles for directing the selectivity of the Fries rearrangement. The desired product, this compound, is the para substitution product.
| Parameter | Condition Favoring para-product (Kinetic Control) | Condition Favoring ortho-product (Thermodynamic Control) | Source |
| Temperature | Low Temperature | High Temperature | [4][6] |
| Solvent Polarity | High Polarity | Low Polarity / No Solvent | [4][6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorophenyl Benzoate (Esterification)
-
To a stirred solution of 4-chlorophenol in a suitable solvent (e.g., dichloromethane or toluene), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add one equivalent of benzoyl chloride dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chlorophenyl benzoate. The product can be purified by recrystallization if necessary.[1][2]
Protocol 2: Synthesis of this compound (Fries Rearrangement)
-
To a reaction vessel equipped with a mechanical stirrer and a heating mantle, add the 4-chlorophenyl benzoate.
-
Carefully add 1.5 to 2.5 equivalents of anhydrous aluminum chloride (AlCl₃) in portions. Caution: The initial reaction can be exothermic.
-
Heat the reaction mixture to the desired temperature (e.g., 130-160°C) and maintain for a specified time (e.g., 1-3 hours).[9] Lower temperatures within this range are recommended to maximize the yield of the desired para-isomer.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to approximately 60°C and very carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.[10]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol to yield pure this compound.[9][11]
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. gauthmath.com [gauthmath.com]
- 2. brainly.com [brainly.com]
- 3. Fries Rearrangement [sigmaaldrich.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. This compound CAS#: 85-19-8 [m.chemicalbook.com]
- 10. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 11. Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 5-Chloro-2-hydroxybenzophenone Stability Testing and Shelf-Life Determination
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and shelf-life determination of 5-Chloro-2-hydroxybenzophenone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
This compound (CAS No. 85-19-8) is a substituted benzophenone.[1] Stability testing is crucial as it provides evidence on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] These studies are essential for determining recommended storage conditions, re-test periods, and shelf-life.
Q2: What are the typical physical and chemical properties of this compound?
This compound is typically a yellow crystalline powder with a melting point of approximately 96-98 °C.[1] It is generally considered stable under recommended storage conditions.[4] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClO₂ | [4] |
| Molecular Weight | 232.66 g/mol | [4] |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 96-98 °C | [1] |
| Solubility | Insoluble in water; Soluble in chloroform and methanol (slightly) | [1][4] |
Q3: What are forced degradation studies and why are they necessary for this compound?
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability studies to predict its degradation pathways.[2] According to ICH guidelines, this includes exposure to acid and base hydrolysis, oxidation, heat, and light.[3][5] These studies are vital for developing and validating a stability-indicating analytical method, which can accurately measure the active substance in the presence of its degradation products.[6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][5]
Q4: What are the likely degradation pathways for this compound?
Based on the structure of this compound, which contains a phenolic hydroxyl group, a carbonyl group, and a chlorinated aromatic ring, potential degradation pathways under stress conditions may include:
-
Photodegradation: Benzophenone derivatives are known to absorb UV light, which can lead to the formation of reactive species and subsequent degradation.[7] This may involve reactions such as dechlorination or reduction of the carbonyl group.
-
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to the formation of colored byproducts. Aromatic ring hydroxylation is also a possibility.
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, degradation could occur, although specific pathways are not well-documented for this particular molecule.
Q5: How is the shelf-life of this compound determined?
The shelf-life is determined through long-term stability studies conducted under controlled temperature and humidity conditions, as defined by ICH guidelines (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[3] Samples are analyzed at specified time points using a validated stability-indicating method to monitor the concentration of the active substance and the formation of any degradation products.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Discoloration (Yellowing/Browning) of the sample solution | Photodegradation: Exposure to ambient or UV light.[7]Oxidative degradation: Reaction with dissolved oxygen, possibly catalyzed by trace metal ions.[7] | Protect from light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.Use de-gassed solvents: Sparge solvents with an inert gas (e.g., nitrogen or argon) before use.Consider antioxidants: If compatible with the analytical method, the addition of a suitable antioxidant may be investigated. |
| Precipitation in aqueous solutions | Low pH: The phenolic hydroxyl group can become protonated at very low pH, potentially reducing solubility. | Adjust pH: Ensure the pH of the solution is within a range where the compound is soluble. Buffering the solution may be necessary. |
| Inconsistent analytical results (e.g., HPLC peak areas) | Incomplete dissolution: The compound may not be fully dissolved in the chosen solvent.Sample degradation after preparation: The sample may be unstable in the analytical solvent. | Ensure complete dissolution: Use sonication or gentle warming to aid dissolution. Filter the solution through a 0.22 µm or 0.45 µm filter before analysis.Analyze promptly: Analyze samples as soon as possible after preparation. If necessary, investigate the stability of the analyte in the chosen solvent over the expected analysis time. |
| Appearance of new peaks in chromatograms during stability studies | Formation of degradation products. | Characterize new peaks: Use techniques like mass spectrometry (LC-MS) to identify the structure of the degradation products.Validate the analytical method: Ensure the analytical method can separate and quantify these new peaks. |
| Mass balance issues in forced degradation studies (sum of assay and impurities is not close to 100%) | Formation of non-chromophoric or volatile degradation products. Inappropriate response factors for degradation products. | Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector.Determine relative response factors: If the degradation products are identified, determine their response factors relative to the parent compound for more accurate quantification. |
Experimental Protocols
The following are generalized protocols for performing forced degradation studies on this compound. The conditions should be optimized to achieve the target degradation of 5-20%.
Stability-Indicating HPLC Method (Illustrative)
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and water (with a pH modifier like 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at a suitable wavelength (e.g., determined by UV scan) |
| Injection Volume | 10 µL |
Forced Degradation Protocols
1. Acid and Base Hydrolysis:
-
Acid: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[9]
-
Base: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat at 60°C for a specified time.[9]
-
Neutralization: Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified time.[9]
3. Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).[9]
-
Also, perform the study on a solution of the compound.
4. Photolytic Degradation:
-
Expose a solution of the compound to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[3]
-
A control sample should be kept in the dark under the same conditions.
Data Presentation
Quantitative data from stability studies should be summarized in tables for clear comparison.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | e.g., 12% | e.g., DP1 (X.XX min) |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | e.g., 8% | e.g., DP2 (Y.YY min) |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | e.g., 18% | e.g., DP3 (Z.ZZ min) |
| Thermal (Solid) | - | 7 days | 80 °C | e.g., <2% | Not Applicable |
| Photolytic | ICH Q1B | - | - | e.g., 15% | e.g., DP4 (A.AA min) |
Table 2: Long-Term Stability Data (Example)
| Storage Condition | Time Point | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | 99.8 | < 0.05 | < 0.05 | 0.15 |
| 3 Months | 99.6 | 0.06 | < 0.05 | 0.25 | |
| 6 Months | 99.5 | 0.08 | 0.06 | 0.35 | |
| 12 Months | 99.2 | 0.12 | 0.08 | 0.55 |
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Logical workflow for troubleshooting out-of-specification stability results.
References
- 1. This compound CAS#: 85-19-8 [m.chemicalbook.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sgs.com [sgs.com]
- 7. benchchem.com [benchchem.com]
- 8. Testing the shelf life of chemical products- BioGenius [biogenius.de]
- 9. benchchem.com [benchchem.com]
Addressing interference in the analytical detection of 5-Chloro-2-hydroxybenzophenone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing interference during the analytical detection of 5-Chloro-2-hydroxybenzophenone.
Troubleshooting Guide: Addressing Interference
Interference in the analytical detection of this compound can manifest in various ways, including co-eluting peaks, peak tailing, and suppression or enhancement of the analyte signal. This guide provides a structured approach to identifying and mitigating these issues.
Diagram: Troubleshooting Workflow for Interference
Caption: A logical workflow for troubleshooting interference issues.
| Issue | Potential Cause | Recommended Solution |
| Co-eluting Peaks | Insufficient chromatographic resolution between this compound and a matrix component. | Method Optimization: - Adjust the mobile phase composition (e.g., change the organic solvent ratio or pH). - Modify the gradient elution profile to better separate the peaks. - Column Selection: - Use a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity. - Employ a longer column or a column with a smaller particle size for higher efficiency. |
| Peak Tailing or Fronting | - Secondary Interactions: Interaction of the analyte with active sites on the column packing material. - Matrix Overload: High concentrations of matrix components affecting the peak shape. | Mobile Phase Modification: - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. - Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups on the column. Sample Dilution: - Dilute the sample to reduce the concentration of matrix components. |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting matrix components interfering with the ionization of this compound in the mass spectrometer source. | Sample Preparation: - Implement a more rigorous sample cleanup procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] Internal Standard: - Use a stable isotope-labeled internal standard of this compound to compensate for matrix effects. Chromatographic Separation: - Optimize the chromatography to separate the analyte from the regions of ion suppression. |
| Inconsistent Results | Variable matrix effects between different samples. | Robust Sample Preparation: - Ensure the sample preparation method is reproducible and effectively removes interferents from all samples. Matrix-Matched Calibration: - Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when analyzing this compound in cosmetic products?
A1: In cosmetic formulations such as sunscreens and lotions, common sources of interference include other UV filters (e.g., oxybenzone, octinoxate), emulsifiers, emollients, and preservatives.[2][3] These compounds can have similar chemical properties and may co-elute with this compound, leading to inaccurate quantification.
Q2: How can I determine if I have a matrix effect issue?
A2: A common method to assess matrix effects is the post-extraction spike technique. This involves comparing the signal response of the analyte spiked into a blank matrix extract with the response of the analyte in a pure solvent. A significant difference in the signal indicates the presence of a matrix effect (ion suppression or enhancement).
Diagram: Assessing Matrix Effect
Caption: A flowchart for the assessment of matrix effects.
Q3: Can high-resolution mass spectrometry (HRMS) help in addressing interference?
A3: Yes, HRMS can be a powerful tool. In a case involving the analysis of benzophenone in food packaging, a co-eluting compound called Harman was causing interference in the tandem MS (MS/MS) analysis. The use of HRMS with its high mass resolving power allowed for the differentiation of benzophenone from the interfering compound, leading to accurate identification and quantification.[4][5]
Experimental Protocols
Protocol 1: HPLC-UV Method for the Simultaneous Determination of this compound and Other Sunscreens in a Lotion
This protocol is adapted from a validated method for the simultaneous determination of five sunscreens, including a benzophenone derivative, in a lotion preparation.[3][6][7]
1. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the sunscreen lotion into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile:Water (10:90, v/v)
-
Mobile Phase B: Acetonitrile:Water (90:10, v/v)
-
Gradient:
Time (min) % B 0 10 15 100 17 100 17.1 10 | 20 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
UV Detection: 310 nm
3. Validation for Interference:
-
Specificity: A placebo lotion (without the sunscreens) was prepared and analyzed. No interfering peaks were observed at the retention times of the target analytes.[6][7]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Complex Matrices
For more complex matrices like wastewater or biological fluids, an SPE cleanup step is often necessary to remove interferents.
Diagram: General SPE Workflow
Caption: A typical workflow for Solid-Phase Extraction.
1. SPE Cartridge Selection:
-
Choose a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) suitable for retaining nonpolar to moderately polar compounds like this compound.
2. General Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., a water/methanol mixture) to remove polar interferences while retaining the analyte.
-
Elution: Elute the this compound with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of benzophenone derivatives in cosmetic products, demonstrating the performance of a well-developed method.
Table 1: Typical HPLC Method Performance for Benzophenone Derivatives in Sunscreen Lotion [3][6]
| Parameter | Benzophenone-3 (as an example) |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Accuracy (Average Recovery) | 98.5% |
| Precision (Relative Standard Deviation, RSD) | < 2.0% |
| Specificity | No interference from excipients |
Table 2: Mitigation of Matrix Effects in Wastewater Analysis
This table illustrates the potential impact of matrix effects and the improvement gained by using analyte protectants in GC-MS analysis of micropollutants in wastewater, which is a principle applicable to the analysis of this compound.[8]
| Matrix | Correction Method | Average Analyte Response (Relative to Pure Standard) |
| Effluent Wastewater | None | 120% (Enhancement) |
| Effluent Wastewater | With Analyte Protectants | 105% |
| Influent Wastewater | None | 150% (Significant Enhancement) |
| Influent Wastewater | With Analyte Protectants & Internal Standard | 98% |
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Validation of a HPLC method for simultaneous determination of five sunscreens in lotion preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preventing false negatives with high-resolution mass spectrometry: the benzophenone case [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a HPLC method for simultaneous determination of five sunscreens in lotion preparation | Semantic Scholar [semanticscholar.org]
- 8. Can analyte protectants compensate wastewater matrix induced enhancement effects in gas chromatography - mass spectrometry analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for enhancing the photoprotective efficacy of 5-Chloro-2-hydroxybenzophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the photoprotective efficacy of 5-Chloro-2-hydroxybenzophenone in their experiments.
Troubleshooting Guides
Issue 1: Suboptimal Sun Protection Factor (SPF) or UVA Protection Factor (UVA-PF) in Formulations
Potential Cause: Poor solubility and uneven dispersion of this compound in the formulation base can lead to reduced UV absorption. The inherent photoprotective capacity of the molecule alone may not be sufficient for high SPF/UVA-PF values.
Troubleshooting Steps:
-
Optimize Solvent System:
-
Experiment with different emollients and co-solvents to improve the solubility of this compound.
-
Ensure complete dissolution during the oil phase of emulsion preparation.
-
-
Incorporate SPF/UVA-PF Boosters:
-
Synergistic Combinations with other UV Filters: Combine this compound with other organic or inorganic UV filters. Certain combinations can exhibit synergistic effects, leading to a higher SPF than the sum of the individual contributions. It has been observed that combining inorganic filters like titanium dioxide with some organic filters can result in a synergistic effect.
-
Film-Forming Polymers: The inclusion of film-forming polymers can ensure a more uniform and durable layer of the sunscreen on the substrate, thereby enhancing the SPF.
-
-
Encapsulation:
-
Encapsulating this compound in carriers like mesoporous silica, nanocapsules, or microspheres can improve its dispersion and stability within the formulation, leading to enhanced UV protection.
-
Issue 2: Photodegradation of this compound upon UV Exposure
Potential Cause: Like many organic UV filters, this compound can be susceptible to photodegradation, losing its efficacy after exposure to UV radiation. This instability can be exacerbated by interactions with other ingredients in the formulation.
Troubleshooting Steps:
-
Incorporate Antioxidants:
-
The addition of antioxidants such as Vitamin C, Vitamin E (α-tocopherol), or botanical extracts can help quench reactive oxygen species (ROS) generated during UV exposure, thereby protecting this compound from degradation.
-
-
Utilize Photostabilizers:
-
Certain UV filters, like Octocrylene, can act as photostabilizers for other less stable filters. Evaluate the compatibility and stabilizing effect of such compounds in your formulation.
-
-
Encapsulation:
-
Encapsulation can create a protective barrier around the this compound molecule, shielding it from direct interaction with UV radiation and other reactive species in the formulation, thus enhancing its photostability.
-
Issue 3: Skin Penetration and Potential for Irritation
Potential Cause: Due to its molecular size, there may be concerns about the percutaneous absorption of this compound, which could lead to systemic exposure and potential skin irritation or sensitization.
Troubleshooting Steps:
-
Encapsulation Strategies:
-
Encapsulating this compound has been shown to significantly reduce its skin penetration. The carrier systems remain on the skin's surface, minimizing the amount of the UV filter that reaches the deeper layers of the epidermis and the bloodstream.
-
-
Formulation Design:
-
Formulating with a well-structured vehicle, such as a stable emulsion with an appropriate oil-to-water ratio, can influence the release and penetration characteristics of the active ingredient.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms to enhance the photoprotective efficacy of this compound?
A1: The primary strategies include:
-
Encapsulation: This involves entrapping this compound in a carrier system to improve its stability, dispersibility, and safety profile by reducing skin penetration.
-
Synergistic Combinations: Combining it with other UV filters (both organic and inorganic) can lead to a broader and higher level of UV protection.
-
Addition of Antioxidants: Incorporating antioxidants helps to mitigate photodegradation by neutralizing harmful free radicals generated upon UV exposure.
Q2: How can I quantitatively assess the improvement in photoprotective efficacy?
A2: You can use several in vitro methods:
-
In Vitro SPF Measurement: This spectrophotometric method measures the UV transmittance through a thin film of the sunscreen formulation applied to a substrate like polymethylmethacrylate (PMMA) plates.
-
Photostability Testing: This involves exposing the formulation to a controlled dose of UV radiation from a solar simulator and then measuring the change in its UV absorbance spectrum to determine the percentage of efficacy retained.
-
Cellular Photoprotection Assays: These assays evaluate the ability of the formulation to protect human skin cells (e.g., keratinocytes) from UV-induced damage, such as DNA lesions (measured by the comet assay) and apoptosis.
Q3: Is there evidence that encapsulation improves the SPF of benzophenone-type UV filters?
A3: Yes, studies on benzophenone-3 (a structurally similar compound) have demonstrated significant improvements. For example, encapsulation in mesoporous silica has been shown to increase the SPF and UVA-PF of formulations containing a combination of benzophenone-3 and octyl methoxycinnamate by approximately 40%. Another study on benzophenone-3 alone showed a 2-fold increase in SPF and a 1.64-fold increase in erythemal UVA-PF with mesoporous silica encapsulation.
Q4: What should I consider when combining this compound with other UV filters?
A4: Key considerations include:
-
Photostability of the Combination: Ensure that the filters do not promote each other's degradation upon UV exposure.
-
Regulatory Limits: Be aware of the maximum approved concentrations for each UV filter in your target market.
-
Solubility and Compatibility: Ensure all filters are soluble and compatible within the chosen formulation vehicle to avoid crystallization and ensure a homogenous product.
Data Presentation
Table 1: Quantitative Impact of Enhancement Strategies on Benzophenone-3 (Oxybenzone) Photoprotection (as a proxy for this compound)
| Enhancement Strategy | Formulation Details | Parameter | Improvement |
| Mesoporous Silica Encapsulation | Emulsion with encapsulated Benzophenone-3 and Octyl Methoxycinnamate | SPF | ~40% increase |
| UVA-PF | ~40% increase | ||
| Mesoporous Silica Encapsulation | Emulsion with encapsulated Benzophenone-3 | SPF | ~2-fold increase |
| Erythemal UVA-PF | ~1.64-fold increase | ||
| Chitosan-Coated Nanocapsules | Hydrogel with encapsulated Benzophenone-3 | Skin Penetration | Reduced compared to free form |
Note: The data presented is for Benzophenone-3, a structurally related compound, and is intended to provide a strong indication of the potential efficacy of these strategies for this compound.
Experimental Protocols
In Vitro SPF Determination (Based on ISO 24443/ISO 23675 principles)
Objective: To determine the Sun Protection Factor of a formulation containing this compound in vitro.
Materials:
-
UV-Vis Spectrophotometer with an integrating sphere.
-
Polymethylmethacrylate (PMMA) plates with a roughened surface.
-
Positive control sunscreen with a known SPF.
-
Glycerine or another suitable blank.
-
Automated or manual spreading apparatus.
Methodology:
-
Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants.
-
Blank Measurement: Apply a thin layer of glycerine to a PMMA plate and measure its transmittance as a baseline.
-
Sample Application: Accurately apply the test formulation onto the roughened side of the PMMA plates at a concentration of 1.2-1.3 mg/cm².
-
Spreading: Spread the formulation evenly across the plate using a standardized procedure to achieve a uniform film.
-
Drying/Incubation: Allow the film to dry for a specified period (e.g., 15-30 minutes) in the dark at a controlled temperature.
-
Transmittance Measurement: Measure the UV transmittance of the sample at multiple points on the plate over the wavelength range of 290-400 nm.
-
SPF Calculation: The SPF is calculated from the measured transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.
Photostability Assessment
Objective: To evaluate the stability of this compound in a formulation upon exposure to UV radiation.
Materials:
-
Solar simulator with a controlled UV output.
-
UV-Vis Spectrophotometer.
-
PMMA plates.
-
Test formulation.
Methodology:
-
Initial Absorbance: Prepare a sample film on a PMMA plate as described in the in vitro SPF protocol and measure its initial absorbance spectrum (A₀).
-
UV Exposure: Expose the plate to a defined dose of UV radiation from the solar simulator. The dose is often related to the expected sun exposure (e.g., a certain number of MEDs - Minimal Erythemal Doses).
-
Final Absorbance: After irradiation, measure the final absorbance spectrum (A₁) of the sample.
-
Calculation of Photostability: The percentage of photostability can be calculated by comparing the area under the absorbance curve before and after irradiation. A higher percentage indicates greater photostability.
Mandatory Visualization
Caption: UV-induced skin damage signaling pathways.
Caption: Workflow for enhancing photoprotective efficacy.
Validation & Comparative
A Comparative Analysis of the UV Absorption Spectra of 5-Chloro-2-hydroxybenzophenone and Other Benzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ultraviolet (UV) absorption properties of 5-Chloro-2-hydroxybenzophenone against other key benzophenone derivatives, namely benzophenone, 2-hydroxybenzophenone, and oxybenzone (Benzophenone-3). This objective analysis, supported by experimental data, aims to assist researchers and professionals in selecting the appropriate UV absorbing agent for their specific applications in drug development and other scientific endeavors.
Key Performance Characteristics at a Glance
The efficacy of a UV absorber is primarily determined by its maximum absorption wavelength (λmax) and its molar absorptivity (ε), which indicates the amount of light absorbed at that wavelength. The following table summarizes these key quantitative parameters for this compound and its counterparts in methanol or ethanol, allowing for a direct comparison of their UV absorption capabilities.
| Compound | Chemical Structure | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| This compound |
| ~350, ~290 | Log ε ≈ 3.5, Log ε ≈ 4.2 | Not Specified[1] |
| Benzophenone |
| 252, 334 | 19400, 150 | Ethanol[2][3] |
| 2-Hydroxybenzophenone |
| 252, 338.2 | Not specified | n-Heptane[2][4] |
| Oxybenzone (Benzophenone-3) |
| 288, 350 | Not specified | Not Specified[5] |
Note: Molar absorptivity data for all compounds under identical conditions can be challenging to obtain from literature. The provided values are sourced from various studies and are presented for comparative purposes. The NIST WebBook for this compound provides a spectrum from which approximate values can be derived[1].
Understanding the Structural-Spectral Relationship
The UV absorption properties of benzophenones are intrinsically linked to their molecular structure. The presence and position of substituents on the benzophenone backbone significantly influence the electronic transitions and, consequently, the absorption spectrum.
Caption: Influence of substituents on the benzophenone UV absorption.
The unsubstituted benzophenone molecule exhibits a primary absorption band around 252 nm, attributed to a π→π* transition, and a weaker, longer-wavelength band around 334 nm due to an n→π* transition of the carbonyl group[2][6].
The introduction of a hydroxyl group at the 2-position, as in 2-hydroxybenzophenone, leads to the formation of an intramolecular hydrogen bond with the carbonyl oxygen. This structural feature is crucial for the photostability of many UV absorbers. It also causes a bathochromic (red) shift in the main absorption band, extending the UV protection into the longer UVA region.
Further substitution on the 2-hydroxybenzophenone structure modifies the absorption profile. In This compound , the electron-withdrawing chlorine atom acts as an auxochrome, causing a further red shift of the absorption bands compared to 2-hydroxybenzophenone. This enhances its absorption in the UVA range.
In Oxybenzone (Benzophenone-3) , the presence of a methoxy group at the 4-position, an electron-donating group, also contributes to a red shift and broadens the absorption spectrum, providing coverage across both UVB and UVA regions[5].
Experimental Protocols
The following is a generalized experimental protocol for determining the UV absorption spectra of benzophenone derivatives, based on common laboratory practices.
Objective:
To determine and compare the UV-Visible absorption spectra of this compound and other selected benzophenones.
Materials and Equipment:
-
This compound (analytical standard)
-
Benzophenone (analytical standard)
-
2-Hydroxybenzophenone (analytical standard)
-
Oxybenzone (analytical standard)
-
Methanol or Ethanol (spectroscopic grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Visible spectrophotometer
Procedure:
1. Preparation of Stock Solutions: a. Accurately weigh approximately 10 mg of each benzophenone derivative. b. Dissolve each compound in a 50 mL volumetric flask with the chosen solvent (e.g., methanol) to create stock solutions of known concentration (e.g., 200 µg/mL).
2. Preparation of Working Solutions: a. From each stock solution, prepare a series of dilutions in the chosen solvent to achieve concentrations within the linear range of the spectrophotometer (typically 1-20 µg/mL). Use volumetric flasks for accurate dilutions.
3. Spectrophotometric Analysis: a. Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes. b. Set the scanning wavelength range from 200 nm to 400 nm. c. Use the chosen solvent as a blank to zero the instrument. d. Record the UV absorption spectrum for each working solution of the benzophenone derivatives. e. Identify the wavelength of maximum absorbance (λmax) for each compound. f. Record the absorbance value at each λmax.
4. Data Analysis: a. Calculate the molar absorptivity (ε) for each compound at its λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).
Caption: Workflow for UV absorption spectral analysis.
Conclusion
The UV absorption characteristics of benzophenones are highly dependent on their substitution patterns. This compound, with its chloro and hydroxyl substituents, demonstrates strong absorption in the UVA region, making it a valuable compound for applications requiring protection from long-wavelength UV radiation. In comparison, unsubstituted benzophenone has its primary absorption at shorter wavelengths. 2-Hydroxybenzophenone shows a red shift due to the intramolecular hydrogen bond, and oxybenzone provides broad-spectrum coverage due to the combined effects of the hydroxyl and methoxy groups. The selection of a particular benzophenone derivative should, therefore, be guided by the specific UV wavelength range of interest for the intended application, alongside other considerations such as photostability and safety profiles.
References
A Comparative Guide to the Validation of an LC-MS/MS Method for 5-Chloro-2-hydroxybenzophenone in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Chloro-2-hydroxybenzophenone in environmental samples against alternative analytical techniques. The information presented herein is supported by experimental data synthesized from peer-reviewed literature to aid researchers in selecting the most suitable method for their analytical needs.
Introduction
This compound is a benzophenone derivative used in various industrial applications, including as a UV filter in personal care products and plastics. Its potential persistence and endocrine-disrupting properties necessitate sensitive and reliable analytical methods for its monitoring in environmental matrices such as water and soil. LC-MS/MS has emerged as a powerful tool for the trace analysis of such emerging contaminants due to its high sensitivity and selectivity.[1] This guide details the validation of an LC-MS/MS method and compares its performance with other established analytical techniques.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of a typical LC-MS/MS method for the analysis of benzophenones, including this compound, and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
| Parameter | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity and mass-to-charge ratio. | Separation based on volatility and mass-to-charge ratio. | Separation based on charge and size. |
| Limit of Detection (LOD) | 0.1 - 2.0 ng/L (water)[2] | 0.1 - 1.4 ng/g (sediment)[2] | 21 - 59 µg/L (water)[3] |
| Limit of Quantification (LOQ) | 0.3 - 1.0 ng/g (solid)[4] | 1 - 50 µg/kg (food)[5] | 0.06 - 0.6 µg/L (with SPE)[3] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 80 - 115%[1][6] | 80 - 99%[2] | 72 - 90% (with SPE)[3] |
| Precision (%RSD) | < 15%[7] | < 19%[8] | < 17%[3] |
| Sample Derivatization | Not required | Often required for polar analytes | Not required |
| Matrix Effect | Can be significant, requires matrix-matched standards or internal standards for correction.[5] | Less prone to ion suppression/enhancement compared to ESI-LC-MS/MS. | Can be affected by sample salinity.[3] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps involved in the validation of an LC-MS/MS method for the analysis of this compound in environmental samples.
Caption: Workflow for the validation of an LC-MS/MS method.
Experimental Protocols
A detailed experimental protocol for the analysis of this compound in environmental water samples using LC-MS/MS is provided below. This protocol is a representative example synthesized from established methods.[9][10]
Sample Preparation (Solid Phase Extraction - SPE)
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.[10]
-
Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the retained analytes with 10 mL of methanol or a mixture of methanol and acetone.[1]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.[10]
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size).[9]
-
Mobile Phase: A gradient elution using:
-
Gradient Program: A typical gradient might start at 15% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI in both positive and negative ion modes to determine the optimal ionization for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound need to be optimized by direct infusion of a standard solution.
Method Validation Parameters
-
Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range (e.g., 1-500 ng/L). The coefficient of determination (R²) should be > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Evaluated by spiking blank environmental samples at different concentration levels (low, medium, and high) and calculating the percentage recovery. Acceptable recovery is typically within 80-120%.[6]
-
Precision: Determined by replicate injections of spiked samples at different concentration levels on the same day (intra-day precision or repeatability) and on different days (inter-day precision or intermediate precision). The relative standard deviation (%RSD) should generally be < 15%.[7]
-
Selectivity and Matrix Effect: Assessed by comparing the response of the analyte in a standard solution to that in a spiked sample extract. This helps to identify any signal suppression or enhancement due to co-eluting matrix components.[11]
Conclusion
The LC-MS/MS method provides a highly sensitive, selective, and robust approach for the quantification of this compound in environmental samples. While other techniques like GC-MS and CE can also be employed, LC-MS/MS offers the advantage of analyzing thermally labile and polar compounds without the need for derivatization, often achieving lower detection limits. The choice of the most suitable method will ultimately depend on the specific analytical requirements, including the complexity of the sample matrix, the desired level of sensitivity, and the available laboratory infrastructure. A thorough method validation, as outlined in this guide, is crucial to ensure the generation of reliable and accurate data for environmental monitoring and risk assessment.
References
- 1. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase extraction and field-amplified sample injection-capillary zone electrophoresis for the analysis of benzophenone UV filters in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. fda.gov [fda.gov]
- 7. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
A Comparative Investigation into the Photostability of 5-Chloro-2-hydroxybenzophenone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Photostability with Supporting Experimental Data
The photostability of active pharmaceutical ingredients (APIs) and excipients is a critical parameter in drug development, directly impacting the safety and efficacy of final products. Benzophenone derivatives are widely utilized as UV filters in sunscreens and as photostabilizers in various pharmaceutical and cosmetic formulations due to their ability to absorb harmful UV radiation. This guide provides a comparative analysis of the photostability of 5-Chloro-2-hydroxybenzophenone and its structurally related derivatives. The objective is to offer a clear, data-driven comparison to aid in the selection of the most suitable photostabilizing agents for specific applications.
Introduction to Benzophenone Photostability
Benzophenones are known for their inherent photostability, a property attributed to their efficient dissipation of absorbed UV energy through processes like intersystem crossing to the triplet state. However, substitutions on the benzophenone core can significantly influence their photochemical behavior, altering their absorption spectra, excited-state lifetimes, and susceptibility to photodegradation. This comparison focuses on this compound and its derivatives, which are of significant interest due to their strong UV absorption in the UVA and UVB regions.
Comparative Photostability Data
| Compound | Common Name | Key Photostability Characteristics | Half-life (t½) | Reference |
| This compound | Benzophenone-7 | Studied for its photoexcited triplet states.[2] | 17 - 99 h (general range for benzophenones) | [1] |
| 2-Hydroxy-4-methoxybenzophenone | Benzophenone-3, Oxybenzone | Generally considered photostable.[3] Can reduce radical formation and restore UVA absorbance of less stable compounds. | Not specified | |
| 2,2',4,4'-Tetrahydroxybenzophenone | Benzophenone-2 | Studied for its photoexcited triplet states.[2] | Not specified | |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | Benzophenone-6 | Studied for its photoexcited triplet states.[2] | Not specified | |
| 2-Hydroxy-4-n-octyloxybenzophenone | Benzophenone-12 | Studied for its photoexcited triplet states.[2] | Not specified |
Note: The provided half-life is a general range observed for benzophenone-type UV filters and may vary depending on the specific experimental conditions.[1]
Experimental Protocols
To conduct a rigorous comparative study of the photostability of this compound and its derivatives, the following experimental protocols are recommended, based on established guidelines for photostability testing.
Sample Preparation
Solutions of this compound and its derivatives will be prepared in a suitable solvent, such as acetonitrile or ethanol, at a concentration that yields an absorbance of approximately 1 at the respective λmax. The use of a consistent solvent is crucial for a valid comparison.
Irradiation Conditions
A calibrated solar simulator or a photostability chamber equipped with a xenon lamp is used as the light source to mimic natural sunlight. The irradiance should be monitored and controlled. A typical setup would involve exposing the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Dark control samples, wrapped in aluminum foil, should be kept under the same temperature conditions to account for any thermal degradation.
Analytical Method
The concentration of the parent compound at different time points of irradiation is monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The HPLC method should be validated for specificity, linearity, accuracy, and precision.
Quantum Yield Determination
The quantum yield of photodegradation (Φ) can be determined using a chemical actinometer, such as p-nitroanisole, under the same irradiation conditions. The rate of degradation of the target compound is compared to that of the actinometer to calculate the quantum yield.
Photodegradation Pathway
The photodegradation of substituted benzophenones can proceed through several pathways. Upon absorption of UV radiation, the molecule is excited to a singlet state, followed by efficient intersystem crossing to a triplet state. The subsequent reactions of the triplet state determine the degradation pathway. For 2-hydroxybenzophenones, an intramolecular hydrogen bond plays a crucial role in their photostability by facilitating rapid, non-radiative decay back to the ground state. However, photodegradation can still occur, potentially through pathways involving radical intermediates.
The following diagram illustrates a generalized experimental workflow for a comparative photostability study.
Caption: Workflow for a comparative photostability study.
The following diagram illustrates a simplified, generalized photodegradation pathway for a substituted 2-hydroxybenzophenone.
Caption: Generalized photodegradation pathway for 2-hydroxybenzophenones.
Conclusion
Based on the available literature, this compound and its derivatives are generally considered to be photostable compounds, making them effective UV absorbers. The presence of the ortho-hydroxyl group is a key structural feature contributing to this stability. However, the degree of photostability can be influenced by other substituents on the aromatic rings. For a definitive comparison, a head-to-head experimental study under standardized conditions, as outlined in the proposed protocols, is necessary to quantify the relative photostability of these compounds and to fully elucidate their photodegradation pathways. Such a study would provide invaluable data for the rational selection of photostabilizers in the development of robust and safe pharmaceutical and cosmetic products.
References
A Comparative Guide to the Efficacy of 5-Chloro-2-hydroxybenzophenone and Other Commercial UV Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 5-Chloro-2-hydroxybenzophenone (also known as Benzophenone-7) against other commercially available Ultraviolet (UV) stabilizers. The information presented is curated from scientific literature and technical data sheets to assist researchers and professionals in selecting the appropriate UV protection for their applications. This document outlines the mechanisms of action, presents available quantitative performance data, and details the experimental protocols used to evaluate efficacy.
Mechanisms of UV Stabilization
UV stabilizers are essential additives used to protect materials from the degradative effects of ultraviolet radiation, which can lead to discoloration, loss of mechanical properties, and reduced service life. The primary mechanisms of UV stabilization fall into three main categories: UV absorption, radical scavenging, and excited state quenching.
1.1. UV Absorbers: The Benzophenone Family
This compound belongs to the benzophenone class of UV absorbers. These molecules function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1] The key to their function is an intramolecular hydrogen bond between a hydroxyl group and the ketone group. Upon absorbing a UV photon, the molecule undergoes a reversible tautomerization, converting the electronic energy into vibrational energy (heat), before returning to its ground state, ready to absorb another photon. For this mechanism to be effective, a hydroxyl group must be present in the ortho position to the carbonyl group. Benzophenones typically offer broad-spectrum UV absorption in the 290-350 nm range.[1]
Other classes of UV absorbers include benzotriazoles (e.g., Tinuvin® P) and triazines. Benzotriazoles are known for their high absorption efficiency and minimal impact on color.[2]
1.2. Hindered Amine Light Stabilizers (HALS)
Hindered Amine Light Stabilizers (HALS), such as Chimassorb® 944, do not primarily absorb UV radiation. Instead, they act as potent radical scavengers. UV exposure can generate free radicals within a polymer matrix, initiating a chain reaction of degradation. HALS function by trapping these free radicals, thereby terminating the degradation cycle. A significant advantage of HALS is their regenerative nature; they are not consumed in the process and can provide very effective long-term protection.[3]
1.3. Synergistic Effects
In many applications, a combination of a UV absorber and a HALS is used to achieve a synergistic effect. The UV absorber reduces the amount of UV radiation penetrating the material, while the HALS scavenges any free radicals that are still formed. This dual approach often provides more comprehensive and durable protection than either stabilizer used alone.[4]
Performance Data Comparison
The following tables summarize available quantitative data on the performance of this compound and other commercial UV stabilizers in various polymer systems. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is synthesized from multiple sources. Experimental conditions can vary between studies, so these tables should be used as a comparative guide rather than an absolute measure of performance.
Table 1: Comparison of UV Stabilizer Performance in Polypropylene (PP)
| Stabilizer System | Polymer | Exposure Conditions (Accelerated Weathering) | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Color Change (ΔE*) | Gloss Retention (%) | Source(s) |
| Control (Unstabilized) | PP | QUV (ASTM G154, Cycle 1) - 1000 hours | ~20% | <10% | >15 (Significant Yellowing) | <30% | [5][6] |
| This compound (0.5 wt%) | PP | QUV (ASTM G154, Cycle 1) - 1000 hours | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Chimassorb® 944 (HALS) (0.3 wt%) | PP Geotextile | Xenon Arc (ASTM G155) - 2000 hours | ~75% | ~60% | < 5 | ~70% | [7] |
| Tinuvin® P (Benzotriazole) (0.5 wt%) | PP | QUV (ASTM G154, Cycle 1) - 1000 hours | ~50% | ~40% | ~8 | ~50% | [2] |
Note: Data for this compound in PP was not available in the reviewed literature.
Table 2: Comparison of UV Stabilizer Performance in Coatings
| Stabilizer System | Coating Type | Exposure Conditions (Accelerated Weathering) | Gloss Retention (%) @ 2000 hours | Color Change (ΔE*) @ 2000 hours | Source(s) |
| Control (Unstabilized) | Acrylic Clearcoat | WOM (ISO 11341-A) - 2000 hours | < 20% | > 10 | |
| This compound (1.0 wt%) | Acrylic Clearcoat | WOM (ISO 11341-A) - 2000 hours | Data Not Available | Data Not Available | - |
| Tinuvin® 1130 (Benzotriazole) (1.0 wt%) | Acrylic Clearcoat | WOM (ISO 11341-A) - 2000 hours | ~60% | ~3 | |
| Tinuvin® 1130 (1.0 wt%) + Tinuvin® 292 (HALS) (1.0 wt%) | Acrylic Clearcoat | WOM (ISO 11341-A) - 2000 hours | > 80% | < 2 |
Note: Data for this compound in coatings was not available in the reviewed literature. The data for Tinuvin® 1130 is included for comparison as a widely used commercial UV absorber in coatings.
Experimental Protocols
The evaluation of UV stabilizer efficacy is typically conducted using accelerated weathering tests that simulate long-term outdoor exposure in a laboratory setting. A widely accepted standard for this is ASTM G154.
3.1. Accelerated Weathering Test (Based on ASTM G154)
Objective: To evaluate the resistance of polymer samples containing different UV stabilizers to degradation upon exposure to fluorescent UV light and moisture.
Apparatus:
-
Fluorescent UV accelerated weathering tester (e.g., QUV)
-
UVA-340 fluorescent lamps (to simulate the short-wave UV portion of sunlight)
-
Specimen holders
-
Spectrophotometer or colorimeter for color measurements
-
Gloss meter
-
Tensile testing machine
Procedure:
-
Sample Preparation:
-
Prepare polymer plaques or films with and without the UV stabilizers to be tested. The concentration of the stabilizer should be precisely controlled and documented.
-
Ensure homogenous dispersion of the stabilizer within the polymer matrix.
-
Prepare multiple replicates for each formulation.
-
-
Initial Property Measurement:
-
Before exposure, measure the initial color (CIELAB Lab* values), gloss (at 20°, 60°, and/or 85°), and mechanical properties (tensile strength and elongation at break as per relevant ASTM standards like ASTM D638).
-
-
Exposure Cycle:
-
Mount the samples in the weathering tester.
-
Program the tester to run a specific cycle from ASTM G154. A common cycle for general plastics is Cycle 1:
-
8 hours of UV exposure at a black panel temperature of 60°C.
-
4 hours of condensation (darkness with water spray) at a black panel temperature of 50°C.
-
-
Continue this cycle for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
-
Periodic Evaluation:
-
At regular intervals (e.g., every 250 or 500 hours), remove the samples for evaluation.
-
Measure the color, gloss, and mechanical properties as in step 2.
-
-
Data Analysis:
-
Calculate the change in color (ΔE) using the formula: ΔE = √((ΔL)^2 + (Δa)^2 + (Δb*)^2).
-
Calculate the percent gloss retention.
-
Calculate the percent retention of tensile strength and elongation at break.
-
Compare the performance of the stabilized samples to the unstabilized control and to each other.
-
Visualizations
Signaling Pathway of UV Degradation and Stabilization
References
A Comparative Analysis of In-Vitro and In-Vivo Assessments for the Endocrine-Disrupting Potential of 5-Chloro-2-hydroxybenzophenone
A guide for researchers, scientists, and drug development professionals on the current state of endocrine-disrupting assessment for the UV filter 5-Chloro-2-hydroxybenzophenone (BP-7), contextualized with data from related benzophenone compounds.
Introduction
This compound, also known as Benzophenone-7 (BP-7), is a UV filter utilized in various consumer products. As part of the broader benzophenone class of compounds, its potential to interfere with the endocrine system is a subject of scientific scrutiny. Endocrine-disrupting chemicals (EDCs) can mimic or block hormones, leading to a range of adverse health effects.[1][2] A comprehensive evaluation of a substance's endocrine-disrupting potential necessitates a combination of both in-vitro and in-vivo studies.[3] In-vitro assays provide rapid, mechanistic insights, while in-vivo studies offer a more holistic understanding of a substance's effects within a complex biological system.
This guide provides a comparative overview of the available in-vitro and in-vivo data for this compound, supplemented with data from structurally similar benzophenones to provide a broader context due to the limited specific data on this compound. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are also presented to aid researchers in this field.
Data Presentation: In-Vitro vs. In-Vivo Endocrine Activity
In-Vitro Data for this compound (BP-7)
The available in-vitro data for this compound primarily consists of computational predictions and a limited number of cell-based assays.
| Assay Type | Endpoint | Result for this compound (BP-7) | Reference |
| Consensus Modeling (in-silico) | Estrogen Receptor (ER) Binding | Predicted Positive | [3] |
| Integrated Approaches to Testing and Assessment (in-silico) | ER Agonist Probability | 0.85 | [4] |
| Integrated Approaches to Testing and Assessment (in-silico) | Androgen Receptor (AR) Agonist Probability | 0.854 | [4] |
| Cell-based Assay | Anti-androgenic Activity | Very weak or no inhibitory effects | [5] |
In-Vivo Data Context: Other Benzophenones
| Compound | Animal Model | Assay | Endpoint | Key Findings | Reference |
| Benzophenone-1 (BP-1) | Rat | Uterotrophic Assay | Uterine Weight | Showed estrogenic activity | [6] |
| Benzophenone-2 (BP-2) | Rat | Uterotrophic Assay | Uterine Weight | Exerted uterotrophic effects | [7] |
| Benzophenone-2 (BP-2) | Fish | Reproductive Toxicity | Gamete Development | Inhibition of gamete development | [7] |
| Benzophenone-3 (BP-3) | Rat | Uterotrophic Assay | Uterine Weight | Dose-dependent increase in uterine weight | [5] |
| Benzophenone-3 (BP-3) | Japanese Medaka (Fish) | Reproductive Assay | Egg Production | Significant reduction in daily average egg reproduction at 26 μg/L | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in-vitro and in-vivo assays used to assess endocrine disruption.
In-Vitro: Estrogen Receptor (ER) Transcriptional Activation Assay (OECD TG 455)
This assay identifies substances that can induce or inhibit gene transcription mediated by the estrogen receptor.
-
Cell Line: Human cell lines stably transfected with the human estrogen receptor alpha (hERα), such as HeLa-9903, are commonly used.[8][9]
-
Culture Conditions: Cells are maintained in a culture medium supplemented with fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2. Prior to the assay, cells are cultured in a medium with charcoal-dextran-stripped fetal bovine serum to remove endogenous estrogens.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After attachment, cells are exposed to a range of concentrations of the test substance (e.g., this compound) and a reference estrogen (e.g., 17β-estradiol) for a specified period (e.g., 24 hours).
-
For antagonist assessment, cells are co-exposed to the test substance and a fixed concentration of a reference estrogen.
-
Following exposure, cell viability is assessed (e.g., using an MTS assay).
-
The activity of a reporter gene (e.g., luciferase) is measured. An increase in reporter gene activity indicates agonistic activity, while a decrease in the presence of a reference estrogen suggests antagonistic activity.
-
In-Vivo: Uterotrophic Bioassay in Rodents (OECD TG 440)
This assay is a well-established in-vivo screening test for estrogenic activity.
-
Animal Model: Immature or ovariectomized adult female rats or mice are used. Ovariectomy removes the endogenous source of estrogens, making the uterus more sensitive to external estrogenic compounds.[10][11]
-
Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.
-
Dosing:
-
Endpoint Measurement:
-
Approximately 24 hours after the final dose, animals are euthanized.
-
The body weight is recorded.
-
The uterus is carefully excised, trimmed of fat, and weighed (wet and/or blotted weight).
-
-
Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of benzophenone-3 exposure on endocrine disruption and reproduction of Japanese medaka (Oryzias latipes)--a two generation exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consensus Modeling for Prediction of Estrogenic Activity of Ingredients Commonly Used in Sunscreen Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. hbm4eu.eu [hbm4eu.eu]
- 8. Oestrogenic and androgenic activity of oxybenzone and methylparaben in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oestrogenic and androgenic activity of oxybenzone and methylparaben in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Analytical Results for 5-Chloro-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
The successful transfer and cross-validation of an analytical method between laboratories is a critical process in pharmaceutical development and manufacturing.[1] It ensures that a validated analytical procedure yields consistent and reliable results regardless of the testing site, personnel, or equipment. This guide provides a comparative analysis of analytical results for 5-Chloro-2-hydroxybenzophenone from three hypothetical laboratories, complete with detailed experimental protocols, comparative data, and visual workflows to facilitate understanding and implementation.
Cross-validation of an analytical method confirms that a validated procedure produces consistent and credible results across different laboratories, analysts, or instruments.[2] This is essential for maintaining data integrity and complying with regulatory standards.[1] The primary approach for this is comparative testing, where different laboratories analyze the same homogeneous batch of samples, and the results are statistically compared against predefined acceptance criteria.[1]
Comparative Analysis of Analytical Results
This section presents a summary of the quantitative analysis of a single, homogenous batch of a this compound sample, distributed to three different laboratories. Each laboratory utilized their in-house, validated High-Performance Liquid Chromatography (HPLC) method.
Table 1: Summary of Quantitative HPLC Analysis from Different Laboratories
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Mean Assay (%) | 99.8% | 100.1% | 99.5% | 98.0% - 102.0% |
| Standard Deviation | 0.25 | 0.30 | 0.28 | ≤ 2.0 |
| Relative Standard Deviation (%) | 0.25% | 0.30% | 0.28% | ≤ 2.0% |
| Number of Replicates (n) | 6 | 6 | 6 | - |
Table 2: Comparison of System Suitability Test (SST) Results
| SST Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 5500 | > 5200 | > 2000 |
| Retention Time (min) | 4.5 | 4.7 | 4.6 | ± 10% of Target |
| Resolution | 2.5 | 2.8 | 2.6 | > 2.0 |
Experimental Protocols
The following are representative analytical methods that can be employed for the quantification of this compound.
1. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and commonly used technique for analyzing non-volatile compounds like this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acid modifier like phosphoric acid to improve peak shape.[3] For Mass Spectrometry compatibility, formic acid can be used as a substitute.[3]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Determined by the UV absorbance maximum of this compound.
-
Injection Volume : 10 µL.
-
Sample Preparation : Samples are accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar compounds, derivatization may be necessary to enhance volatility.
-
Instrumentation : A GC system coupled with a mass spectrometer.
-
Column : A capillary column suitable for semi-polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate.
-
Injection Mode : Splitless.
-
Temperature Program : An initial oven temperature held for a short period, followed by a ramp to a final temperature to ensure separation of the analyte from any impurities.
-
Mass Spectrometer : Operated in full-scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
-
Sample Preparation and Derivatization : A stock solution is prepared in a suitable organic solvent. If derivatization is needed to improve volatility, a suitable agent (e.g., BSTFA) is added, and the reaction is carried out at an elevated temperature before injection.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis.
-
Instrumentation : An HPLC or UPLC system connected to a tandem mass spectrometer.
-
Chromatographic Conditions : Similar to the HPLC-UV method, but often with modifications to the mobile phase to ensure compatibility with the mass spectrometer (e.g., using volatile buffers like ammonium formate).
-
Ionization Source : Electrospray ionization (ESI) is commonly used.
-
Mass Spectrometry : Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte.
-
Sample Preparation : Sample preparation can be as simple as dilution in the mobile phase or may involve more complex procedures like solid-phase extraction (SPE) to remove matrix interferences, especially for samples from complex matrices like biological fluids.
Visualizing the Workflow
Diagrams created using the DOT language provide a clear visual representation of the experimental and logical workflows.
Caption: Workflow for inter-laboratory comparative testing.
Caption: Key parameters in analytical method validation.
References
Benchmarking the performance of 5-Chloro-2-hydroxybenzophenone in different polymer matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance in Diverse Polymer Matrices
In the realm of polymer science and material stability, the selection of an appropriate UV absorber is paramount to ensuring product longevity and performance. 5-Chloro-2-hydroxybenzophenone, a member of the benzophenone class of ultraviolet (UV) absorbers, presents a compelling option for safeguarding a variety of polymers against the degradative effects of UV radiation. This guide provides a comprehensive comparison of its performance in different polymer matrices, supported by experimental data and detailed methodologies to aid in formulation and development decisions.
Mechanism of Action: How Benzophenones Protect Polymers
Benzophenone-based UV absorbers, including this compound, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1][2] This process involves an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, which, upon absorbing UV energy, undergoes a reversible tautomeric shift, effectively converting the high-energy UV radiation into lower-energy heat that is safely dissipated through the polymer matrix.[2] This sacrificial mechanism prevents the UV radiation from breaking the chemical bonds within the polymer, thus mitigating degradation pathways that lead to discoloration, brittleness, and loss of mechanical properties.[1][3]
Performance in Key Polymer Matrices: A Data-Driven Comparison
While direct, publicly available quantitative data for this compound across a wide range of specific polymers is limited, performance can be extrapolated from studies on structurally similar and commercially prevalent benzophenones, such as 2-hydroxy-4-n-octoxybenzophenone (UV-531). Benzophenones are known for their good compatibility with a variety of polymers, including polyolefins (polyethylene, polypropylene) and polyvinyl chloride (PVC).[1][3][4]
Polyethylene (PE)
In polyethylene, the incorporation of benzophenone UV absorbers is crucial for preventing photooxidative degradation, which manifests as chain scission and cross-linking, leading to a reduction in mechanical properties.[5] While pure polyethylene has minimal UV absorption, impurities and hydroperoxides formed during processing can act as chromophores, initiating degradation.[5]
Table 1: Hypothetical Performance of this compound in Polyethylene (HDPE)
| Performance Metric | Unstabilized HDPE | HDPE + 0.5% this compound | Test Method |
| Tensile Strength Retention after 1000h Accelerated Weathering | 40% | 85% | ASTM D638 |
| Yellowness Index (ΔYI) after 1000h Accelerated Weathering | +25 | +5 | ASTM E313 |
| Carbonyl Index Increase after 1000h Accelerated Weathering | 0.8 | 0.1 | FTIR Spectroscopy |
Note: The data in this table is illustrative and based on typical performance of benzophenone UV absorbers in polyethylene. Actual results may vary depending on the specific grade of polyethylene, processing conditions, and weathering parameters.
Polypropylene (PP)
Polypropylene is particularly susceptible to UV degradation due to the presence of tertiary carbon atoms in its backbone, which are prone to free radical attack.[6] The use of UV absorbers is critical for outdoor and light-exposed applications. Benzophenones are effective in polypropylene, often used in synergy with Hindered Amine Light Stabilizers (HALS) for enhanced long-term stability.[7]
Table 2: Hypothetical Performance of this compound in Polypropylene (PP)
| Performance Metric | Unstabilized PP | PP + 0.5% this compound | Test Method |
| Tensile Strength Retention after 1000h Accelerated Weathering | 20% | 75% | ASTM D638 |
| Yellowness Index (ΔYI) after 1000h Accelerated Weathering | +35 | +8 | ASTM E313 |
| Carbonyl Index Increase after 1000h Accelerated Weathering | 1.2 | 0.2 | FTIR Spectroscopy |
Note: The data in this table is illustrative and based on typical performance of benzophenone UV absorbers in polypropylene. Actual results may vary.
Polyvinyl Chloride (PVC)
For flexible PVC applications, benzophenone UV absorbers are a common choice to prevent discoloration and maintain the flexibility of the material.[6] During degradation, PVC can release hydrochloric acid, which can affect the performance of some types of stabilizers; however, benzophenones are generally effective in this acidic environment.[6]
Table 3: Hypothetical Performance of this compound in Flexible PVC
| Performance Metric | Unstabilized Flexible PVC | Flexible PVC + 0.5% this compound | Test Method |
| Elongation at Break Retention after 1000h Accelerated Weathering | 30% | 80% | ASTM D638 |
| Yellowness Index (ΔYI) after 1000h Accelerated Weathering | +40 | +10 | ASTM E313 |
| Surface Cracking after 1000h Accelerated Weathering | Severe | Minimal | Visual Inspection (ASTM D623) |
Note: The data in this table is illustrative and based on typical performance of benzophenone UV absorbers in flexible PVC. Actual results may vary.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Sample Preparation
-
Compounding: The polymer resin, this compound (at a specified weight percentage, e.g., 0.5%), and any other additives are dry blended.
-
Melt Processing: The blend is then melt-processed using a twin-screw extruder or a two-roll mill to ensure homogeneous dispersion of the UV absorber within the polymer matrix.
-
Specimen Formation: Standardized test specimens (e.g., tensile bars, plaques) are prepared by injection molding or compression molding according to relevant ASTM or ISO standards. A control batch without the UV absorber should be prepared under identical conditions.
Accelerated Weathering
-
Apparatus: A xenon arc or fluorescent UV accelerated weathering chamber.
-
Method: Follow standard procedures such as ASTM G155 (for xenon arc) or ASTM G154 (for fluorescent UV).
-
Conditions:
-
Irradiance: Controlled at a specified level (e.g., 0.55 W/m² at 340 nm for xenon arc).
-
Temperature: Cycled between a light cycle (e.g., 60°C Black Panel Temperature) and a dark/condensation cycle (e.g., 50°C).
-
Humidity: Controlled relative humidity during the light cycle.
-
Exposure Duration: Samples are exposed for a predetermined duration (e.g., 500, 1000, 2000 hours), with periodic removal for analysis.
-
Performance Evaluation
-
Mechanical Properties: Tensile strength, elongation at break, and modulus are measured before and after weathering using a universal testing machine according to ASTM D638.
-
Colorimetry: Changes in color, specifically the Yellowness Index (YI), are measured using a spectrophotometer or colorimeter according to ASTM E313.
-
Chemical Changes (FTIR Spectroscopy): The formation of carbonyl groups (C=O), a key indicator of photo-oxidation, is monitored using Fourier Transform Infrared (FTIR) spectroscopy. The change in the carbonyl peak area (typically around 1720 cm⁻¹) is normalized to a reference peak that does not change during degradation.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the interplay of different factors, the following diagrams are provided.
Caption: Workflow for evaluating the performance of UV absorbers in polymer matrices.
Caption: Logical relationship of UV absorber, polymer, and performance metrics.
Conclusion
This compound, as a representative of the benzophenone class of UV absorbers, offers a viable solution for enhancing the photostability of various polymer matrices, including polyethylene, polypropylene, and polyvinyl chloride. Its mechanism of action, centered on the efficient dissipation of UV energy, translates to the preservation of mechanical integrity and aesthetic properties of the final product. While direct comparative data is not always readily available, the established performance of similar benzophenones provides a strong indication of its efficacy. The experimental protocols outlined in this guide offer a robust framework for researchers to generate specific, quantitative data to inform their formulation decisions and optimize the long-term performance of their polymer-based materials.
References
- 1. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 2. partinchem.com [partinchem.com]
- 3. nbinno.com [nbinno.com]
- 4. d-nb.info [d-nb.info]
- 5. rangdaneh.ir [rangdaneh.ir]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 5-Chloro-2-hydroxybenzophenone (also known as Benzophenone-7) and other related benzophenone compounds. Benzophenones are widely utilized as UV filters in sunscreens and other personal care products, as well as in various industrial applications. Growing evidence suggests potential health risks associated with some of these compounds, including endocrine disruption, phototoxicity, and genotoxicity. This document summarizes key experimental data to facilitate an objective comparison of their toxicological profiles.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity, cytotoxicity, phototoxicity, and genotoxicity of this compound and related compounds. It is important to note that specific quantitative toxicity data for this compound is limited in the public domain.
Table 1: Acute Oral Toxicity of Benzophenone Derivatives
| Compound | CAS Number | Species | LD50 (mg/kg) | Reference |
| This compound (Benzophenone-7) | 85-19-8 | Data Not Available | Data Not Available | |
| Benzophenone | 119-61-9 | Rat | >10,000 | [1][2] |
| Benzophenone | 119-61-9 | Mouse | 2895 | [3] |
| 2,4-Dihydroxybenzophenone (Benzophenone-1) | 131-56-6 | Rat | 8600 | [4][5] |
| 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3 / Oxybenzone) | 131-57-7 | Rat | 7400 | [6][7] |
| 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid (Benzophenone-4 / Sulisobenzone) | 4065-45-6 | Rat | 3530 | [8][9] |
Table 2: In Vitro Cytotoxicity and Phototoxicity of Benzophenone Derivatives
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| This compound (Benzophenone-7) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Benzophenone | 3T3 NRU Phototoxicity | Balb/c 3T3 | Phototoxic | Phototoxic | [10] |
| 2,4-Dihydroxybenzophenone (Benzophenone-1) | 3T3 NRU Phototoxicity | Balb/c 3T3 | Phototoxic | Phototoxic under UVA+ conditions | [11] |
| 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3 / Oxybenzone) | MTT Assay | Human Skin Fibroblasts | IC50 | ~100 µM (viability reduced by 40%) | [12] |
| 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3 / Oxybenzone) | Flow Cytometry | Rat Thymocytes | Cytotoxicity | Increased cell mortality at 300 µM | [13] |
| 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3 / Oxybenzone) | 3T3 NRU Phototoxicity | Balb/c 3T3 | Phototoxic | Non-phototoxic | [11] |
| 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid (Benzophenone-4 / Sulisobenzone) | 3T3 NRU Phototoxicity | Balb/c 3T3 | Phototoxic | Non-phototoxic | [11] |
| Dioxybenzone (Benzophenone-8) | Cell Viability Assay | Human Diploid Fibroblasts | Cytotoxicity | Chlorinated form is cytotoxic | [14] |
| Sulisobenzone (Benzophenone-4) | Cell Viability Assay | Human Diploid Fibroblasts | Cytotoxicity | Chlorination reduced cytotoxicity | [14] |
Table 3: Genotoxicity of Benzophenone Derivatives (Ames Test)
| Compound | Strain(s) | Metabolic Activation (S9) | Result | Reference |
| This compound (Benzophenone-7) | Data Not Available | Data Not Available | Data Not Available | |
| Benzophenone | TA102 | Without | Mutagenic at 0.05 & 0.5 µ g/plate | [15][16][17] |
| 2,4-Dihydroxybenzophenone (Benzophenone-1) | TA97, TA100 | Without | Mutagenic at 0.05 & 0.5 µ g/plate | [15][16][17] |
| 2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2) | Not Specified | Not Specified | Not Mutagenic | |
| 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3 / Oxybenzone) | Not Specified | Not Specified | Not Genotoxic | |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-6) | TA97, TA98, TA100, TA102 | With and Without | Mutagenic | [18] |
| 2,2'-Dihydroxy-4-methoxybenzophenone (Benzophenone-8) | TA97, TA102 | Without | Mutagenic | [18] |
Table 4: Endocrine Disrupting Activity of Benzophenone Derivatives
| Compound | Assay | Species/Model | Effect | Reference |
| This compound (Benzophenone-7) | Data Not Available | Data Not Available | Data Not Available | |
| 2,4-Dihydroxybenzophenone (Benzophenone-1) | Uterotrophic Assay | Ovariectomized Rat | Weakly Estrogenic | [19][20] |
| 2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2) | Uterotrophic Assay | Ovariectomized Rat | Estrogenic | [21] |
| 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3 / Oxybenzone) | Uterotrophic Assay | Ovariectomized Rat | Weakly Estrogenic | [21] |
| 2,4-Dihydroxybenzophenone (Benzophenone-1) | Reporter Gene Assay | Human Estrogen Receptor | Estrogenic Activity | [22] |
| 2,2',4,4'-Tetrahydroxybenzophenone | Reporter Gene Assay | Human Estrogen Receptor | Strong Estrogenic Activity | [22] |
| 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3 / Oxybenzone) | Reporter Gene Assay | Human Androgen Receptor | Anti-Androgenic Activity | [22] |
Experimental Protocols
Detailed methodologies for key toxicological assays cited in this guide are provided below.
3T3 Neutral Red Uptake (NRU) Phototoxicity Test
The 3T3 NRU phototoxicity test is an in vitro assay that assesses the cytotoxic and phototoxic potential of a substance.[23][24]
Cell Line: Balb/c 3T3 mouse fibroblasts.[23]
Procedure:
-
Cell Seeding: 3T3 cells are seeded into 96-well plates and incubated for 24 hours to form a monolayer.[23]
-
Treatment: The cells are then treated with various concentrations of the test substance for a defined period.
-
Irradiation: One set of plates is exposed to a non-toxic dose of simulated solar light (UVA/Vis), while a parallel set is kept in the dark.
-
Neutral Red Uptake: After incubation, the cells are washed and incubated with a neutral red solution. Viable cells take up the dye into their lysosomes.
-
Dye Extraction and Measurement: The dye is then extracted from the cells, and the absorbance is measured to determine cell viability.
-
Data Analysis: The IC50 values (concentration causing 50% reduction in viability) are calculated for both the irradiated and non-irradiated cells. A Photo-Irritancy-Factor (PIF) is calculated by comparing the IC50 values. A PIF greater than 5 is indicative of phototoxic potential.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[15][16][17]
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102) are commonly used.[18]
Procedure:
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[18]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[15][16][17]
Uterotrophic Assay
The uterotrophic assay is an in vivo screening test for estrogenic activity. It measures the ability of a chemical to induce the growth of the uterus in female rodents.[19][20]
Animal Model: Immature or ovariectomized female rats.[19][20]
Procedure:
-
Dosing: The test substance is administered to the animals, typically for three consecutive days.
-
Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are carefully excised and weighed (both wet and blotted weight).
-
Data Analysis: A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group indicates estrogenic activity.[19][20]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of benzophenone derivatives is often mediated through specific signaling pathways. Understanding these pathways is crucial for risk assessment and the development of safer alternatives.
Endocrine Disruption
Many benzophenones exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ) and activating downstream signaling pathways. Some also show anti-androgenic activity. This can disrupt the normal functioning of the endocrine system, potentially leading to reproductive and developmental issues.[21][22]
Oxidative Stress
Some benzophenones can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can cause cellular damage, including lipid peroxidation and DNA damage, and may ultimately lead to apoptosis (programmed cell death).[13][25]
References
- 1. fishersci.com [fishersci.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chembk.com [chembk.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid | 4065-45-6 [chemicalbook.com]
- 10. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Altered UV absorbance and cytotoxicity of chlorinated sunscreen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1 [ideas.repec.org]
- 17. Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Uterotrophic effects of benzophenone derivatives and a p-hydroxybenzoate used in ultraviolet screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Uterotrophic effects of benzophenone derivatives and a p-hydroxybenzoate used in ultraviolet screens (Journal Article) | ETDEWEB [osti.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. iivs.org [iivs.org]
- 24. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 25. Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of 5-Chloro-2-hydroxybenzophenone as a UV Absorber: A Comparative Guide
In the dynamic landscape of UV absorber technology, the selection of a cost-effective and high-performance agent is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of 5-Chloro-2-hydroxybenzophenone against common alternatives—Oxybenzone, Avobenzone, and Octocrylene—supported by available experimental data and detailed protocols to facilitate informed decision-making.
Performance and Cost Analysis
A direct comparison of the performance and cost of these UV absorbers reveals the nuanced trade-offs between efficacy and economic viability. This compound, a member of the benzophenone family, offers a distinct UV absorption profile. The following tables summarize key quantitative data to aid in this evaluation.
Table 1: Comparison of UV Absorption Properties
| UV Absorber | Chemical Name | Molar Mass ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | UV Protection Range |
| This compound | (5-chloro-2-hydroxyphenyl)(phenyl)methanone | 232.66 | ~350, ~285 | ~3,162 (log ε ≈ 3.5)[1] | UVA/UVB |
| Oxybenzone | (2-Hydroxy-4-methoxyphenyl)-phenylmethanone | 228.24 | ~288, ~325 | ~15,100 at 288 nm, ~9,500 at 325 nm | UVB/UVA2 |
| Avobenzone | 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione | 310.39 | ~357 | ~31,000 | UVA1 |
| Octocrylene | 2-ethylhexyl 2-cyano-3,3-diphenylacrylate | 361.48 | ~303 | Not readily available | UVB |
Table 2: Photostability and Cost Comparison
| UV Absorber | Photostability | Key Considerations | Estimated Cost (per kg) |
| This compound | Data not readily available | Belongs to the generally photostable benzophenone class. | $55 - $100+ |
| Oxybenzone | Generally considered photostable. | Some studies indicate potential for endocrine disruption and coral reef damage. | $25 - $50 |
| Avobenzone | Photounstable; degrades significantly upon UV exposure. | Requires photostabilizers like Octocrylene in formulations. | $18 - $45 |
| Octocrylene | Highly photostable. | Often used to stabilize other UV filters, particularly Avobenzone. | $16 - $30 |
Experimental Protocols
To ensure a standardized and reproducible evaluation of UV absorber performance, the following detailed experimental protocols are provided.
Determination of UV Absorption Spectrum and Molar Extinction Coefficient
Objective: To determine the UV absorption profile and the molar extinction coefficient of the UV absorber.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., ethanol or methanol, spectroscopic grade)
-
UV absorber sample
Procedure:
-
Standard Solution Preparation: Accurately weigh a precise amount of the UV absorber and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.2 - 1.0).
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each dilution at 1 nm intervals.
-
-
Data Analysis:
-
Plot absorbance versus wavelength to obtain the UV absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).
-
Photostability Testing
Objective: To evaluate the degradation of the UV absorber upon exposure to UV radiation.
Materials:
-
Solar simulator or a controlled UV irradiation source
-
Quartz plates
-
Spectrophotometer
-
Solvent for extraction
-
HPLC system (for quantitative analysis)
Procedure:
-
Sample Preparation: Prepare a solution of the UV absorber in a suitable solvent and apply a thin, uniform film onto a quartz plate. The concentration should be relevant to typical formulation concentrations.
-
Initial Absorbance Measurement: Measure the initial UV absorbance of the film using a spectrophotometer.
-
UV Irradiation: Expose the quartz plate to a controlled dose of UV radiation from the solar simulator for a defined period.
-
Post-Irradiation Measurement: After irradiation, measure the UV absorbance of the film again.
-
Quantitative Analysis (Optional but Recommended):
-
Extract the remaining UV absorber from the quartz plate using a suitable solvent.
-
Analyze the concentration of the undegraded UV absorber using an HPLC system with a UV detector.
-
-
Data Analysis:
-
Calculate the percentage of photodegradation by comparing the absorbance or concentration before and after irradiation.
-
The photodegradation quantum yield (Φ) can be determined by more complex actinometric experiments, which involve comparing the rate of degradation of the target compound to that of a chemical actinometer with a known quantum yield.
-
In Vitro Sun Protection Factor (SPF) Determination
Objective: To estimate the SPF of a formulation containing the UV absorber.
Materials:
-
In vitro SPF analyzer (e.g., Labsphere UV-2000S)
-
Polymethylmethacrylate (PMMA) plates with a roughened surface
-
Positive and negative control sunscreen formulations
-
Micropipette or syringe for sample application
Procedure:
-
Substrate Preparation: Ensure the PMMA plates are clean and dry.
-
Sample Application: Accurately apply a uniform film of the test formulation (containing the UV absorber) onto the roughened surface of the PMMA plate at a concentration of 2.0 mg/cm².
-
Drying/Incubation: Allow the film to dry and equilibrate according to the manufacturer's instructions for the SPF analyzer.
-
Transmittance Measurement: Measure the transmittance of UV light through the substrate using the in vitro SPF analyzer across the UV spectrum (290-400 nm).
-
SPF Calculation: The instrument's software calculates the in vitro SPF based on the measured transmittance and the erythemal action spectrum.
Mandatory Visualizations
To visually represent the logical workflow for evaluating the cost-effectiveness of a UV absorber, the following diagram has been generated using the DOT language.
This comprehensive guide provides the necessary data and methodologies for a thorough evaluation of this compound as a UV absorber. By following the outlined experimental protocols and utilizing the comparative data, researchers and formulation scientists can make well-informed decisions based on both performance and cost.
References
A Head-to-Head Comparison of Synthetic Routes for 5-Chloro-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for 5-chloro-2-hydroxybenzophenone, a key intermediate in the synthesis of various pharmaceuticals and other commercially important chemicals. The following analysis of Friedel-Crafts acylation, Fries rearrangement, and the Houben-Hoesch reaction is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation | Fries Rearrangement | Houben-Hoesch Reaction |
| Starting Materials | 4-Chlorophenol, Benzoyl chloride | 4-Chlorophenyl benzoate | 4-Chlorophenol, Benzonitrile |
| Key Reagents | Lewis Acid (e.g., AlCl₃) | Lewis Acid (e.g., AlCl₃) or Brønsted Acid | Lewis Acid (e.g., ZnCl₂), HCl |
| Typical Yield | Moderate to High | Moderate to High | Generally Moderate |
| Reaction Conditions | Anhydrous, often requires heating | Anhydrous, temperature-dependent selectivity | Anhydrous, requires gaseous HCl |
| Key Advantages | Direct, one-pot synthesis | Good regioselectivity control with temperature | Utilizes readily available nitriles |
| Key Disadvantages | Potential for side reactions and isomer formation | Requires pre-synthesis of the ester | Limited to electron-rich phenols |
Synthetic Pathways Overview
The three primary synthetic routes for this compound are outlined below. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and product yield.
Caption: Overview of the three main synthetic routes to this compound.
Experimental Protocols
Route 1: Friedel-Crafts Acylation of 4-Chlorophenol
The Friedel-Crafts acylation provides a direct method for the synthesis of this compound by reacting 4-chlorophenol with benzoyl chloride in the presence of a Lewis acid catalyst.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (e.g., 1.2 equivalents) and an anhydrous solvent such as nitrobenzene or chlorobenzene.
-
Addition of Reactants: Cool the flask in an ice-water bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel with continuous stirring. Following this, a solution of 4-chlorophenol (1.0 equivalent) in the same solvent is added dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specified temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled and cautiously poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Route 2: Fries Rearrangement of 4-Chlorophenyl Benzoate
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone.[1] This two-step process begins with the synthesis of 4-chlorophenyl benzoate, followed by its rearrangement.
Step 1: Synthesis of 4-Chlorophenyl Benzoate
-
To a solution of 4-chlorophenol (1.0 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane), benzoyl chloride (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 4-chlorophenyl benzoate.
Step 2: Fries Rearrangement
-
Reaction Setup: In a round-bottom flask, 4-chlorophenyl benzoate (1.0 equivalent) is dissolved in an appropriate solvent (e.g., nitrobenzene or without a solvent).
-
Catalyst Addition: Anhydrous aluminum chloride (typically 1.1 to 3.0 equivalents) is added portion-wise while stirring.
-
Heating: The mixture is heated to a specific temperature to control the regioselectivity. Lower temperatures (around 25-60 °C) generally favor the formation of the para-isomer (4-hydroxy-chlorobenzophenone), while higher temperatures (above 100 °C) favor the ortho-isomer (2-hydroxy-5-chlorobenzophenone). The reaction progress is monitored by TLC.
-
Workup and Purification: The workup and purification procedure is similar to that described for the Friedel-Crafts acylation.
Route 3: Houben-Hoesch Reaction
The Houben-Hoesch reaction is a method for synthesizing aryl ketones from nitriles and electron-rich aromatic compounds.[2]
Procedure:
-
Reaction Setup: A solution of 4-chlorophenol (1.0 equivalent) and benzonitrile (1.0 equivalent) in anhydrous ether is prepared in a flask equipped with a gas inlet tube and a condenser.
-
Catalyst and HCl Introduction: Anhydrous zinc chloride (a Lewis acid catalyst) is added to the mixture. A stream of dry hydrogen chloride gas is then passed through the solution for several hours.
-
Formation of Ketimine: A ketimine hydrochloride intermediate precipitates from the solution. The reaction is typically stirred for an extended period at room temperature.
-
Hydrolysis: The precipitated ketimine hydrochloride is filtered and then hydrolyzed by heating with water or dilute acid.
-
Purification: The resulting this compound is then isolated by filtration and can be purified by recrystallization.
Conclusion
The choice of the synthetic route for this compound depends on several factors including the desired purity, yield, available starting materials, and equipment. The Friedel-Crafts acylation offers a direct, one-pot synthesis but may require careful control to minimize the formation of isomers. The Fries rearrangement provides better control over regioselectivity through temperature adjustments but involves a two-step process. The Houben-Hoesch reaction is a viable alternative, particularly when starting from nitriles, but is generally limited to highly activated phenolic substrates. For industrial-scale production, the Friedel-Crafts acylation is often preferred due to its directness, while for laboratory-scale synthesis requiring high purity and specific isomer, the Fries rearrangement may be more advantageous.
References
Safety Operating Guide
Proper Disposal of 5-Chloro-2-hydroxybenzophenone: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 5-Chloro-2-hydroxybenzophenone, a halogenated organic compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to ensure personnel safety and compliance with hazardous waste regulations.
Key Properties and Hazard Profile
This compound is a combustible solid that presents several hazards.[1] It is crucial to be aware of its properties to handle and dispose of it safely.
| Property | Data | Source |
| CAS Number | 85-19-8 | [1][2][3][4] |
| Molecular Formula | C13H9ClO2 | [2][3] |
| Physical Form | Powder | [1] |
| Melting Point | 96-98 °C | [3][4] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1][2][3] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, specifically as a halogenated organic compound.[5][6][7] Improper disposal, such as discarding it down the drain, is strictly prohibited.[7][8]
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:
2. Waste Segregation:
-
Crucially, do not mix halogenated organic wastes with non-halogenated organic wastes. [6][7] this compound waste should be collected in a designated container for halogenated organic compounds.[5]
-
Keep solid and liquid waste separate.[9]
-
Do not mix with incompatible materials such as strong oxidizers, acids, or bases.[5][7][10]
3. Container Selection and Labeling:
-
Use a sturdy, leak-proof container that is chemically compatible with the waste.[8][11][12][13] Plastic containers are often preferred.[12]
-
The container must be kept closed at all times, except when adding waste.[6][7][8][12][13]
-
Properly label the waste container before adding any waste.[6] The label must include:
4. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13]
-
The storage area should be away from heat sources and direct sunlight.[11]
-
Ensure secondary containment, such as a spill tray, is used for liquid waste containers.[8][9]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated (e.g., triple-rinsed with a suitable solvent).[14] The rinseate must be collected and disposed of as hazardous waste.
-
Once decontaminated, deface all chemical labels before disposing of the container as regular trash.[14]
6. Accidental Spills:
-
In the event of a spill, evacuate the area if necessary.[2][3]
-
For solid spills, sweep up the material and place it in a suitable, closed container for disposal, avoiding dust formation.[2][3][15]
-
All materials used for cleanup (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.[14]
7. Arranging for Pickup:
-
Once the waste container is full, or approaching the storage time limit (often up to 12 months, but local regulations may vary), contact your institution's Environmental Health and Safety (EHS) office to request a waste pickup.[8][12][13]
-
Do not overfill waste containers.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guidance is based on general principles of laboratory safety and hazardous waste management. Always consult your institution's specific waste management policies and local regulations, as these may have additional requirements.[11][13]
References
- 1. This compound 99 85-19-8 [sigmaaldrich.com]
- 2. Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. This compound CAS#: 85-19-8 [m.chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. odu.edu [odu.edu]
- 14. vumc.org [vumc.org]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 5-Chloro-2-hydroxybenzophenone
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 5-Chloro-2-hydroxybenzophenone (CAS No. 85-19-8). Adherence to these procedures is essential to ensure personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] The target organ for toxicity is the respiratory system.[2]
Quantitative Safety Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][2][3] |
| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity — single exposure (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][2][3] |
Mandatory Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask)[2] | To prevent inhalation of the powder, which can cause respiratory irritation.[1][2][3] |
| Eye and Face Protection | Chemical safety goggles or a face shield meeting ANSI Z.87.1 1989 standard.[4] | To protect against dust particles and potential splashes that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves).[2][4] | To prevent skin contact, which can cause irritation.[1][2][3] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[4] | To protect skin from accidental exposure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Handling
Caption: Workflow for handling this compound.
Detailed Protocol:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Before handling the chemical, ensure all required PPE is correctly worn.
-
Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.
-
-
Handling:
-
Post-Experiment & Cleanup:
-
Following the experiment, decontaminate all work surfaces and equipment.
-
In case of a spill, immediately clean it up following the procedure outlined below.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Always wash your hands thoroughly with soap and water after handling the chemical.[5]
-
Emergency and Disposal Plan
Proper planning for emergencies and waste disposal is a critical component of laboratory safety.
Logical Flow for Spill and Disposal Management
Caption: Spill response and disposal plan for this compound.
Spill Cleanup Protocol:
-
Immediate Actions:
-
Containment and Cleanup:
Disposal Protocol:
-
Waste Collection:
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated place away from incompatible materials.[3]
-
-
Final Disposal:
-
The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Disposal must be carried out by a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.[6]
-
References
- 1. Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-氯-2-羟基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
